molecular formula C15H13NO B081867 1,4-Dimethyl-9H-carbazole-3-carbaldehyde CAS No. 14501-66-7

1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B081867
CAS No.: 14501-66-7
M. Wt: 223.27 g/mol
InChI Key: XTIBCEUGIZGZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a high-value chemical building block central to innovative research in medicinal chemistry and materials science. Its primary research application is in the synthesis of novel carbazole-based compounds for the development of potential antitumor agents . The aldehyde functional group at the 3-position provides a versatile handle for further chemical modification, enabling the construction of complex molecular architectures. This compound serves as a critical precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate 6-aryl-substituted carbazole libraries for biological evaluation . These synthetic derivatives are investigated as DNA intercalating agents, with mechanisms of action focused on inhibiting cancer cell growth, drawing parallels to known anticancer alkaloids like ellipticine . Beyond biomedical applications, this carbazole derivative is also of significant interest in materials research due to the inherent properties of the carbazole core, which is known for its hole-transporting and electroluminescent capabilities, making it a candidate for developing organic photoconductors and light-emitting devices . For Research Use Only. Not for use in humans.

Properties

IUPAC Name

1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIBCEUGIZGZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162869
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14501-66-7
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14501-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, a pivotal intermediate in the synthesis of various functional organic molecules. Carbazoles and their derivatives are a significant class of heterocyclic compounds, widely recognized for their broad-ranging applications in medicinal chemistry and materials science.[1][2][3][4] This document delineates the synthesis, physicochemical properties, spectroscopic profile, chemical reactivity, and potential applications of this compound, offering a valuable resource for researchers in drug discovery and organic electronics.

Introduction and Significance

This compound belongs to the carbazole family of compounds, which are characterized by a tricyclic aromatic structure containing a nitrogen atom.[1] The inherent electron-rich nature and planarity of the carbazole scaffold make it a privileged structure in the design of molecules with desirable photophysical and biological properties.[5][6] The introduction of methyl and formyl groups at specific positions on the carbazole ring, as in the title compound, provides strategic handles for further chemical modifications, enabling the synthesis of a diverse library of derivatives.

The aldehyde functionality at the 3-position is a versatile reactive site, allowing for a plethora of chemical transformations to build more complex molecular architectures.[7] This has led to the exploration of this compound as a key building block for the development of novel therapeutic agents, particularly in the field of oncology, and for the creation of advanced organic electronic materials.[5][7]

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole.[7][8] This reaction introduces a formyl group onto the electron-rich carbazole ring with high regioselectivity.

Vilsmeier-Haack Formylation: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a halide, most commonly phosphorus oxychloride (POCl₃).[4][9] The Vilsmeier reagent is a highly electrophilic iminium salt that readily reacts with electron-rich aromatic systems. The carbazole nucleus, being electron-rich, is an excellent substrate for this electrophilic aromatic substitution. The formylation occurs preferentially at the 3- and 6-positions of the carbazole ring due to electronic activation by the nitrogen atom.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Carbazole 1,4-Dimethyl-9H-carbazole Intermediate Iminium Intermediate Carbazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Vilsmeier-Haack Reaction Workflow.
Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a modern, efficient microwave-assisted synthesis of this compound, adapted from established procedures for carbazole formylation.[10]

Materials:

  • 1,4-Dimethyl-9H-carbazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), cool anhydrous DMF (3 equivalents) to 0 °C using an ice bath. To this, add POCl₃ (3 equivalents) dropwise with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[10]

  • Reaction with Carbazole: Dissolve 1,4-dimethyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at 100 °C with a power of 150 W for approximately 100 minutes.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with CH₂Cl₂ (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 14501-66-7[8][11]
Molecular Formula C₁₅H₁₃NO[8][12]
Molecular Weight 223.27 g/mol [8][11]
Appearance Typically a yellow solid[8]
Boiling Point 445.7 °C at 760 mmHg[8]
Density 1.238 g/cm³[8]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and DMF. Limited solubility in non-polar solvents like hexane.Inferred from general properties of similar compounds[13]
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm its structure.[8]

¹H NMR (Proton NMR):

  • Aldehyde Proton (-CHO): A singlet typically appears in the downfield region, around δ 10.46 ppm.[8]

  • Carbazole NH Proton: A broad singlet is usually observed between δ 8.5-9.0 ppm.[8]

  • Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.4 ppm) corresponding to the protons on the carbazole ring system.[8]

  • Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups are expected in the upfield region, typically around δ 2.5-3.0 ppm.[8]

¹³C NMR (Carbon NMR):

  • Aldehyde Carbonyl Carbon (C=O): A characteristic signal is found in the highly deshielded region, at approximately δ 191.7 ppm.[8]

  • Aromatic Carbons: A set of signals in the aromatic region (δ 111.8-142.5 ppm) corresponding to the carbon atoms of the carbazole framework.[8]

  • Methyl Carbons (-CH₃): Signals for the two methyl carbons appear in the upfield region at approximately δ 14.9 and 16.8 ppm.[8]

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchCarbazole NH
~3050Aromatic C-H stretchAromatic C-H
~2920, ~2850Aliphatic C-H stretchMethyl C-H
~2820, ~2720Aldehyde C-H stretch (Fermi doublets)Aldehyde C-H
~1680C=O stretchAldehyde C=O
~1600, ~1470Aromatic C=C stretchAromatic Ring
~1330C-N stretchCarbazole C-N

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film). This data is predicted based on typical values for the respective functional groups.[14][15][16]

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃NO), the expected monoisotopic mass is 223.09972 Da.[12] Mass spectrometric analysis typically reveals a prominent molecular ion peak ([M]⁺) at m/z 223, confirming the molecular weight of the compound.[8]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is susceptible to nucleophilic attack. This reactivity makes it a valuable intermediate for the synthesis of a wide range of derivatives.

Reactivity_Diagram cluster_reactions Key Chemical Transformations Start This compound Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] Condensation Condensation Reactions Start->Condensation + Nucleophile Wittig Wittig Reaction Start->Wittig + Ylide Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid Forms Carboxylic Acid Alcohol Alcohol Reduction->Alcohol Forms Primary Alcohol Imine_Enamine Imine_Enamine Condensation->Imine_Enamine Forms Imines, Enamines, etc. Alkene Alkene Wittig->Alkene Forms Alkenes

Reactivity Profile of the Aldehyde Group.

Key reactions include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1,4-dimethyl-9H-carbazole-3-carboxylic acid, which can be further functionalized.

  • Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the primary alcohol, (1,4-dimethyl-9H-carbazol-3-yl)methanol.

  • Condensation Reactions: The aldehyde readily undergoes condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in the synthesis of various heterocyclic systems.[7]

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

Applications

The versatile chemical nature of this compound has positioned it as a valuable precursor in several high-impact research areas.

Medicinal Chemistry and Drug Development

Carbazole derivatives have a rich history in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] this compound serves as a key starting material for the synthesis of novel carbazole-based compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated as potent anticancer agents, particularly for the treatment of malignant glioma.[7] The ability to readily modify the aldehyde group allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.[9]

Materials Science and Organic Electronics

The carbazole moiety is a well-established building block for organic electronic materials due to its excellent hole-transporting properties, high thermal stability, and good photoluminescence quantum yield.[5][6][17][18] this compound can be used to synthesize larger conjugated systems for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a precursor for the synthesis of emissive materials or host materials for phosphorescent emitters.[6]

  • Organic Photovoltaics (OPVs): In the development of donor or acceptor materials for organic solar cells.

  • Organic Field-Effect Transistors (OFETs): For the creation of organic semiconductors.

The functionalization of the carbazole core through the aldehyde group allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to meet the specific requirements of these electronic devices.[5]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[19][20]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[19][21]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20][21]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[19]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21]

It is highly recommended to consult the Safety Data Sheet (SDS) of a closely related compound and to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a compound of significant interest due to its versatile synthetic utility. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an invaluable precursor for the development of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its characterization, serving as a foundational resource for researchers and professionals working with this important carbazole derivative. Further research into its specific biological activities and material properties will undoubtedly continue to expand its applications in various scientific fields.

References

1,4-Dimethyl-9H-carbazole-3-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (CAS: 14501-66-7): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a key heterocyclic compound built upon the carbazole scaffold, a structure recognized as a "privileged" motif in medicinal chemistry due to its wide range of biological activities.[1] While this specific carbaldehyde derivative has limited documented biological activity itself, its true value lies in its role as a versatile synthetic intermediate.[2] The presence of a reactive aldehyde group on the electron-rich, fused ring system allows for extensive chemical modification, making it a critical starting material for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and its application as a precursor for pharmacologically active molecules.

The Carbazole Scaffold: A Foundation for Innovation

Carbazole-based compounds, both naturally occurring and synthetic, are of significant interest to researchers in drug discovery and materials science.[3] The rigid, planar, and electron-rich nature of the tricyclic carbazole system is a key structural component in numerous compounds investigated for anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its electronic and steric properties, which in turn modulates its biological activity and potential applications in areas like organic semiconductors and light-emitting devices.[2][3] this compound represents a strategically functionalized platform, primed for diversification.

Physicochemical and Spectroscopic Profile

The unique arrangement of methyl and formyl groups on the carbazole framework imparts distinct and identifiable properties to the molecule.

Physicochemical Properties

All quantitative data for this compound are summarized in the table below for clear reference.

PropertyValueReference
CAS Number 14501-66-7[2][5][6]
Molecular Formula C₁₅H₁₃NO[2][5]
Molecular Weight 223.27 g/mol [2][5]
Appearance Yellow solid (typically)[2]
Boiling Point 445.7°C at 760 mmHg[2]
Density 1.238 g/cm³[2]
Flash Point 228.1°C[2]
SMILES CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O[2][7]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the compound. The key diagnostic signals are highly consistent with the proposed structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides clear evidence for all key functional groups. A highly deshielded singlet appears around δ 10.46 ppm , which is characteristic of the aldehyde proton (-CHO). A broad singlet for the carbazole amine proton (N-H) is typically observed between δ 8.5-9.0 ppm . The aromatic protons resonate in the δ 7.0-8.4 ppm region, while two distinct singlets for the non-equivalent methyl groups appear at approximately δ 2.5-3.0 ppm .[2]

  • ¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure, with the most downfield signal at δ 191.7 ppm corresponding to the aldehyde carbonyl carbon. The two methyl carbons are found at δ 14.9 and 16.8 ppm , with the remaining signals in the aromatic region (111.8-142.5 ppm ) accounting for the carbazole ring system.[2]

  • Mass Spectrometry : Mass analysis typically reveals a molecular ion peak at m/z 223 , which corresponds to the molecular formula C₁₅H₁₃NO, confirming the compound's molecular weight.[2]

Synthesis Methodologies

The synthesis of this compound is most reliably achieved through electrophilic formylation of the corresponding carbazole precursor.

Primary Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most direct and widely cited method for introducing a formyl group onto electron-rich aromatic systems like 1,4-dimethyl-9H-carbazole.[2][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation NMF N-methylformanilide VR Vilsmeier Reagent (Chloroiminium ion) NMF->VR POCl3 Phosphorus oxychloride (POCl₃) POCl3->VR Reaction Electrophilic Attack at C3 Position VR->Reaction Carbazole 1,4-Dimethyl-9H-carbazole (Substrate) Carbazole->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Work-up (Ice Water) Intermediate->Hydrolysis Product 1,4-Dimethyl-9H-carbazole- 3-carbaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

  • Reagent Preparation: In a flask maintained under an inert atmosphere, N-methylformanilide (e.g., 19.2 mmol) and phosphorus oxychloride (POCl₃) (e.g., 16 mmol) are carefully combined, often in a solvent like 1,2-dichlorobenzene.[2] This exothermic reaction forms the Vilsmeier reagent in situ. Cooling is often necessary to control the reaction rate.

  • Formylation: The substrate, 1,4-dimethyl-9H-carbazole, is added to the freshly prepared Vilsmeier reagent. The mixture is heated (e.g., to 80°C) for several hours (e.g., 3.5 hours) to drive the electrophilic substitution.[2] The C3 position is preferentially formylated due to the directing effects of the fused ring system and the existing methyl groups.

  • Hydrolysis and Isolation: The reaction mixture is cooled and then carefully poured into ice water. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

  • Purification: The resulting solid is collected via filtration or extracted using an appropriate organic solvent (e.g., chloroform). The crude product is then purified, typically by recrystallization or column chromatography, to yield the final yellow solid.[2]

Alternative Route: Synthesis from Indole Precursors

G Indole Indole Step1 Paal-Knorr Synthesis (p-TSA, Ethanol, Reflux) Indole->Step1 Hexanedione 2,5-Hexanedione Hexanedione->Step1 Carbazole 1,4-Dimethyl-9H-carbazole Step1->Carbazole Step2 Vilsmeier-Haack Formylation Carbazole->Step2 Product Final Product Step2->Product

Caption: Multi-step synthesis pathway starting from indole.

Detailed Experimental Protocol:

  • Carbazole Formation: Indole is reacted with 2,5-hexanedione in the presence of a catalytic amount of para-toluenesulfonic acid (p-TSA) in a solvent like ethanol. The mixture is heated under reflux for approximately 4 hours to construct the 1,4-dimethyl-9H-carbazole ring via a Paal-Knorr-type cyclization.[2][9]

  • Formylation: The synthesized 1,4-dimethyl-9H-carbazole is then subjected to the Vilsmeier-Haack formylation as described in the primary route (Section 3.1) to yield the target aldehyde.[2]

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound stems from the high reactivity of its aldehyde functional group, which serves as a handle for introducing diverse molecular fragments.

G cluster_0 Key Transformations Core 1,4-Dimethyl-9H-carbazole- 3-carbaldehyde Amine Amines (via Reductive Amination) Core->Amine R₂NH, NaBH(OAc)₃ Acid Carboxylic Acid (via Oxidation) Core->Acid KMnO₄ or Ag₂O Alcohol Alcohol (via Reduction) Core->Alcohol NaBH₄ Schiff Schiff Bases / Imines (via Condensation) Core->Schiff RNH₂

Caption: Key transformations of the aldehyde group.

The aldehyde can undergo a wide array of chemical transformations, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted methanamine derivatives. This is a crucial step in synthesizing libraries of compounds for biological screening.[2]

  • Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents, providing another key functional group for further derivatization (e.g., amide coupling).

  • Reduction: Reduction to the primary alcohol using agents like sodium borohydride, which can then be used in ether or ester synthesis.

  • Condensation Reactions: Reaction with amines to form Schiff bases or with active methylene compounds in Knoevenagel or Wittig-type reactions to extend the conjugated system.

Applications in Drug Discovery and Materials Science

Precursor for Anticancer Agents

The most promising application of this compound is as a scaffold for novel anticancer drugs. Research has demonstrated that derivatives synthesized from this intermediate exhibit significant cytotoxic effects.

A series of novel (1,4-dimethyl-9H-carbazol-3-yl)methanamine derivatives were evaluated against the human glioma U87 MG cell line.[2] Several of these compounds showed potent in vitro anticancer activity, with IC₅₀ values comparable to established chemotherapeutic agents used in brain cancer treatment.[2]

CompoundTarget Cell LineIC₅₀ Value (µM)Reference DrugIC₅₀ Value (µM)
Derivative 15U87 MG (Glioma)18.50Carmustine18.24
Derivative 16U87 MG (Glioma)47.00Temozolomide100.00
Derivative 17U87 MG (Glioma)75.00

Data sourced from Vulcanchem.[2]

These findings underscore the potential of this carbazole scaffold as a foundation for developing new lead compounds for treating malignant glioma.[2] The broader class of carbazole alkaloids is known to exert anticancer effects through mechanisms such as the inhibition of topoisomerase enzymes and the modulation of critical signaling pathways, providing a strong rationale for exploring derivatives of this compound.[1][4]

Potential in Other Therapeutic and Material Applications
  • Antiviral Research: Other substituted 1,4-dimethyl-9H-carbazole derivatives have been investigated for anti-HIV activity, suggesting the scaffold is amenable to exploration for various infectious diseases.[9]

  • Materials Science: Due to its extended π-conjugated system, the carbazole core is inherently fluorescent.[2] This property makes this compound and its derivatives potential candidates for use in organic light-emitting devices (OLEDs), organic semiconductors, and as building blocks for advanced dyes and pigments.[2][3]

Conclusion

This compound (CAS: 14501-66-7) is a compound of significant strategic importance for chemical and pharmaceutical research. While not an end product itself, its well-defined synthesis, robust chemical nature, and strategically placed reactive handle make it an invaluable intermediate. Its proven utility in the generation of potent anticancer derivatives highlights its role as a powerful building block in the quest for next-generation therapeutics. Further exploration of derivatives built from this scaffold is warranted and holds considerable promise for both medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of this compound

This compound is a member of the carbazole family, a class of nitrogen-containing heterocyclic compounds. The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties. The strategic placement of the dimethyl and carbaldehyde functionalities on the carbazole ring system makes this molecule a versatile building block for the synthesis of more complex and potent derivatives. Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure and purity, which are critical prerequisites for its use in further chemical synthesis and biological evaluation.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound give rise to a unique spectroscopic fingerprint. Understanding these correlations is fundamental to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.46Singlet1HAldehyde proton (-CHO)
~8.5-9.0Broad Singlet1HNH proton of carbazole
~7.0-8.4Multiplet5HAromatic protons
~2.5-3.0Singlet6HTwo methyl groups (-CH₃)

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically CDCl₃, is crucial as it dissolves the analyte without producing a large solvent signal in the ¹H NMR spectrum. The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen exchange. The downfield shift of the aldehyde proton is a result of the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
191.7Aldehyde carbon (C=O)
111.8-142.5Aromatic and vinyl carbons
16.8Methyl carbon (-CH₃)
14.9Methyl carbon (-CH₃)

Expertise & Experience Insight: The chemical shift of the carbonyl carbon at ~191.7 ppm is highly characteristic of an aldehyde functional group attached to an aromatic ring. The distinct signals for the two methyl groups suggest they are in slightly different chemical environments.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable data.

G A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) B Spectrometer Setup (Lock, Tune, Shim) A->B C 1H NMR Acquisition (Standard pulse program) B->C D 13C NMR Acquisition (Proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Preparation: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline to obtain the final NMR spectrum.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H stretch of the carbazole ring
~3000-3100MediumAromatic C-H stretch
~2900-3000MediumAliphatic C-H stretch (methyl groups)
~2820 and ~2720Medium, SharpC-H stretch of the aldehyde (Fermi doublet)
~1680-1700Strong, SharpC=O stretch of the aldehyde
~1600, ~1470Medium-StrongC=C stretching in the aromatic ring

Authoritative Grounding: The strong absorption band in the region of 1680-1700 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration in an aromatic aldehyde.[2] The presence of a broad N-H stretching band around 3300-3400 cm⁻¹ is characteristic of the carbazole moiety.[3] The pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹ is a distinctive feature of the C-H bond of an aldehyde group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

G A Sample Preparation (1-2 mg sample + 200 mg KBr) B Grinding (Homogeneous mixture) A->B C Pellet Formation (Hydraulic press) B->C D Spectrum Acquisition (FTIR spectrometer) C->D E Data Analysis D->E

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Interpretation
223Molecular ion (M⁺) peak, corresponding to the molecular formula C₁₅H₁₃NO

Trustworthiness: The observation of a molecular ion peak at m/z 223 is in excellent agreement with the calculated molecular weight of this compound (223.27 g/mol ).[4] This provides strong evidence for the elemental composition of the synthesized compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

G A Sample Introduction (Direct insertion or GC inlet) B Ionization (Electron Impact at 70 eV) A->B C Mass Analysis (e.g., Quadrupole analyzer) B->C D Detection C->D E Data Interpretation D->E

Caption: General workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).[5][6]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides unequivocal evidence for the structure and identity of this compound. The detailed protocols and interpretation rationale offer a robust framework for researchers to confidently characterize this important synthetic intermediate, ensuring the quality and reliability of their subsequent research and development activities in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the NMR Analysis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important carbazole derivative through one-dimensional and two-dimensional NMR techniques. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of a Functionalized Carbazole

This compound is a key heterocyclic compound featuring a carbazole nucleus, a scaffold of significant interest in medicinal chemistry and materials science due to the biological activities and photophysical properties of its derivatives. The precise substitution pattern of two methyl groups and a reactive carbaldehyde function dictates its chemical behavior and potential applications. Unambiguous structural confirmation is therefore paramount, and high-resolution NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will walk through the complete NMR analysis, from sample preparation to advanced 2D correlation experiments, to provide a validated system for its characterization.

I. Molecular Structure and NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure and the magnetic susceptibility of its constituent nuclei.

Caption: Numbering scheme for this compound.

II. Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust experimental protocol is the bedrock of reliable NMR data. The following steps outline a validated workflow for the analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and a clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and has the advantage of resolving the N-H proton, which may exchange or broaden in other solvents.

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for standard ¹H and ¹³C NMR experiments. For 2D experiments, a more concentrated sample (15-20 mg) may be beneficial to improve the signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition:

The following experiments are recommended for a comprehensive structural elucidation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., alkyl, aromatic, carbonyl).

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.

The following diagram illustrates the logical workflow for these experiments.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify ¹H-¹H Couplings HSQC HSQC H1_NMR->HSQC Correlate ¹H to ¹³C C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC COSY->HMBC Build Molecular Fragments HSQC->HMBC Confirm Direct Attachments Final_Structure Final_Structure HMBC->Final_Structure Assemble Full Structure

Caption: Logical workflow for NMR data acquisition and analysis.

III. Analysis and Interpretation of 1D NMR Spectra

A. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule. Based on available data and established chemical shift principles, the following signals are expected[1]:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.46Singlet1HCHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
~8.5-9.0Broad Singlet1HN-HThe proton on the nitrogen of the carbazole ring. Its chemical shift can be variable and the signal is often broad due to quadrupole effects and potential chemical exchange.
~7.0-8.4Multiplet5HAromatic ProtonsProtons on the carbazole ring system. The specific chemical shifts and coupling patterns depend on their position relative to the substituents.
~2.5-3.0Singlet3HC1-CH₃Methyl group at position 1.
~2.5-3.0Singlet3HC4-CH₃Methyl group at position 4.

Note: The exact chemical shifts of the aromatic protons and their coupling constants require a high-resolution spectrum for precise assignment. The two methyl groups may have slightly different chemical shifts.

B. ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their electronic environment. The experimentally reported ¹³C NMR data in CDCl₃ are as follows[1]:

Chemical Shift (δ, ppm) Assignment Rationale
191.7C HOThe carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.
142.5C-4a or C-4bQuaternary carbazole ring junction carbon.
140.7C-8a or C-9aQuaternary carbazole ring junction carbon.
135.9C-4Aromatic carbon attached to a methyl group.
128.3C-3Aromatic carbon attached to the aldehyde group.
125.9C-5 or C-8Aromatic CH carbon.
125.8C-6 or C-7Aromatic CH carbon.
123.8C-2Aromatic CH carbon.
123.0Aromatic CQuaternary carbazole ring junction carbon.
121.5Aromatic CAromatic CH carbon.
120.0Aromatic CAromatic CH carbon.
118.3C-1Aromatic carbon attached to a methyl group.
111.8Aromatic CAromatic CH carbon.
16.8C4-C H₃Methyl carbon at position 4.
14.9C1-C H₃Methyl carbon at position 1.

Note: Definitive assignment of the quaternary and some aromatic CH carbons requires 2D NMR data.

IV. Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with the highest degree of confidence.

A. COSY: Mapping ¹H-¹H Connectivity

A COSY experiment would reveal the coupling network between the aromatic protons. For instance, correlations would be expected between H-5, H-6, H-7, and H-8, confirming their positions on the unsubstituted benzene ring of the carbazole moiety.

B. HSQC: Linking Protons to their Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations. This allows for the definitive assignment of the protonated carbons. For example, the proton signal at ~10.46 ppm would correlate with the carbon signal at 191.7 ppm, confirming the aldehyde group. Similarly, the signals for the methyl protons would correlate with the carbon signals at 16.8 and 14.9 ppm.

C. HMBC: Assembling the Molecular Puzzle

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart.

G C1 C1 C4 C4 C3 C3 C1_Me H₃C C1_Me->C1 ²J C2 C2 C1_Me->C2 ³J C9a C9a C1_Me->C9a ³J C4_Me H₃C C4_Me->C4 ²J C4_Me->C3 ³J C4a C4a C4_Me->C4a ³J C3_CHO C=O H_CHO H H_CHO->C3 ²J H_CHO->C2 ³J H2 H2 H2->C1 ³J H2->C4 ³J H2->C3 ²J

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC correlations that would be expected include:

  • The aldehyde proton (CHO) to the C-3 and C-2 carbons.

  • The protons of the C-1 methyl group to C-1, C-2, and C-9a.

  • The protons of the C-4 methyl group to C-4, C-3, and C-4a.

  • The H-2 proton to C-1, C-3, and C-4.

These long-range correlations would unequivocally establish the substitution pattern on the carbazole ring.

V. Conclusion

The structural elucidation of this compound is reliably achieved through a combination of 1D and 2D NMR techniques. The characteristic chemical shifts of the aldehyde and methyl protons in the ¹H NMR spectrum, coupled with the distinct downfield signal of the carbonyl carbon in the ¹³C NMR spectrum, provide strong initial evidence for the compound's identity. The definitive confirmation and unambiguous assignment of all atoms are accomplished through 2D correlation experiments, particularly HMBC, which pieces together the molecular framework. The methodologies and data presented in this guide provide a self-validating system for the characterization of this and structurally related carbazole derivatives, ensuring a high degree of scientific integrity for research and development applications.

References

An In-Depth Technical Guide to the Mass Spectrometry of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a member of the carbazole family, a class of nitrogen-containing heterocyclic compounds recognized as "privileged structures" in drug discovery.[1] The carbazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The title compound, featuring methyl and aldehyde functional groups, serves as a versatile synthetic intermediate for creating more complex and potent molecules.[2]

Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this compound are paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing precise molecular weight determination and invaluable structural information through controlled fragmentation. This guide offers an in-depth examination of the mass spectrometric behavior of this compound, detailing the theoretical underpinnings, a practical experimental workflow, and a predictive analysis of its fragmentation patterns under electron ionization.

Part 1: Foundational Principles for Mass Spectrometric Analysis

The analytical strategy for a molecule like this compound hinges on selecting the appropriate ionization method. The choice dictates the nature and extent of the information that can be obtained.

Ionization Technique: Electron Ionization (EI) as the Method of Choice

For a relatively volatile and thermally stable small molecule, Electron Ionization (EI) is the superior technique.[4] In an EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), a process energetic enough to dislodge an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+). [5]

The key advantage of EI is that the excess energy imparted to the molecular ion induces extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly specific to the molecule's structure.[4] This rich fragmentation data is crucial for de novo structural elucidation and for matching against spectral libraries.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI), while excellent for large or thermally labile biomolecules, would likely only produce a protonated molecule ([M+H]+) with minimal fragmentation.[6] This would confirm the molecular weight but offer little insight into the compound's structural integrity.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass spectrometry provides integer mass-to-charge (m/z) values, High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of an ion to several decimal places. This precision is essential for determining the elemental composition of the molecular ion and its fragments, serving as a powerful tool for validating the compound's identity.

For this compound, the molecular formula is C₁₅H₁₃NO.[2][7][8] The expected monoisotopic mass can be calculated with high precision, providing a benchmark for experimental verification.

PropertyValue
Molecular Formula C₁₅H₁₃NO
Nominal Mass 223 Da
Monoisotopic Mass 223.09972 Da[7]

Part 2: Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing this compound, coupling the separation power of GC with the detection and identification capabilities of MS.[9][10][11]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing node_prep Dissolve sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) node_gc Inject into GC Separation on Capillary Column node_prep->node_gc node_ms Elute into MS Ionization (70 eV EI) Mass Analysis (Quadrupole) node_gc->node_ms node_data Acquire Total Ion Chromatogram (TIC) Extract Mass Spectrum node_ms->node_data node_interp Interpret Spectrum (Molecular Ion, Fragments) node_data->node_interp

Caption: High-level workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

  • Instrumentation and Parameters:

    • The following parameters serve as a robust starting point for analysis on a standard single-quadrupole GC-MS system.

ParameterRecommended SettingRationale
GC System
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injector Temp.280 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium, constant flow (1.0 mL/min)Inert and provides good chromatographic efficiency.
ColumnDB-5ms (or equivalent), 30m x 0.25mm, 0.25µmA non-polar column suitable for aromatic compounds.
Oven Program100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minProvides good separation from solvent and potential impurities.
MS System
Ion SourceElectron Ionization (EI)As discussed, for generating a fingerprint spectrum.[4]
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.[12]
Source Temp.230 °CMaintains the analyte in the gas phase without thermal degradation.
Quadrupole Temp.150 °CStandard operating temperature.
Scan Rangem/z 40 - 350Covers the molecular ion and all expected fragments.
Solvent Delay3-4 minutesPrevents the high-intensity solvent peak from damaging the detector.

Part 3: Data Interpretation - Predicting the Mass Spectrum

The true power of EI-MS lies in the interpretation of the fragmentation pattern. The structure of this compound allows for several predictable cleavage pathways.

The Molecular Ion (M•+)

The first peak to identify is the molecular ion peak. For this compound, it will appear at m/z 223 . Aromatic systems like carbazole produce a relatively stable molecular ion, so this peak is expected to be prominent.[13][14]

Key Fragmentation Pathways

The fragmentation of the molecular ion (m/z 223) is governed by the cleavage of the weakest bonds and the formation of the most stable resulting ions. The aldehyde and methyl groups are the primary sites for initial fragmentation.

  • Loss of the Aldehyde Hydrogen (M-1): Alpha-cleavage of the C-H bond on the aldehyde group is a characteristic fragmentation for aldehydes, leading to the loss of a hydrogen radical.[14][15][16] This produces a stable acylium ion.

    • [M - H]⁺ = m/z 222

  • Loss of the Formyl Radical (M-29): A highly characteristic fragmentation for aromatic aldehydes is the loss of the entire formyl radical (•CHO).[13][14] This results in a very stable aromatic cation.

    • [M - CHO]⁺ = m/z 194

  • Loss of a Methyl Radical (M-15): Cleavage of a C-C bond can lead to the loss of one of the methyl groups as a radical (•CH₃). This is a common fragmentation pathway for methylated aromatic compounds.

    • [M - CH₃]⁺ = m/z 208

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the [M-CH₃]⁺ ion at m/z 208 can subsequently lose carbon monoxide (CO) from the aldehyde group.

    • [M - CH₃ - CO]⁺ = m/z 180

The carbazole core itself is quite stable but can fragment via the loss of HCN (m/z 27) or C₂H₂ (m/z 26) under high energy conditions, leading to smaller fragments.[17]

Predicted Fragmentation Diagram

Fragmentation_Pathway M C₁₅H₁₃NO (Parent Molecule) M_ion [M]•+ m/z 223 M->M_ion Ionization (-e⁻) F1 [M-H]⁺ m/z 222 M_ion->F1 - •H F2 [M-CHO]⁺ m/z 194 (Likely Base Peak) M_ion->F2 - •CHO F3 [M-CH₃]⁺ m/z 208 M_ion->F3 - •CH₃ F4 [M-CH₃-CO]⁺ m/z 180 F3->F4 - CO

Caption: Predicted EI fragmentation pathway for the title compound.

Predicted Quantitative Data Summary
IonFormulaCalculated m/z (Monoisotopic)Proposed OriginExpected Relative Intensity
[M]•+[C₁₅H₁₃NO]•+223.10Molecular IonStrong
[M-H]⁺[C₁₅H₁₂NO]⁺222.09Loss of aldehyde H•Moderate
[M-CH₃]⁺[C₁₄H₁₀NO]⁺208.08Loss of •CH₃Moderate to Strong
[M-CHO]⁺[C₁₄H₁₂N]⁺194.10Loss of •CHOStrong, potentially the base peak
[M-CH₃-CO]⁺[C₁₃H₁₀N]⁺180.08Loss of CO from m/z 208Moderate

Part 4: Validation and Advanced Methods

A self-validating protocol ensures trustworthiness. The presence of all predicted major fragments ([M]•+, [M-H]⁺, [M-CHO]⁺, and [M-CH₃]⁺) provides very strong evidence for the proposed structure. The accurate mass data from HRMS should confirm the elemental composition of each of these ions.

For complex mixtures or trace-level analysis, Tandem Mass Spectrometry (MS/MS) , often available on GC-triple quadrupole (QqQ) or Q-TOF instruments, offers enhanced specificity.[9][11] In an MS/MS experiment, the molecular ion (m/z 223) would be selectively isolated and then fragmented. The resulting product ion spectrum would be free from background interference, providing an even cleaner and more definitive fingerprint of the molecule.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using GC-MS with electron ionization. This technique provides a rich, reproducible fragmentation pattern that serves as a structural fingerprint. By identifying the molecular ion at m/z 223 and characteristic fragment ions corresponding to the loss of hydrogen (m/z 222), a methyl radical (m/z 208), and a formyl radical (m/z 194), researchers can unambiguously confirm the identity and purity of this vital synthetic intermediate. The integration of high-resolution mass measurement further solidifies this structural assignment, providing drug development professionals with the high-confidence data required for advancing their research.

References

A Technical Guide to the Theoretical Investigation of Carbazole Aldehydes: Bridging Quantum Chemistry and Applied Science

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole aldehydes represent a pivotal class of heterocyclic compounds, possessing a unique tricyclic structure that imparts significant biological and photophysical properties.[1][2] Their application spans from medicinal chemistry as anticancer and antioxidant agents to materials science in the development of optoelectronic devices.[3][4][5][6] This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the multifaceted nature of carbazole aldehydes. By leveraging quantum chemical calculations, we can predict and understand their molecular structure, electronic properties, and reactivity, thereby accelerating their development for various applications. This document is intended to serve as a detailed resource for researchers, offering both foundational knowledge and practical protocols for the computational analysis of these promising molecules.

Introduction: The Significance of the Carbazole Aldehyde Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science.[2][3][4] The fusion of two benzene rings to a central nitrogen-containing pyrrole ring creates a planar, electron-rich system with high thermal stability and excellent charge transport properties.[6][7][8] The introduction of an aldehyde group (-CHO) onto this scaffold significantly modulates its electronic and biological characteristics. The aldehyde moiety acts as an electron-withdrawing group and a versatile synthetic handle, allowing for the facile derivatization and fine-tuning of the molecule's properties.[9][10][11][12]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating carbazole aldehydes.[10][13] These computational approaches allow for an in-depth analysis of molecular geometries, vibrational frequencies, electronic transitions, and non-linear optical (NLO) properties, providing insights that are often difficult to obtain through experimental means alone.[10][14] This guide will navigate the theoretical landscape of carbazole aldehyde research, detailing the core computational techniques and their practical applications.

The Engine of Discovery: Quantum Chemical Calculations

Quantum chemical calculations are the cornerstone of modern theoretical chemistry, offering a powerful lens through which to examine molecular systems at the atomic level.[15] For carbazole aldehydes, these methods are crucial for predicting a wide array of properties that govern their behavior and potential applications.

The Workhorse: Density Functional Theory (DFT)

DFT has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules like carbazole aldehydes due to its excellent balance of accuracy and computational cost.[10][13] The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.

Causality Behind Method Selection: The choice of a specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculations.

  • Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are often a good starting point as they incorporate a portion of exact Hartree-Fock exchange, which improves the description of electronic properties. For studying charge-transfer and long-range interactions, which are pertinent to the NLO properties of carbazole derivatives, long-range corrected functionals like CAM-B3LYP and ωB97X-D are often superior.[14][16][17]

  • Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed.[14] The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines a typical workflow for the theoretical investigation of a carbazole aldehyde derivative using DFT.

  • Molecular Structure Input:

    • Construct the 3D structure of the carbazole aldehyde molecule using a molecular modeling software (e.g., GaussView, Avogadro).

    • Ensure correct atom types, bond connectivity, and initial geometry.

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.[18]

    • Rationale: This step is crucial as all subsequent property calculations should be performed on the equilibrium geometry.

    • Select a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[14]

    • The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the system.

  • Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory.[18]

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[18] The presence of one or more imaginary frequencies indicates a saddle point or transition state.

  • Property Calculations:

    • With the validated optimized geometry, single-point energy calculations can be performed to compute various electronic and spectroscopic properties. This includes:

      • Frontier Molecular Orbitals (HOMO-LUMO) analysis.[18]

      • Mulliken population analysis for atomic charges.[19][20]

      • Natural Bond Orbital (NBO) analysis for studying intramolecular interactions.[16][21]

      • Time-Dependent DFT (TD-DFT) for simulating UV-Vis absorption spectra.[16]

      • Calculation of polarizability and hyperpolarizability for NLO properties.

Below is a Graphviz diagram illustrating the typical workflow for DFT calculations on carbazole aldehydes.

DFT_Workflow A 1. Molecular Structure Input (e.g., GaussView) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D E 4. Property Calculations (HOMO-LUMO, NBO, TD-DFT) D->E Yes G Revise Structure or Method D->G No F Analysis of Results E->F G->B

Caption: A generalized workflow for performing DFT calculations on carbazole aldehydes.

Unveiling Molecular Insights: Analysis of Calculated Properties

The data generated from DFT calculations provide a wealth of information about the structure, stability, and reactivity of carbazole aldehydes.

Molecular Geometry and Vibrational Spectra

The optimized geometry provides precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography where available.[14] Vibrational frequency calculations allow for the prediction of infrared (IR) and Raman spectra.[14][17][22] By comparing the calculated spectra with experimental data, one can validate the computational model and assign specific vibrational modes to the observed spectral bands.[17]

The Electronic Frontier: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.[16][21]

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule.[16][21] A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, which is often associated with enhanced NLO properties.[7][23] The HOMO and LUMO energy levels can be tuned by introducing different electron-donating or electron-withdrawing substituents on the carbazole core.[24][25][26]

Parameter Significance Typical Calculation Method
EHOMO Electron-donating abilityDFT
ELUMO Electron-accepting abilityDFT
ΔE (HOMO-LUMO Gap) Chemical reactivity, kinetic stability, NLO propertiesDFT
Mapping Electron Distribution: Mulliken and NBO Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[19][20] While it has known limitations, such as a strong dependence on the basis set, it offers a qualitative picture of the electron distribution and helps identify electrophilic and nucleophilic sites.[27]

Natural Bond Orbital (NBO) analysis offers a more robust method for studying charge transfer and intramolecular interactions.[16][21] It provides information about donor-acceptor interactions, hyperconjugation, and the delocalization of electron density, which are fundamental to understanding the stability and electronic properties of carbazole aldehydes.

The Interplay with Light: UV-Vis Spectra and Non-Linear Optical (NLO) Properties

Time-Dependent DFT (TD-DFT) is a powerful tool for simulating the electronic absorption spectra (UV-Vis) of molecules.[16] By calculating the excitation energies and oscillator strengths, one can predict the absorption maxima (λmax), which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.[10][21]

Carbazole aldehydes, with their extended π-conjugated systems and donor-acceptor character, are excellent candidates for NLO materials.[7][28][29][30] NLO properties are characterized by the first-order hyperpolarizability (β) and are crucial for applications in optical communications and data storage.[7][29] DFT calculations can predict these properties, guiding the design of new chromophores with enhanced NLO responses.[7][8]

Applications in Drug Development and Materials Science

The theoretical insights gained from computational studies of carbazole aldehydes have significant practical implications.

Rational Drug Design: Molecular Docking

Carbazole derivatives have shown promising biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the carbazole aldehyde) when bound to a target protein.

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of the carbazole aldehyde.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (active site) on the protein.

    • Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses.[4]

  • Analysis of Results:

    • Rank the poses based on their binding affinity (scoring function).

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the binding mode.

The following Graphviz diagram illustrates the molecular docking workflow.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A 1. Obtain Protein Structure (from PDB) B 2. Prepare Receptor (Remove water, add hydrogens) A->B E 5. Define Binding Site B->E C 3. Use DFT Optimized Structure of Carbazole Aldehyde D 4. Prepare Ligand (Assign charges, define rotatable bonds) C->D D->E F 6. Run Docking Simulation (e.g., AutoDock Vina) E->F G 7. Analyze Binding Poses (Scoring and Interactions) F->G H Identify Potential Drug Candidates G->H

Caption: A schematic representation of the molecular docking process for carbazole aldehydes.

Designing Advanced Materials

The ability to computationally predict the electronic and optical properties of carbazole aldehydes is invaluable for materials science.[5][6] By systematically modifying the molecular structure, for example, by introducing different substituents at various positions on the carbazole ring, researchers can rationally design new materials with tailored properties for applications such as:

  • Organic Light-Emitting Diodes (OLEDs): By tuning the HOMO-LUMO gap, materials with specific emission colors can be developed.[25][26]

  • Dye-Sensitized Solar Cells (DSSCs): Carbazole-based dyes can act as sensitizers, and their efficiency can be optimized by computational design.[31][32]

  • Non-Linear Optical Devices: The predictive power of DFT allows for the pre-screening of candidates with high hyperpolarizability.[7]

Conclusion

Theoretical studies of carbazole aldehydes, primarily driven by Density Functional Theory, provide a robust and insightful framework for understanding and predicting their behavior. These computational methods enable a deep dive into the molecular structure, electronic properties, and reactivity of this important class of compounds. The synergy between theoretical predictions and experimental validation is a powerful paradigm that accelerates the discovery and development of novel carbazole aldehydes for a wide range of applications, from cutting-edge pharmaceuticals to advanced materials. This guide has outlined the core principles and practical workflows, aiming to empower researchers to effectively leverage computational chemistry in their exploration of the vast potential of the carbazole aldehyde scaffold.

References

Introduction: The Carbazole Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Carbazole Derivatives

Carbazole, a tricyclic aromatic heterocycle, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its rigid, planar structure, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, provides an ideal framework for interacting with a multitude of biological targets.[3][4][5] This inherent versatility is not merely theoretical; it is validated by the clinical success of several carbazole-based drugs. For instance, Carvedilol is a widely prescribed beta-blocker for heart failure, Alectinib is a targeted therapy for a specific type of lung cancer, and Midostaurin is an FDA-approved multi-kinase inhibitor for treating acute myeloid leukemia.[1][2][3][6]

The enduring appeal of the carbazole nucleus lies in its unique electronic properties and the ease with which its core structure can be functionalized, allowing for the fine-tuning of pharmacological activity.[3][7] Natural products containing the carbazole framework, often isolated from plants like Murraya koenigii, have long demonstrated a wide array of biological effects, including antitumor, antimicrobial, and anti-inflammatory properties, inspiring decades of synthetic exploration.[2][8]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It eschews a rigid template to present a logical, field-proven workflow for the discovery of novel carbazole derivatives. We will journey from the strategic selection of synthetic routes to the rigorous processes of biological screening, lead optimization, and definitive characterization, providing not just protocols, but the scientific rationale that underpins them.

Chapter 1: Strategic Synthesis of the Carbazole Core

The success of any drug discovery campaign hinges on a robust and flexible synthetic strategy. The ability to generate a diverse library of analogs is paramount for establishing meaningful structure-activity relationships (SAR). The choice of a synthetic route is a critical decision, guided by factors such as the availability of starting materials, the desired substitution pattern, and scalability.

While classical methods like the Borsche-Drechsel cyclization, Bucherer reaction, and Graebe-Ullmann synthesis laid the historical groundwork, modern organic synthesis offers far more efficient and versatile tools.[9][10]

Modern Synthetic Arsenal: Precision and Efficiency

Contemporary approaches prioritize efficiency, atom economy, and control over regioselectivity. Transition-metal catalysis, in particular, has revolutionized the construction of the carbazole nucleus.

  • Transition Metal-Catalyzed C-H Functionalization : This is arguably one of the most powerful strategies in modern synthesis. Instead of pre-installing functional groups (like halogens or boronic acids) required for traditional cross-coupling, C-H activation allows for the direct formation of C-C or C-N bonds from ubiquitous C-H bonds. A prominent example is the Palladium-catalyzed intramolecular C-H amination of N-substituted 2-aminobiphenyls, which provides a direct and elegant route to the carbazole core.[8][11][12] The primary advantage is the reduction in synthetic steps and the generation of less waste.

  • Domino and Cascade Reactions : These sophisticated one-pot reactions involve multiple bond-forming events occurring sequentially without the need to isolate intermediates. This approach significantly enhances synthetic efficiency. For example, a Diels-Alder reaction between an in-situ generated 3-vinylindole and a suitable dienophile can rapidly construct a tetrahydrocarbazole intermediate, which can then be aromatized to the final carbazole product.[1][13] Lewis acid-mediated cascade annulations have also emerged as a powerful tool for creating highly substituted carbazoles in a single operation.[13]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol describes a general procedure for the synthesis of a carbazole nucleus from a 2-iodo-N-phenylaniline precursor, a common strategy involving an initial Chan-Lam coupling followed by intramolecular C-H activation.[11]

Step 1: Chan-Lam N-Arylation

  • To a flame-dried round-bottom flask, add o-iodoaniline (1.0 equiv), a substituted phenylboronic acid (1.2 equiv), and copper(II) acetate (Cu(OAc)₂, 10 mol%).

  • Add a suitable solvent such as decanoic acid and a base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv).

  • Stir the mixture at room temperature under an air atmosphere for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product (2-iodo-N-phenylaniline derivative) by column chromatography on silica gel.

Step 2: Intramolecular C-H Activation/Cyclization

  • In a Schlenk tube under a nitrogen atmosphere, dissolve the purified 2-iodo-N-phenylaniline derivative (1.0 equiv) in toluene.

  • Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%), and DBU (6.0 equiv).

  • Heat the mixture to reflux (approx. 110 °C) for 12-24 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final carbazole product by column chromatography.

Causality Behind Choices:

  • Catalyst Choice : Palladium catalysts are exceptionally effective at facilitating C-H activation and C-N bond formation.[11]

  • Base : DBU is a non-nucleophilic strong base, crucial for both the initial coupling and the final C-H activation step without competing side reactions.[11]

  • Inert Atmosphere : The second step is sensitive to oxygen, which can deactivate the palladium catalyst; hence, a nitrogen atmosphere is essential for reproducibility.

G cluster_input Desired Outcome cluster_strategy Synthetic Strategy Selection cluster_rationale Key Considerations Target Target Carbazole Substitution Pattern CH_Activation C-H Activation Target->CH_Activation Direct functionalization desired Domino Domino / Cascade Rxn Target->Domino High efficiency & complexity needed Cross_Coupling Traditional Cross-Coupling Target->Cross_Coupling Specific precursors are accessible Rationale1 Need for atom economy & late-stage functionalization CH_Activation->Rationale1 Rationale2 Need for rapid complexity from simple precursors Domino->Rationale2 Rationale3 Readily available pre-functionalized precursors Cross_Coupling->Rationale3

Caption: Decision workflow for selecting a carbazole synthesis strategy.

Chapter 2: Biological Screening and Hit Identification

Following the successful synthesis of a library of carbazole derivatives, the next critical phase is to identify compounds that exhibit the desired biological activity. This is achieved through a carefully designed screening cascade. The choice of assay is dictated entirely by the therapeutic goal, whether it's inhibiting a specific enzyme in a cancer pathway or halting the growth of a pathogenic bacterium.

Screening Paradigms
  • Target-Based Screening : This approach is used when the specific biological target (e.g., an enzyme or receptor) is known. Assays are designed to measure the direct interaction of the compound with the purified target. For instance, many carbazole derivatives have been investigated as ATP-competitive kinesin spindle protein (KSP) inhibitors for cancer therapy.[14][15] An enzyme inhibition assay would directly measure the ability of the derivatives to block KSP's ATPase activity.

  • Phenotypic Screening : This method assesses the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific target. It answers the question, "Does this compound kill cancer cells?" or "Does it stop bacterial growth?". Antiproliferative assays against cancer cell lines and antimicrobial susceptibility tests are classic examples.[2][16][17]

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard for determining the MIC of a compound against a bacterial strain.

Materials:

  • Synthesized carbazole derivatives, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Standard antibiotic for positive control (e.g., Ciprofloxacin).

  • DMSO for negative/vehicle control.

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from an agar plate in MHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh MHB to get the final inoculum density of ~1 x 10⁶ CFU/mL.

  • In the 96-well plate, add 50 µL of MHB to wells in columns 2 through 12.

  • Add 100 µL of the stock solution of a test compound to column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. This leaves column 11 as a growth control (no compound) and column 12 for a sterility control (no bacteria).

  • Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. Add 50 µL of sterile MHB to column 12.

  • The final volume in each well is 100 µL. The final concentration of DMSO should be kept below 1% to avoid toxicity.

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Self-Validation and Controls:

  • Positive Control : The standard antibiotic should show an MIC within its known acceptable range.

  • Negative (Growth) Control : Column 11 should show robust bacterial growth.

  • Sterility Control : Column 12 should remain clear, confirming the sterility of the medium.

G Lib Synthesized Carbazole Library Primary Primary Screen (e.g., Single High Concentration) Lib->Primary Inactive Inactive Compounds Primary->Inactive No Activity Active Preliminary 'Hits' Primary->Active Activity > Threshold DoseResp Dose-Response Assay (IC50 / MIC Determination) Active->DoseResp Confirmed Confirmed Hits DoseResp->Confirmed Potent & Efficacious SAR Advance to SAR & Lead Optimization Confirmed->SAR

Caption: A typical high-throughput screening (HTS) workflow.

Chapter 3: Iterative Lead Optimization and SAR

Identifying a "hit" from a primary screen is only the beginning. These initial compounds often have modest potency and may lack the drug-like properties required for a therapeutic agent (e.g., solubility, metabolic stability, low toxicity). The goal of lead optimization is to iteratively modify the hit structure to enhance these properties. This is the core of the medicinal chemistry cycle: Design -> Synthesize -> Test -> Analyze .

Establishing Structure-Activity Relationships (SAR)

SAR is the process of correlating specific structural features of a compound with its biological activity. For carbazoles, several positions on the tricyclic core are key modulation points.

  • N9-Position : Substitution at the nitrogen atom is a common and effective strategy. For example, in the development of neuroprotective agents, bulky aromatic groups at the N9-position were found to be essential for activity.[5] In contrast, for other targets, a simple N-H or small alkyl group may be optimal.

  • C3 and C6-Positions : These positions are often electronically activated and synthetically accessible. Introducing electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens or nitro groups) can dramatically influence binding affinity and cell permeability. Studies have shown that functionalization at the C3 and C6 positions can lead to enhanced antibacterial activity.[3]

  • Ring Fusion : Creating polycyclic structures by fusing other heterocyclic rings (e.g., imidazole, triazole, oxadiazole) onto the carbazole backbone is another powerful strategy for exploring new chemical space and improving potency.[5][18]

The Role of In Silico Modeling

Modern lead optimization is heavily supported by computational chemistry.

  • Molecular Docking : If the 3D structure of the biological target is known, molecular docking can be used to predict how a designed derivative might bind. This helps prioritize which compounds to synthesize, saving significant time and resources. Docking studies can reveal key hydrogen bonds or hydrophobic interactions that, if disrupted, would lead to a loss of activity, providing a rationale for observed SAR.[17][19]

Data Presentation: SAR Table

The results of SAR studies are typically summarized in tables to allow for easy comparison.

Compound IDR¹ (at C3)R² (at C6)R³ (at N9)IC₅₀ (µM)
LEAD-01 HHH15.2
OPT-01 ClHH5.8
OPT-02 OCH₃HH9.1
OPT-03 ClClH1.3
OPT-04 ClClCH₃18.5

From this hypothetical data, a researcher could deduce that chloro substitution at C3 and C6 is beneficial for potency, while methylation at the N9 position is detrimental.

G Design Design Analogs (In Silico Modeling) Synthesize Synthesize Prioritized Analogs Design->Synthesize Test Biological Assay (e.g., IC50) Synthesize->Test Analyze Analyze Data (Generate SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of medicinal chemistry lead optimization.

Chapter 4: Definitive Spectroscopic Characterization

Rigorous structural confirmation and purity assessment are cornerstones of scientific integrity in drug discovery. Every novel compound that advances through the discovery pipeline must be unambiguously characterized to ensure that the observed biological activity is truly due to the claimed chemical entity.

Core Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. It is the primary tool for confirming the overall structure.

    • ¹³C NMR : Reveals the number of unique carbon atoms in the molecule, providing complementary structural information.

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) is critical. It provides an extremely accurate mass measurement of the parent ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the compound's elemental formula, a crucial piece of evidence for a novel molecule.[20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • This technique is used to identify the presence of specific functional groups (e.g., C=O stretch for a ketone, N-H stretch for the carbazole core) by measuring the absorption of infrared radiation.[21][22]

  • Purity Analysis :

    • High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a final compound. The sample is run on a column, and a detector (typically UV-Vis) measures the elution profile. A pure compound should ideally show a single, sharp peak. Purity is typically reported as a percentage based on the integrated peak area.

Protocol: Sample Preparation and Analysis by ¹H NMR

Objective : To obtain a high-quality ¹H NMR spectrum to confirm the structure of a synthesized carbazole derivative.

  • Sample Preparation : Weigh approximately 2-5 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Solvent Selection : Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound completely and should not have signals that overlap with key proton signals of the analyte.

  • Dissolution : Cap the tube and gently invert or vortex it to ensure the sample is fully dissolved. A clear, homogenous solution is required.

  • Internal Standard : Tetramethylsilane (TMS) is often included in deuterated solvents by the manufacturer and serves as the internal standard, with its signal defined as 0.00 ppm.

  • Data Acquisition : Place the NMR tube in the spectrometer. The acquisition parameters (e.g., number of scans, relaxation delay) are set. For a standard ¹H NMR, 16 to 64 scans are typically sufficient.

  • Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the TMS signal.

  • Interpretation : Analyze the processed spectrum by integrating the peaks (to determine proton ratios), identifying the chemical shifts (to infer the electronic environment), and analyzing the splitting patterns (multiplicity) to determine proton-proton coupling.

Conclusion and Future Perspectives

The discovery of novel carbazole derivatives remains a vibrant and highly productive field within medicinal chemistry. The journey from initial concept to a well-characterized lead compound is a multidisciplinary endeavor that relies on the strategic integration of modern synthetic chemistry, robust biological screening, and iterative, data-driven design. As our understanding of disease biology deepens, the carbazole scaffold will undoubtedly be adapted to meet new challenges.

Future trends in this area are poised to be transformative. The rise of photoredox catalysis and other novel C-H functionalization techniques will continue to provide even more efficient ways to build molecular complexity.[10] Furthermore, the application of the carbazole core is expanding beyond traditional enzyme inhibitors. Its use in constructing novel therapeutic modalities, such as carbazole-based hybrid drugs that combine two distinct pharmacophores into a single molecule, and PROTACs (Proteolysis-Targeting Chimeras) that leverage the cell's own machinery to destroy disease-causing proteins, represents an exciting frontier.[16][23] These advanced approaches will ensure that this "privileged scaffold" continues to be a source of innovative medicines for years to come.

References

Methodological & Application

use of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde as an organic semiconductor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,4-Dimethyl-9H-carbazole-3-carbaldehyde in Organic Semiconductor Devices

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of this compound as a functional material in organic electronics. Carbazole derivatives are a cornerstone in the development of high-performance organic semiconductors due to their robust thermal stability and excellent charge-transporting properties.[1][2][3] This guide details the material's fundamental properties, provides validated protocols for its synthesis and purification, and offers step-by-step methodologies for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). By elucidating the causality behind experimental choices, this document serves as a practical resource for harnessing the potential of this compound in next-generation electronic devices.

Introduction: The Role of Carbazole Scaffolds in Organic Electronics

The field of organic electronics continues to advance rapidly, driven by the promise of low-cost, flexible, and large-area devices such as displays, sensors, and photovoltaics.[4][5] Central to this progress is the molecular engineering of organic semiconductors. Carbazole and its derivatives have emerged as a critically important class of materials, prized for their electron-donating nature, high hole mobility, and excellent thermal and electrochemical stability.[2][3] The rigid, fused aromatic system of the carbazole core provides an excellent scaffold for charge transport.[1]

This compound is a specific derivative that combines the foundational carbazole moiety with functional groups that modulate its electronic properties and provide a reactive handle for further chemical modification. The methyl groups enhance solubility and influence molecular packing, while the electron-withdrawing carbaldehyde group can be used to tune energy levels or as a synthetic precursor for more complex structures.[6] Its extended π-conjugated system makes it a promising candidate for use in various semiconductor device layers.[6] This guide aims to bridge the gap between material synthesis and device application, offering detailed protocols and scientific rationale to empower researchers in the field.

Material Properties and Characterization

Accurate characterization of the precursor material is a prerequisite for fabricating reliable and high-performance devices. The purity and identity of this compound must be rigorously confirmed before use.

Physical and Chemical Properties

The key physical and chemical attributes of this compound are summarized below.

PropertyValueReference
CAS Number 14501-66-7[6][7]
Molecular Formula C₁₅H₁₃NO[6][7][8]
Molecular Weight 223.27 g/mol [6][7]
Appearance Typically a yellow solid[6]
Density 1.238 g/cm³[6]
Boiling Point 445.7°C at 760 mmHg[6]
Monoisotopic Mass 223.09972 Da[8]
Spectroscopic Data for Quality Control

Verifying the material's structure is a critical quality control step. The following spectroscopic data are characteristic of high-purity this compound.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the aldehyde proton (~10.46 ppm), a broad singlet for the carbazole NH proton (~8.5-9.0 ppm), aromatic protons in the 7.0-8.4 ppm region, and two distinct singlets for the methyl groups (~2.5-3.0 ppm).[6]

  • ¹³C NMR: The carbon spectrum confirms the carbon framework. Characteristic peaks are expected for the methyl carbons (δ 14.9, 16.8 ppm), a series of signals in the aromatic region (111.8-142.5 ppm), and a downfield signal for the aldehyde carbon (δ 191.7 ppm).[6]

  • Mass Spectrometry: Mass spectrometric analysis should show a molecular ion peak at m/z corresponding to the molecular formula, typically around 223.[6]

Synthesis and Purification Protocol

High-purity material is essential for semiconductor applications, as impurities can act as charge traps and degrade device performance. The Vilsmeier-Haack formylation is the most common and direct route for synthesis.[6][9]

Synthesis via Vilsmeier-Haack Formylation

This protocol describes the formylation of 1,4-Dimethyl-9H-carbazole to yield the target compound.

Causality: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings.[9] Phosphorus oxychloride (POCl₃) activates N-methylformanilide, creating an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich carbazole ring.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., argon), combine N-methylformanilide (1.2 equivalents) and phosphorus oxychloride (1.0 equivalent). The reaction is typically performed in a suitable solvent like 1,2-dichlorobenzene.

  • Vilsmeier Reagent Formation: Stir the mixture at 0°C for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.[6]

  • Addition of Carbazole: Dissolve 1,4-Dimethyl-9H-carbazole (1.0 equivalent) in the same solvent and add it dropwise to the flask containing the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to approximately 80°C and maintain for 3-4 hours, monitoring progress with Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water to quench the reaction.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product using an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, or a mixture like ethyl acetate/hexane) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum. Assess purity using NMR and melting point analysis. For even higher purity, column chromatography may be employed.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_process Reaction Process cluster_output Final Product NMF N-Methylformanilide Vilsmeier Form Vilsmeier Reagent (0°C) NMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Carbazole 1,4-Dimethyl-9H-carbazole React Add Carbazole & React (80°C, 3.5h) Carbazole->React Vilsmeier->React Quench Quench with Ice Water React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Recrystallize & Dry Extract->Purify Product Pure 1,4-Dimethyl-9H- carbazole-3-carbaldehyde Purify->Product

Caption: Vilsmeier-Haack synthesis of the target compound.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

OFETs are fundamental devices for assessing the charge transport characteristics of a semiconductor.[10][11] A bottom-gate, top-contact (BGTC) architecture is a common and reliable structure for this purpose.[12]

OFET Fabrication Protocol (BGTC)

Causality: The BGTC architecture allows for the deposition of the delicate organic semiconductor onto a smooth, pre-fabricated dielectric surface, minimizing potential damage that could occur if contacts were patterned first. A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as a convenient and high-quality gate electrode and dielectric, respectively.[4]

Step-by-Step Protocol:

  • Substrate Preparation:

    • Use a heavily n-doped Si wafer with a 200-300 nm layer of thermally grown SiO₂ (Si/SiO₂). The Si acts as the gate electrode and the SiO₂ as the gate dielectric.

    • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas and bake at 120°C for 10 minutes to remove residual moisture.

    • Optional Surface Treatment: To improve film morphology and reduce charge trapping, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).

  • Active Layer Deposition (Solution Processing):

    • Prepare a solution of this compound (e.g., 5-10 mg/mL) in a high-boiling-point solvent such as chlorobenzene or toluene.

    • Inside a nitrogen-filled glovebox, deposit the solution onto the prepared Si/SiO₂ substrate via spin-coating. A typical recipe is a two-step process: 500 rpm for 10 seconds (to spread the solution) followed by 2000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 80-120°C for 10-30 minutes to remove residual solvent and improve molecular ordering in the thin film.

  • Electrode Deposition:

    • Transfer the substrate to a thermal evaporator chamber.

    • Place a shadow mask with the desired channel dimensions (e.g., Channel Length L = 50 µm, Channel Width W = 1000 µm) over the active layer.

    • Deposit 50 nm of gold (Au) at a rate of 0.1-0.2 Å/s to form the source and drain electrodes. The base pressure should be below 10⁻⁶ mbar.[13]

OFET Fabrication Workflow

OFET_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_output Final Device Substrate Si/SiO₂ Wafer Clean Ultrasonic Cleaning Substrate->Clean Treat OTS Surface Treatment Clean->Treat Spincoat Spin-Coat Active Layer Treat->Spincoat Anneal Thermal Annealing Spincoat->Anneal Evaporate Evaporate Au Electrodes (via Shadow Mask) Anneal->Evaporate Device Completed BGTC OFET Evaporate->Device OLED_Structure cluster_device OLED Layer Stack Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) ETL ETL (e.g., TPBi, 30 nm) EML Emissive Layer (20 nm) HTL HTL (Carbazole Derivative, 30 nm) HIL HIL (e.g., HAT-CN, 10 nm) Anode Anode (ITO) Substrate Glass Substrate

References

The Strategic Utility of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde as a Foundational Building Block in OLED Technology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Carbazole Moiety in Organic Electronics

The carbazole scaffold remains a cornerstone in the design and synthesis of high-performance materials for organic light-emitting diodes (OLEDs). Its inherent properties, including a high triplet energy, excellent thermal and electrochemical stability, and robust hole-transporting capabilities, make it an exceptionally versatile platform for the construction of host materials, emitters, and hole-transport layers (HTLs).[1][2] The strategic functionalization of the carbazole core allows for the precise tuning of its electronic and photophysical properties to meet the demanding requirements of modern OLED architectures.[3]

This application note focuses on 1,4-Dimethyl-9H-carbazole-3-carbaldehyde , a key intermediate whose true value lies not in its direct application within an OLED device, but in its role as a versatile and reactive building block. The presence of the aldehyde group at the 3-position, combined with the methyl groups at the 1 and 4-positions, provides a unique combination of electronic modulation and synthetic accessibility. This guide will provide a comprehensive overview of its synthesis, its potential for derivatization into advanced OLED materials, and detailed protocols for the fabrication and characterization of devices incorporating such derivatives.

Physicochemical Properties and Synthesis of the Core Intermediate

This compound is a yellow solid at room temperature.[4] The dimethyl substitution on the carbazole core influences the electronic properties and solubility of the molecule and its subsequent derivatives.

PropertyValue
CAS Number 14501-66-7[4]
Molecular Formula C₁₅H₁₃NO[4]
Molecular Weight 223.27 g/mol [4]
Boiling Point 445.7°C at 760 mmHg[4]
Flash Point 228.1°C[4]
Density 1.238 g/cm³[4]

Table 1: Physical and Chemical Properties of this compound.

The most common and direct route to synthesize this intermediate is through the Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole.[4] This reaction introduces the crucial aldehyde functionality, which serves as a gateway for further molecular elaboration.

G cluster_synthesis Synthesis via Vilsmeier-Haack Reaction 1,4-Dimethyl-9H-carbazole 1,4-Dimethyl-9H-carbazole Reaction Formylation 1,4-Dimethyl-9H-carbazole->Reaction Vilsmeier Reagent Vilsmeier Reagent (POCl₃, N-methylformanilide) Vilsmeier Reagent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Diagram 1: Synthetic workflow for this compound.

Application as a Versatile Intermediate for Advanced OLED Materials

The aldehyde group of this compound is a versatile functional handle that allows for the construction of more complex and functional molecules through various chemical transformations, most notably condensation reactions to form Schiff bases.[5][6] This approach enables the facile coupling of the carbazole donor unit with a wide range of other functional moieties, including electron-accepting groups to create bipolar materials for emissive layers or additional hole-transporting units to enhance the performance of HTLs.

While direct experimental data for derivatives of this compound in OLEDs is limited in the literature, the synthetic utility of a closely related analogue, 9-ethyl-9H-carbazole-3-carbaldehyde, has been demonstrated in the creation of bifunctional materials for OLEDs.[7] These materials, which incorporate both carbazole and diphenyl imidazole units, have been shown to be effective as both fluorescent emitters and host materials for phosphorescent OLEDs.[7]

Protocol: Synthesis of a Bifunctional Imidazole-Carbazole Derivative

This protocol is adapted from the synthesis of analogous imidazole-carbazole compounds and provides a representative example of how this compound can be utilized to create advanced OLED materials.[7]

Step 1: Reaction Setup

  • To a round-bottom flask, add benzil (1.0 molar equivalent), this compound (1.05 molar equivalents), a suitable diamine (e.g., 3,6-diamino-9-ethylcarbazole, 0.5 molar equivalents), and ammonium acetate (10 molar equivalents).

  • Add glacial acetic acid as the solvent.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

Step 2: Condensation Reaction

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure imidazole-carbazole derivative.

G cluster_derivatization Derivatization via Condensation Reaction Aldehyde This compound Reaction Condensation in Acetic Acid Aldehyde->Reaction Reagents Benzil, Diamine, Ammonium Acetate Reagents->Reaction Purification Precipitation & Column Chromatography Reaction->Purification Product Bifunctional Imidazole-Carbazole OLED Material Purification->Product G cluster_oled OLED Device Architecture Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (TmPyPB) EIL->ETL EML EML (Carbazole Derivative) ETL->EML HTL HTL (NPB) EML->HTL HIL HIL (TAPC) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

References

Application Notes and Protocols: The Medicinal Chemistry Applications of Carbazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a variety of biological targets.[1][2][3] Naturally occurring carbazole alkaloids, first isolated from plants of the Rutaceae family, have long been recognized for their diverse pharmacological activities.[2] This has spurred the synthesis of a vast library of carbazole derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[4][5][6][7]

Among the various functionalized carbazoles, those bearing an aldehyde group at the C-3 position are particularly valuable synthetic intermediates.[8] The aldehyde moiety serves as a versatile chemical handle for further molecular elaboration, allowing for the construction of more complex and potent bioactive molecules.[8] This application note provides a comprehensive guide to the medicinal chemistry of carbazole aldehydes, focusing on their applications as anticancer, antimicrobial, and neuroprotective agents. We will delve into their mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and present key structure-activity relationship data.

Anticancer Applications: Reactivating Tumor Suppressor Pathways

Carbazole derivatives have been extensively investigated as potential anticancer agents, with some demonstrating potent activity against a range of cancer cell lines.[6][9][10] One of the key mechanisms through which carbazole aldehydes exert their antitumor effects is by reactivating the p53 tumor suppressor pathway.[4]

Mechanism of Action: p53 Reactivation

The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. Certain carbazole aldehydes, such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), have been shown to selectively inhibit the growth of melanoma cells by inducing apoptosis and senescence through the activation of wild-type p53.[4] ECCA enhances the phosphorylation of p53 at Ser15, a key activating modification.[4] This leads to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis. The activation of p53 by ECCA is also linked to the phosphorylation of p38-MAPK and JNK, further highlighting the complex signaling cascade initiated by this class of compounds.[4]

p53_pathway Carbazole Aldehyde (ECCA) Carbazole Aldehyde (ECCA) p38-MAPK / JNK p38-MAPK / JNK Carbazole Aldehyde (ECCA)->p38-MAPK / JNK p53 (inactive) p53 (inactive) p38-MAPK / JNK->p53 (inactive) Phosphorylation (Ser15) p53-P (active) p53-P (active) p53 (inactive)->p53-P (active) Apoptosis & Senescence Apoptosis & Senescence p53-P (active)->Apoptosis & Senescence

Caption: Carbazole aldehyde-induced p53 activation pathway.

Data Presentation: Anticancer Activity of Carbazole Aldehyde Derivatives

The following table summarizes the in vitro anticancer activity of various carbazole aldehyde derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10 HepG2 (Liver)7.68[11]
HeLa (Cervical)10.09[11]
MCF7 (Breast)6.44[11]
Compound 9 HeLa (Cervical)7.59[11]
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) UACC62 (Melanoma)~5[4]
Experimental Protocols

This protocol describes a reliable method for the regioselective formylation of N-ethylcarbazole at the 3-position.[12]

Materials:

  • N-ethylcarbazole

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30-60 minutes.[12]

  • Addition of Substrate: Dissolve N-ethylcarbazole in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully pour it into a beaker of crushed ice.[12]

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[12]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 9-ethyl-9H-carbazole-3-carbaldehyde.

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5][7][13]

Materials:

  • Human cancer cell line (e.g., UACC62 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Carbazole aldehyde test compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • 96-well microplate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the carbazole aldehyde in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[5]

  • Incubate the plate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Antimicrobial Applications: Targeting Bacterial and Fungal Pathogens

The carbazole nucleus is a key pharmacophore in a number of antimicrobial agents.[7][12] Carbazole aldehydes and their derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][15]

Mechanism of Action: Multi-target Inhibition

The antimicrobial mechanism of carbazole derivatives is often multifaceted. They can disrupt bacterial cell membranes, inhibit essential enzymes, and interfere with DNA replication. For instance, some carbazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway, which is essential for nucleotide synthesis in bacteria.[16] The planar carbazole ring can intercalate into bacterial DNA, while various substituents can interact with the active sites of key enzymes.

antimicrobial_mechanism cluster_cell Bacterial Cell Carbazole Aldehyde Derivative Carbazole Aldehyde Derivative Cell Membrane Disruption Cell Membrane Disruption Carbazole Aldehyde Derivative->Cell Membrane Disruption DHFR Inhibition DHFR Inhibition Carbazole Aldehyde Derivative->DHFR Inhibition DNA Intercalation DNA Intercalation Carbazole Aldehyde Derivative->DNA Intercalation Bacterial Cell Bacterial Cell Bacterial Cell Death Bacterial Cell Death Cell Membrane Disruption->Bacterial Cell Death DHFR Inhibition->Bacterial Cell Death DNA Intercalation->Bacterial Cell Death

Caption: Multi-target antimicrobial mechanisms of carbazole derivatives.

Data Presentation: Antimicrobial Activity of Carbazole Aldehyde Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative carbazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 11d B. subtilis1.9[2][7]
Compound 19j S. aureus0.9[7]
Compound 19r C. albicans0.9[7]
Compound 52a E. coli1.25[2]
Compound 53c C. albicans0.625[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[1][8][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Carbazole aldehyde test compound

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in the appropriate broth medium. The turbidity should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: Prepare a stock solution of the carbazole aldehyde in DMSO. Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized inoculum.

  • Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.[8]

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][17] Alternatively, the absorbance can be read using a plate reader.

Neuroprotective Applications: Combating Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often associated with oxidative stress and neuronal cell death.[5][13] Carbazole derivatives have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.[5][13]

Mechanism of Action: Attenuation of Oxidative Damage

Carbazole aldehydes can protect neuronal cells from oxidative stress-induced damage. For example, some derivatives have been shown to protect neuroblastoma cells (like SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cytotoxicity.[13] The proposed mechanism involves the scavenging of reactive oxygen species (ROS), thereby reducing cellular damage and preventing apoptosis. The aldehyde group at the C-3 position has been identified as being important for these noteworthy neuroprotective effects.[5][18]

neuroprotection_pathway Oxidative Stress (H₂O₂) Oxidative Stress (H₂O₂) ROS Production ROS Production Oxidative Stress (H₂O₂)->ROS Production Carbazole Aldehyde Carbazole Aldehyde Carbazole Aldehyde->ROS Production Scavenging Cell Survival Cell Survival Carbazole Aldehyde->Cell Survival Neuronal Cell Neuronal Cell ROS Production->Neuronal Cell Apoptosis Apoptosis Neuronal Cell->Apoptosis Neuronal Cell->Cell Survival

Caption: Neuroprotective mechanism of carbazole aldehydes against oxidative stress.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of carbazole aldehydes against H₂O₂-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[16]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS

  • Hydrogen peroxide (H₂O₂)

  • Carbazole aldehyde test compound

  • MTT assay reagents (as described in Protocol 2)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the carbazole aldehyde for 2 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200-400 µM) for 24 hours.[16]

  • Cell Viability Assessment: Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Compare the viability of cells treated with the carbazole aldehyde and H₂O₂ to cells treated with H₂O₂ alone. An increase in cell viability indicates a neuroprotective effect.

Conclusion

Carbazole aldehydes are a versatile and valuable class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse biological activities, makes them attractive starting points for the development of novel therapeutics. The protocols and data presented in this application note provide a solid foundation for researchers interested in exploring the potential of carbazole aldehydes in the fields of oncology, infectious diseases, and neuropharmacology. Further derivatization of the carbazole aldehyde scaffold holds the promise of yielding even more potent and selective drug candidates.

References

experimental protocol for Vilsmeier-Haack formylation of dimethylcarbazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: An In-depth Guide to the Vilsmeier-Haack Formylation of 3,6-Dimethyl-9H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic chemistry, providing an efficient and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This guide offers a comprehensive technical overview of its application to 3,6-dimethyl-9H-carbazole, a substrate of significant interest due to the utility of its formylated derivatives as precursors in materials science and medicinal chemistry. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters that govern the reaction's success, regioselectivity, and yield. This document is designed to equip researchers with the necessary expertise to confidently perform this transformation, troubleshoot potential issues, and understand the causal relationships behind each experimental step.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack formylation is a two-part process: the formation of a potent electrophile, the Vilsmeier reagent, followed by an electrophilic aromatic substitution on a suitable nucleophilic substrate.[4][5]

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of N,N-dimethylformamide (DMF) on an acid halide, most commonly phosphorus oxychloride (POCl₃).[1][4] This interaction generates a highly electrophilic chloroiminium ion, specifically the N,N-dimethylchloroiminium ion, which is the active formylating agent known as the Vilsmeier reagent.[4][6][7]

  • Causality: The choice of POCl₃ is critical. It is a strong Lewis acid and an excellent dehydrating agent, facilitating the formation of the C=N⁺ bond in the iminium ion. The stability of the resulting dichlorophosphate anion makes the forward reaction thermodynamically favorable. The reagent is almost always generated in situ immediately before use due to its moisture sensitivity.

Vilsmeier_Reagent_Formation Figure 1. Formation of the Vilsmeier Reagent DMF N,N-Dimethylformamide (DMF) Intermediate Addition Intermediate DMF->Intermediate Nucleophilic Attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (N,N-Dimethylchloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination Anion Dichlorophosphate Anion Intermediate->Anion

Caption: Figure 1. Formation of the Vilsmeier Reagent

Stage 2: Electrophilic Aromatic Substitution on 3,6-Dimethyl-9H-carbazole

The carbazole ring system is electron-rich, making it an excellent substrate for electrophilic substitution.[4] The methyl groups at the 3- and 6-positions are electron-donating, further activating the ring. The electrophilic carbon of the Vilsmeier reagent is attacked by the π-system of the carbazole. Due to the combined directing effects of the nitrogen atom and the methyl groups, formylation preferentially occurs at the C1 position, which is ortho to the nitrogen and para to the C3-methyl group. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[1][2]

Experimental Protocol: Formylation of 3,6-Dimethyl-9H-carbazole

This protocol details a reliable method for the mono-formylation of 3,6-dimethyl-9H-carbazole to yield 3,6-dimethyl-9H-carbazole-1-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3,6-Dimethyl-9H-carbazole>98%Sigma-AldrichCAS: 5599-50-8[8]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsUse from a sealed bottle.
Phosphorus oxychloride (POCl₃)>99%Alfa AesarHighly corrosive and moisture-sensitive.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated Solution---For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)------For drying the organic phase.
Crushed Ice------For quenching the reaction.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere to prevent the Vilsmeier reagent from reacting with atmospheric moisture.

Step-by-Step Procedure

The overall experimental workflow is depicted in Figure 2.

Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_dmf 1. Add anhydrous DMF to flask cool_dmf 2. Cool to 0°C prep_dmf->cool_dmf add_pocl3 3. Add POCl₃ dropwise (0-5°C) cool_dmf->add_pocl3 stir_reagent 4. Stir for 45 min at 0°C add_pocl3->stir_reagent add_substrate 5. Add Dimethylcarbazole solution stir_reagent->add_substrate warm_react 6. Warm to RT, then heat to 60-70°C add_substrate->warm_react monitor 7. Monitor by TLC (approx. 4-6 h) warm_react->monitor quench 8. Cool and pour onto crushed ice monitor->quench neutralize 9. Neutralize with sat. NaHCO₃ solution quench->neutralize extract 10. Extract with DCM neutralize->extract purify 11. Dry, concentrate, and purify via column chromatography extract->purify

Caption: Figure 2. Experimental workflow for the formylation of dimethylcarbazole.

  • Vilsmeier Reagent Formation:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL).

    • Cool the flask to 0°C using an ice-water bath.

    • With vigorous stirring, add POCl₃ (5.5 mL, 1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.[4]

    • After the addition is complete, stir the resulting pale-yellow mixture at 0°C for an additional 45 minutes. The Vilsmeier reagent is now formed in situ.[4]

  • Addition of Substrate and Reaction:

    • Dissolve 3,6-dimethyl-9H-carbazole (9.0 g, 1.0 eq) in a minimal amount of anhydrous DMF (approx. 20 mL).

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.[4]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-70°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching and Hydrolysis:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0°C in an ice bath.

    • Carefully and slowly pour the cooled reaction mixture into a beaker containing 500g of crushed ice with stirring.[1][4] This step is exothermic and hydrolyzes the iminium intermediate to the aldehyde.

    • Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product often precipitates as a solid.

  • Extraction and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure 3,6-dimethyl-9H-carbazole-1-carbaldehyde.[9] Alternatively, recrystallization from a suitable solvent like ethanol can be employed.[10]

Data Summary and Characterization

The following tables summarize the key quantitative parameters for the reaction and the expected analytical data for the product.

Table 1: Reagent Stoichiometry and Reaction Parameters

ParameterValueRationale
Substrate3,6-Dimethyl-9H-carbazole (1.0 eq)The nucleophile for the reaction.
POCl₃1.2 eqA slight excess ensures complete conversion of DMF to the Vilsmeier reagent.
DMFSolvent & ReagentServes as both the formyl source and a suitable polar aprotic solvent.
Reagent Formation Temp.0-5 °CControls the exothermic reaction between DMF and POCl₃, preventing degradation.[11]
Reaction Temperature60-70 °CProvides sufficient thermal energy for the electrophilic substitution on the activated carbazole ring.
Reaction Time4-6 hoursTypical duration for completion; should be confirmed by TLC.
Expected Yield75-85%Based on similar formylations of activated carbazoles.

Table 2: Expected Spectroscopic Data for 3,6-Dimethyl-9H-carbazole-1-carbaldehyde

Data TypeExpected Chemical Shifts (ppm) or m/z
¹H NMR δ ~10.0 (s, 1H, -CHO), ~8.5-7.2 (m, Ar-H), ~2.5 (s, 6H, 2 x -CH₃). The aldehyde proton will be a sharp singlet far downfield. The aromatic protons adjacent to the aldehyde will be deshielded.[12]
¹³C NMR δ ~190 (-CHO), ~145-110 (Ar-C), ~21 (2 x -CH₃). The carbonyl carbon of the aldehyde group will appear significantly downfield.[12]
Mass Spec (EI) m/z (M⁺) = 223.28. The molecular ion peak should correspond to the molecular weight of the product (C₁₅H₁₃NO).

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective formylation of 3,6-dimethyl-9H-carbazole.[4] The protocol described herein is robust, employing mild conditions and a straightforward work-up procedure. Careful control over temperature and exclusion of moisture are paramount to achieving high yields and purity. The resulting 3,6-dimethyl-9H-carbazole-1-carbaldehyde is a valuable synthetic intermediate, serving as a versatile building block for the development of advanced organic materials and pharmacologically active molecules.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the application of Suzuki-Miyaura cross-coupling reactions using 1,4-Dimethyl-9H-carbazole-3-carbaldehyde. As a versatile building block, this carbazole derivative is of significant interest for the synthesis of complex organic molecules in medicinal chemistry and materials science. These notes are designed to offer both theoretical grounding and actionable experimental steps, reflecting field-proven insights for successful implementation.

Introduction: The Strategic Importance of Carbazole Scaffolds and the Suzuki Coupling Reaction

The carbazole core is a privileged scaffold in modern drug discovery and organic electronics. Its rigid, planar structure and rich electron density make it an ideal pharmacophore for targeting a range of biological targets, including kinases and receptors. Furthermore, carbazole-based materials exhibit intriguing photophysical properties, rendering them valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaics.[1] The ability to functionalize the carbazole skeleton with precision is therefore a critical endeavor in both pharmaceutical and materials research.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a cornerstone of modern organic synthesis.[4][5][6] For carbazole derivatives, this reaction allows for the strategic introduction of aryl or heteroaryl moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of electronic properties.

This document focuses on the application of the Suzuki coupling to this compound, a substrate that combines the carbazole nucleus with an aldehyde functional group, offering a handle for further synthetic transformations.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst.[3][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, an aryl halide that will be coupled with the carbazole boronic acid derivative) to a palladium(0) species. This step forms a palladium(II) intermediate.[2][7] The reactivity of the halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[8]

  • Transmetalation: The organoboron reagent, activated by a base, then undergoes transmetalation with the palladium(II) complex. The organic group from the boron compound is transferred to the palladium center, displacing the halide.[3][5] The choice of base is critical for the formation of the reactive boronate species.[5]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (R1-X) Transmetalation_Intermediate R1-Pd(II)L2-R2 Oxidative_Addition->Transmetalation_Intermediate Transmetalation (R2-B(OR)2) Transmetalation_Intermediate->Pd(0)L2 Reductive Elimination (R1-R2) R1R2 Coupled Product (R1-R2) Transmetalation_Intermediate->R1R2 R1X Organic Halide (R1-X) R1X->Oxidative_Addition R2B Organoboron Reagent (R2-B(OR)2) R2B->Transmetalation_Intermediate Base Base Base->Transmetalation_Intermediate

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling with this compound

While the Suzuki coupling is robust, the specific structure of this compound presents several factors that require careful consideration for optimal results.

  • Substrate Reactivity: The carbazole ring is an electron-rich heterocycle, which can influence the oxidative addition step if it is the halide partner. When using a boronic acid derivative of this carbazole, its electron-rich nature can facilitate transmetalation.

  • Steric Hindrance: The methyl groups at the 1 and 4 positions introduce steric bulk around the 3-position. This hindrance can affect the approach of the palladium catalyst and may require the use of bulky, electron-rich phosphine ligands to promote efficient coupling.[9][10][11]

  • Aldehyde Functionality: Aldehyde groups are generally well-tolerated in Suzuki couplings. However, under certain conditions, they can coordinate to the palladium center, potentially inhibiting the reaction.[8][12] Careful selection of the catalyst, ligand, and reaction conditions is necessary to mitigate this potential issue.

  • Choice of Coupling Partner: This protocol will assume the use of a boronic acid or ester derivative of this compound coupling with an aryl halide. The principles discussed are broadly applicable to the reverse scenario as well.

Experimental Protocol: Suzuki Coupling of (1,4-Dimethyl-9H-carbazol-3-yl)boronic Acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki coupling of a hypothetical (1,4-Dimethyl-9H-carbazol-3-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Equipment
Reagents Equipment
(1,4-Dimethyl-9H-carbazol-3-yl)boronic acid (1.0 eq)Schlenk flask or microwave vial
Aryl bromide (1.2 eq)Magnetic stirrer hotplate
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)Reflux condenser
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)Inert gas supply (Argon or Nitrogen)
Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)Syringes and needles
Anhydrous sodium sulfate or magnesium sulfateThin-layer chromatography (TLC) plates
Silica gel for column chromatographyRotary evaporator

Reaction Setup and Execution

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry glassware under vacuum. B 2. Add boronic acid, aryl halide, and base. A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvent via syringe. C->D E 5. Add palladium catalyst. D->E F 6. Heat to reflux (e.g., 80-100 °C). E->F G 7. Monitor reaction by TLC or LC-MS. F->G H 8. Cool to room temperature. G->H I 9. Dilute with organic solvent and wash with water/brine. H->I J 10. Dry organic layer and concentrate. I->J K 11. Purify by column chromatography. J->K

Figure 2: General workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (1,4-Dimethyl-9H-carbazol-3-yl)boronic acid (1.0 equivalent), the aryl bromide (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Bubble the inert gas through the solution for an additional 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Optimization Parameters

Achieving high yields in Suzuki coupling often requires optimization of several parameters.[4][13] The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsConsiderations for Optimization
Catalyst Pd(PPh₃)₄ (2-5 mol%)For sterically hindered substrates, consider catalysts with bulky ligands like Pd(dppf)Cl₂ or Buchwald ligands (e.g., SPhos, XPhos).[12][14]
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ can also be a good choice, particularly with heteroaryl substrates.[15]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The choice of solvent can significantly impact solubility and reaction rate. Anhydrous conditions with bases like KF can also be employed.[5]
Temperature 80-100 °CHigher temperatures may be required for less reactive halides (e.g., chlorides). However, prolonged high temperatures can lead to catalyst decomposition.
Boronic Acid 1.0 - 1.2 equivalentsUsing a slight excess of the boronic acid can help drive the reaction to completion, but can also lead to homo-coupling side products.

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or solvent system- Use a fresh, high-quality catalyst.- Ensure rigorous exclusion of air and moisture.- Screen different bases and solvents (see optimization table).- For hindered substrates, switch to a bulkier ligand.[12]
Formation of Side Products - Homo-coupling of the boronic acid- Protodeboronation (loss of the boronic acid group)- Use a minimal excess of the boronic acid.- Ensure the base is not too strong for the substrate.- Lower the reaction temperature.
Reaction Stalls - Catalyst decomposition- Inhibition by the aldehyde group- Add a fresh portion of the catalyst.- Switch to a more robust catalyst/ligand system.- Consider protecting the aldehyde group if inhibition is suspected.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, and by paying close attention to experimental setup to exclude oxygen and moisture, researchers can successfully synthesize a wide array of novel carbazole derivatives. The protocols and considerations outlined in this document provide a solid foundation for the application of this powerful synthetic tool in drug discovery and materials science, enabling the creation of complex molecules with tailored properties.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of novel polymers derived from 1,4-Dimethyl-9H-carbazole-3-carbaldehyde. This document explores multiple synthetic strategies, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices. The unique structure of this monomer, featuring an electron-rich, substituted carbazole core and a reactive aldehyde functionality, opens avenues for creating polymers with tailored electronic, optical, and biological properties.

The carbazole moiety is a well-established building block for functional organic materials due to its excellent hole-transporting properties, high thermal stability, and photoluminescent behavior.[1][2] The presence of the aldehyde group on the this compound monomer provides a versatile handle for various polymerization techniques, allowing for the creation of diverse polymer architectures. This guide will focus on two primary synthetic routes: direct electropolymerization to form a conjugated polycarbazole backbone and a two-step approach involving the conversion of the aldehyde to a vinyl group followed by radical polymerization.

Data Presentation: Properties of the Monomer

A thorough understanding of the starting material is crucial for successful polymer synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 14501-66-7[3]
Molecular Formula C₁₅H₁₃NO[3]
Molecular Weight 223.27 g/mol [3]
Appearance Typically a yellow solid
Key Functional Groups Carbazole, Aldehyde, Methyl

PART 1: Direct Polymerization via Electropolymerization

Electropolymerization is a powerful technique for generating thin, uniform, and electroactive polymer films directly onto a conductive substrate.[4] This method offers precise control over film thickness and morphology by modulating the electrochemical parameters.[4] For carbazole derivatives, electropolymerization proceeds via the oxidative coupling of radical cations, typically at the 3,6- or 2,7-positions.[5] The electron-donating methyl groups on the monomer are expected to lower the oxidation potential, facilitating polymerization. However, the electron-withdrawing nature of the aldehyde group may have a counteracting effect.[1][6]

Causality Behind Experimental Choices:
  • Solvent and Electrolyte: Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve many organic monomers and supporting electrolytes. Dichloromethane can be used as a co-solvent to improve monomer solubility. Lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP) are excellent supporting electrolytes, providing high ionic conductivity with minimal interference in the polymerization reaction.[7]

  • Three-Electrode System: A three-electrode setup is essential for controlled-potential electrolysis. The working electrode (e.g., ITO-coated glass, platinum, or glassy carbon) provides the surface for polymer deposition. The reference electrode (e.g., Ag/AgCl or SCE) maintains a stable potential, and the counter electrode (e.g., platinum wire) completes the circuit.

  • Potential Cycling (Cyclic Voltammetry): Applying a cycling potential is a common method for electropolymerization. The increasing current with each cycle indicates the deposition of a conductive polymer film. The potential range should be chosen to encompass the oxidation potential of the monomer.

Experimental Workflow: Electropolymerization

cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Polymerization Monomer_Sol Prepare Monomer Solution (10 mM in Acetonitrile/DCM) Electrolyte_Sol Add Supporting Electrolyte (0.1 M LiClO₄) Monomer_Sol->Electrolyte_Sol Degas Degas with N₂ or Ar Electrolyte_Sol->Degas Setup Assemble Three-Electrode Cell Degas->Setup CV Cyclic Voltammetry (e.g., 0 to +1.5 V vs. Ag/AgCl) Setup->CV Deposition Polymer Film Deposition CV->Deposition Rinse Rinse with Acetonitrile Deposition->Rinse Dry Dry under N₂ Stream Rinse->Dry Characterize Characterize Film (CV, UV-Vis, SEM) Dry->Characterize

Caption: Workflow for the electropolymerization of this compound.

Detailed Protocol: Electropolymerization
  • Preparation of the Electrolytic Solution:

    • Dissolve this compound (22.3 mg, 0.1 mmol) in a mixture of acetonitrile and dichloromethane (1:1 v/v, 10 mL) to achieve a 10 mM monomer concentration.

    • Add lithium perchlorate (106.4 mg, 1.0 mmol) as the supporting electrolyte to a final concentration of 0.1 M.

    • Purge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Setup:

    • Use an indium tin oxide (ITO)-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

    • Clean the ITO substrate by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.

    • Assemble the three-electrode cell, ensuring the electrodes are immersed in the electrolytic solution. Maintain a nitrogen or argon atmosphere over the solution throughout the experiment.

  • Electropolymerization Procedure:

    • Connect the electrodes to a potentiostat.

    • Perform cyclic voltammetry by sweeping the potential from 0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. An increase in the peak current with successive cycles indicates the growth of a polymer film on the working electrode.

    • Alternatively, potentiostatic polymerization can be performed by applying a constant potential slightly above the monomer's oxidation potential (e.g., +1.2 V vs. Ag/AgCl) for a specific duration (e.g., 300 seconds).

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the working electrode from the cell and rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the polymer film under a gentle stream of nitrogen.

  • Characterization:

    • The resulting polymer film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution to study its electrochemical properties.

    • UV-Vis spectroscopy can be used to investigate the optical properties of the film.

    • The surface morphology of the polymer film can be examined using scanning electron microscopy (SEM).

PART 2: Two-Step Synthesis via a Vinyl Intermediate

This approach involves the chemical modification of the aldehyde group into a polymerizable vinyl group, followed by a standard radical polymerization. The Wittig reaction is a classic and highly effective method for converting aldehydes into alkenes.[8] This two-step strategy allows for the synthesis of a soluble, high-molecular-weight polymer that can be processed from solution.

Causality Behind Experimental Choices:
  • Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide to react with the aldehyde, forming a carbon-carbon double bond. Methyltriphenylphosphonium bromide is a common reagent for introducing a terminal vinyl group. A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and generate the reactive ylide.

  • Radical Polymerization: Vinyl monomers are readily polymerized using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice of initiator and temperature depends on the desired polymer properties and the solvent used. Polymerization is typically carried out under an inert atmosphere to prevent termination by oxygen.

Experimental Workflow: Two-Step Synthesis

cluster_wittig Step 1: Wittig Reaction cluster_poly Step 2: Radical Polymerization Ylide_Prep Prepare Phosphonium Ylide Aldehyde_Add Add Carbazole Aldehyde Ylide_Prep->Aldehyde_Add Reaction Reaction at Room Temperature Aldehyde_Add->Reaction Purify_Monomer Purify Vinyl Monomer Reaction->Purify_Monomer Dissolve Dissolve Vinyl Monomer Purify_Monomer->Dissolve Add_Initiator Add AIBN Dissolve->Add_Initiator Heat Heat under N₂ Add_Initiator->Heat Precipitate Precipitate and Purify Polymer Heat->Precipitate

Caption: Workflow for the two-step synthesis of a polymer from this compound.

Detailed Protocol: Step 1 - Synthesis of 1,4-Dimethyl-3-vinyl-9H-carbazole
  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the suspension. The formation of a yellow-orange color indicates the generation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure vinyl monomer.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to vinyl protons and the disappearance of the aldehyde proton signal will indicate a successful reaction.

Detailed Protocol: Step 2 - Radical Polymerization of 1,4-Dimethyl-3-vinyl-9H-carbazole
  • Polymerization Setup:

    • In a Schlenk flask, dissolve the synthesized 1,4-Dimethyl-3-vinyl-9H-carbazole monomer and azobisisobutyronitrile (AIBN, 1-2 mol% relative to the monomer) in anhydrous toluene or dioxane.

    • Perform several freeze-pump-thaw cycles to thoroughly degas the solution.

  • Polymerization:

    • Heat the reaction mixture at 60-70 °C under an argon atmosphere for 24-48 hours. The solution may become more viscous as the polymerization proceeds.

  • Purification of the Polymer:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large volume of a non-solvent, such as methanol or hexane, with vigorous stirring to precipitate the polymer.

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).

    • Characterize the polymer structure using ¹H NMR and FT-IR spectroscopy.

    • Investigate the thermal properties of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Alternative Synthetic Strategy: Polyimine Formation

Polyimines, or poly(Schiff base)s, are formed through the polycondensation of a dialdehyde with a diamine.[4][9] While the current monomer, this compound, is a mono-aldehyde, it could potentially be used to synthesize polymers if a suitable difunctional co-monomer is employed. For instance, a carbazole-based diamine could be reacted with the aldehyde to form a polymer with alternating carbazole units. However, a more direct approach would be to first synthesize a carbazole-3,6-dicarbaldehyde. This difunctional monomer could then be reacted with various aromatic or aliphatic diamines to produce a range of soluble, thermally stable, and potentially electroactive polyimines.

Conclusion

The synthesis of polymers from this compound offers a versatile platform for the development of novel functional materials. The direct electropolymerization route provides a straightforward method for creating thin, electroactive films with potential applications in sensors and electrochromic devices. The two-step approach, involving the conversion to a vinyl monomer followed by radical polymerization, yields soluble, high-molecular-weight polymers suitable for solution-based processing into films and coatings for applications in organic electronics. The choice of synthetic route will ultimately depend on the desired polymer architecture and the targeted application. The protocols provided herein serve as a robust starting point for researchers to explore the rich potential of this promising carbazole-based monomer.

References

photophysical properties of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Photophysical Characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Abstract

The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic and charge-transport properties.[1][2] this compound, a functionalized derivative, presents a promising platform for the development of novel therapeutic agents and fluorescent probes. Its structural features—an electron-rich carbazole nucleus coupled with an electron-withdrawing aldehyde group—suggest the potential for interesting photophysical behaviors, such as solvent-dependent fluorescence. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to thoroughly characterize the photophysical properties of this compound. We move beyond a simple data sheet to present a series of detailed, field-proven protocols, explaining not only the steps but the scientific rationale behind them. This document serves as a complete workflow for elucidating the absorption, emission, fluorescence efficiency, and environmental sensitivity of this compound, enabling its effective application in advanced research.

Molecular Profile and Synthesis Overview

This compound is an aromatic heterocyclic compound. The carbazole core provides a rigid, planar structure with a large π-conjugated system, which is fundamental to its electronic properties.[1] The addition of methyl groups at the 1 and 4 positions and a carbaldehyde (formyl) group at the 3-position allows for fine-tuning of these properties and provides a reactive handle for further chemical modification.

The most prevalent and direct method for its synthesis is the Vilsmeier-Haack formylation of the 1,4-dimethyl-9H-carbazole precursor.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide like N-methylformanilide, to introduce the aldehyde group onto the electron-rich carbazole ring.[3]

PropertyValue / DescriptionReference
IUPAC Name This compound
CAS Number 14501-66-7[3]
Molecular Formula C₁₅H₁₃NO[3]
Molecular Weight 223.27 g/mol [3]
Appearance Typically a yellow solid[3]
Common Synthesis Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole[3][4]
¹H NMR Signals Key signals include aldehyde proton (~δ 10.46 ppm), NH proton (~δ 8.5-9.0 ppm), aromatic protons (δ 7.0-8.4 ppm), and two methyl singlets (δ 2.5-3.0 ppm).[3]
¹³C NMR Signals Key signals include the aldehyde carbon at ~δ 191.7 ppm and methyl carbons at ~δ 14.9 and 16.8 ppm.[3]

Theoretical Framework: Understanding Photophysical Properties

Before proceeding to experimental protocols, it is crucial to understand the key photophysical parameters that define a fluorescent molecule.

  • Absorption (Excitation): The process where a molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The UV-Visible absorption spectrum plots absorbance versus wavelength.

  • Fluorescence (Emission): After reaching the lowest vibrational level of the S₁ state through non-radiative relaxation, the molecule can return to the ground state by emitting a photon. This emitted light is the fluorescence. The emission wavelength is always longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A high quantum yield is desirable for applications requiring bright fluorescence, such as bio-imaging.

  • Solvatochromism: This refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectral bands with a change in solvent polarity.[6] For molecules with a significant difference in dipole moment between their ground and excited states, polar solvents can stabilize the excited state to a different extent than the ground state, thus altering the energy gap and shifting the spectra.[6] This property is invaluable for developing chemical sensors.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Excitation) (UV-Vis Photon) S1->S0 Fluorescence (Emission) S1->S0 Non-Radiative Decay (Internal Conversion, etc.) S1->S1 S1_vib Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Experimental Workflows and Protocols

This section provides detailed protocols for the systematic characterization of this compound.

Workflow cluster_prep Phase 1: Preparation cluster_spec Phase 2: Spectroscopic Analysis cluster_quant Phase 3: Quantitative Characterization cluster_analysis Phase 4: Data Interpretation prep Protocol 1: Sample & Stock Solution Preparation uv_vis Protocol 2: UV-Vis Absorption Spectroscopy prep->uv_vis solv Protocol 5: Solvatochromism Study prep->solv Prepare in various solvents fluo Protocol 3: Fluorescence Spectroscopy uv_vis->fluo Determine λex qy Protocol 4: Relative Quantum Yield (Φf) fluo->qy analysis Data Analysis & Interpretation qy->analysis solv->analysis

Caption: Experimental workflow for photophysical characterization.

Protocol 1: Sample and Solution Preparation

Rationale: Accurate and consistent sample preparation is the foundation of reliable spectroscopic measurements. High-purity solvents are essential to avoid interference from fluorescent impurities.[7]

  • Materials:

    • This compound

    • Spectroscopic grade solvents (e.g., Dichloromethane, Toluene, Acetonitrile, Ethanol, DMSO)

    • Volumetric flasks (Class A)

    • Micropipettes

  • Procedure:

    • Accurately weigh a small amount (e.g., 1-2 mg) of the compound.

    • Prepare a stock solution of ~1 mM concentration in a suitable solvent where the compound is highly soluble (e.g., Dichloromethane or DMSO).

    • From this stock, prepare a series of working solutions for analysis through serial dilution. For absorbance measurements, aim for concentrations that give a maximum absorbance between 0.1 and 1.0. For fluorescence, dilute further to ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[8]

Protocol 2: UV-Visible Absorption Spectroscopy

Rationale: This measurement identifies the wavelengths of maximum absorption (λabs), which are necessary to determine the optimal excitation wavelength (λex) for fluorescence studies.

  • Instrumentation:

    • Dual-beam UV-Vis Spectrophotometer

  • Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

    • Record a baseline correction with the blank cuvette.

    • Rinse the cuvette with the sample solution, then fill it with the sample solution.

    • Measure the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • Identify and record the wavelength(s) of maximum absorbance (λabs). The longest wavelength absorption peak is typically chosen as the excitation wavelength for fluorescence measurements.

Protocol 3: Fluorescence Spectroscopy

Rationale: This protocol measures the emission properties of the compound, identifying the wavelength of maximum emission (λem) and the overall emission profile.

  • Instrumentation:

    • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • Procedure:

    • Prepare a dilute sample solution with an absorbance < 0.1 at the chosen λex (determined in Protocol 2).

    • Run a blank scan using a cuvette containing only the pure solvent to check for fluorescent impurities.

    • Place the sample cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the λabs determined previously.

    • Scan the emission spectrum across a wavelength range starting ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline (e.g., if λex is 350 nm, scan from 370-700 nm).

    • Record the wavelength of maximum fluorescence emission (λem).

    • Optional but recommended: Obtain an excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths. The resulting spectrum should closely match the absorption spectrum, confirming the identity of the fluorescing species.

Protocol 4: Determination of Relative Fluorescence Quantum Yield (Φf)

Rationale: The relative method is a widely used and accessible approach that compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[5][8] This protocol uses the gradient method for higher accuracy.

  • Materials:

    • Fluorescence standard with known quantum yield (Φr). The standard should absorb and emit in a similar spectral region as the sample. Quinine sulfate in 0.5 M H₂SO₄ (Φr = 0.54) is a common choice for excitation in the UV range.[7]

    • Sample and standard solutions prepared in the same solvent if possible. If not, the refractive index of each solvent must be known.

  • Procedure:

    • Prepare a series of 5-6 dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength (λex).

    • Measure the corrected fluorescence emission spectrum for each solution using the same λex and identical instrument settings (e.g., slit widths).

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad). The plot should be linear and pass through the origin.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:[8]

    Φs = Φr × (Grads / Gradr) × (ηs² / ηr²)

    Where:

    • Φr = Quantum yield of the reference standard

    • Grads = Gradient from the plot for the sample

    • Gradr = Gradient from the plot for the reference

    • ηs = Refractive index of the sample's solvent

    • ηr = Refractive index of the reference's solvent

QY_Logic inputs Absorbance Data (Sample & Std) Integrated Fluorescence Intensity (Sample & Std) Known Φr of Standard Refractive Indices (ηs, ηr) process1 Plot Integrated Intensity vs. Absorbance for both Sample and Standard inputs->process1 equation Φs = Φr * (Grad_s / Grad_r) * (ηs² / ηr²) inputs->equation process2 Calculate Gradient (Slope) from linear regression Grad_s Grad_r process1->process2 process2->equation output Calculated Quantum Yield (Φs) equation->output

Caption: Logic flow for calculating relative fluorescence quantum yield.

Protocol 5: Investigating Solvatochromism

Rationale: By measuring spectra in a range of solvents with varying polarities, we can assess the sensitivity of the compound's electronic states to its environment. This provides insight into the change in dipole moment upon excitation.

  • Procedure:

    • Prepare solutions of the compound with identical concentrations in a series of solvents of varying polarity (see table below for suggestions).

    • For each solution, record the UV-Vis absorption spectrum and note the λabs.

    • Record the fluorescence emission spectrum and note the λem.

    • Plot the absorption and emission peak positions (in nm or wavenumbers) against a solvent polarity scale, such as the Dimroth-Reichardt ET(30) parameter.[6]

    • A significant shift in the spectral positions with increasing solvent polarity is indicative of solvatochromism. A red shift (bathochromic) with increasing polarity indicates positive solvatochromism, suggesting a more polar excited state. A blue shift (hypsochromic) indicates negative solvatochromism.

SolventDielectric Constant (ε)Polarity Character
Toluene2.4Non-polar, Aprotic
Dichloromethane9.1Weakly Polar, Aprotic
Acetone21.0Polar, Aprotic
Acetonitrile37.5Polar, Aprotic
Ethanol24.6Polar, Protic
Methanol32.7Polar, Protic
DMSO46.7Highly Polar, Aprotic

Anticipated Results and Applications

Given its D-π-A (Donor-π bridge-Acceptor) like structure, this compound is anticipated to be fluorescent. The electron-donating carbazole moiety and the electron-withdrawing aldehyde group should create a significant intramolecular charge transfer (ICT) character upon excitation. This would likely lead to:

  • Positive Solvatochromism: The excited state is expected to be more polar than the ground state. Therefore, an increase in solvent polarity should stabilize the excited state more, leading to a red shift in the fluorescence emission spectrum.[6]

  • Moderate to High Quantum Yield: Carbazole derivatives are often efficient emitters, though this can be highly dependent on the solvent environment and substitution pattern.[9][10]

The characterization of these properties is critical for drug development professionals. A compound with a high, environmentally sensitive fluorescence could be developed into a "theranostic" agent, where its emission properties are used to track its localization and binding within cells, while its core structure exerts a therapeutic effect. Derivatives of carbazole-3-carbaldehyde have already shown promise as anticancer agents, making this a highly relevant field of study.[3][11]

References

electrochemical characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrochemical Characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the . Carbazole derivatives are a cornerstone of modern organic electronics, valued for their robust thermal, photophysical, and electrochemical properties.[1][2] Understanding the redox behavior of novel carbazole structures is paramount for their application in organic light-emitting diodes (OLEDs), perovskite solar cells, and as fluorescent sensors.[3][4][5] This guide presents detailed protocols for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), designed for researchers, materials scientists, and drug development professionals. We delve into the causality behind experimental choices, data interpretation for determining key parameters like HOMO/LUMO energy levels, and methods for assessing electrochemical stability—a critical factor for device longevity.

Introduction: The Significance of Carbazole Architectures

Carbazole and its derivatives represent a vital class of N-heterocyclic aromatic compounds. The core carbazole moiety is an excellent electron donor (p-type material) and possesses hole-transporting capabilities, making it a popular building block in materials science.[2] The specific molecule of interest, this compound, features a classic donor-π-acceptor (D-π-A) architecture:

  • Donor (D): The electron-rich 9H-carbazole ring system.

  • π-Bridge: The conjugated backbone of the carbazole.

  • Acceptor (A): The electron-withdrawing carbaldehyde (-CHO) group at the 3-position.[6][7]

This intramolecular charge transfer (ICT) characteristic, influenced by the substitution pattern, governs the molecule's electronic and optical properties.[6] The methyl groups at the 1 and 4 positions provide steric hindrance that can influence molecular packing and solubility, while also subtly tuning the electronic properties. Electrochemical characterization is not merely a procedural step; it is the fundamental method for elucidating the electronic structure and predicting the performance of such materials in electronic devices.[8][9] This guide provides the protocols to precisely measure these critical properties.

Foundational Electrochemical Techniques

To build a complete electrochemical profile of this compound, a multi-faceted approach is required. We will focus on two primary, complementary techniques.

  • Cyclic Voltammetry (CV): This is the cornerstone technique for investigating redox behavior.[8] It allows for the determination of oxidation and reduction potentials, the assessment of electrochemical reversibility and stability, and the estimation of frontier molecular orbital (HOMO/LUMO) energy levels, which are critical for predicting charge injection and transport efficiency in a device.[2][9]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used to probe interfacial phenomena.[10][11] By applying a small sinusoidal potential perturbation, we can model the electrode/analyte interface as an equivalent electrical circuit. This provides invaluable data on charge-transfer resistance, which is a measure of the kinetic efficiency of electron transfer at the interface.[12][13]

Experimental Design: Apparatus and Reagents

Scientific integrity begins with a well-defined and controlled experimental setup. The following components are essential for obtaining reproducible and accurate data.

Table 1: Required Equipment and Materials
ComponentSpecificationRationale & Key Considerations
Instrumentation Potentiostat/GalvanostatCapable of performing CV and EIS with high precision.
Electrochemical Cell Standard three-electrode glass cellAllows for the independent control and measurement of potential and current.
Working Electrode (WE) Glassy Carbon Electrode (GCE), Platinum (Pt), or Gold (Au) disk (3 mm diameter)GCE is a good general-purpose electrode. Pt and Au can offer different surface interactions. The choice should be reported with the data.[8][9]
Reference Electrode (RE) Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE)Provides a stable potential reference. It is crucial to report the type used and to calibrate it against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.[14]
Counter Electrode (CE) Platinum Wire or GauzeProvides a path for current flow without limiting the reaction at the WE. Its surface area should be larger than the WE.[6][14]
Solvent Anhydrous, electrochemical-grade Acetonitrile (ACN) or Dichloromethane (DCM)Must be dry and have a large potential window to avoid interfering with the analyte's redox processes.
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)An electrochemically inert salt that ensures the solution is conductive. TBAPF₆ is widely used due to its large potential window.[14]
Analyte Solution 1-5 mM of this compound in electrolyte solutionConcentration must be high enough for a clear signal but low enough to avoid aggregation or adsorption issues.[14]
Inert Gas High-purity Nitrogen (N₂) or Argon (Ar)Essential for purging the solution to remove dissolved oxygen, which is electroactive and produces interfering reduction peaks.[2]

Protocol I: Cyclic Voltammetry for Redox Characterization

This protocol details the steps to determine the fundamental redox properties and frontier energy levels of the target molecule.

Workflow for Cyclic Voltammetry

Caption: Workflow for Cyclic Voltammetry Analysis.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mM solution of this compound in 0.1 M TBAPF₆/ACN.

  • Electrode Polishing: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely. This ensures a clean, reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

  • Deoxygenation: Submerge the electrodes in the analyte solution and purge with N₂ or Ar gas for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

  • Initial Scan: Set the potential window (e.g., -2.0 V to +2.0 V) and perform a CV scan at a moderate scan rate (e.g., 100 mV/s). Observe the oxidation and reduction peaks.

  • Stability Assessment: Perform 50-100 consecutive CV cycles.[14] A stable compound will show minimal change in peak currents and potentials. For carbazoles, the appearance of new peaks or a film on the electrode surface may indicate electropolymerization, which occurs via coupling of radical cations, often at the 3,6-positions.[15][16][17]

  • Scan Rate Study: Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) and record the CVs. Plot the peak current (iₚ) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process, which is typical for soluble species.

  • Internal Referencing: Add a small amount of ferrocene to the solution and record the CV. The E₁/₂ of the Fc/Fc⁺ couple should be measured and all analyte potentials should be referenced against it.

Data Interpretation and Calculations

The onset oxidation potential (Eₒₓ_ₒₙₛₑₜ) and onset reduction potential (EᵣₑᏧ_ₒₙₛₑₜ) are used to estimate the frontier molecular orbital energy levels.

  • HOMO Level Calculation: The Highest Occupied Molecular Orbital energy can be estimated using the empirical formula:

    • E_HOMO (eV) = - [Eₒₓ_ₒₙₛₑₜ (vs Fc/Fc⁺) + 4.8]

  • LUMO Level Calculation: The Lowest Unoccupied Molecular Orbital energy is estimated from the reduction potential:

    • E_LUMO (eV) = - [EᵣₑᏧ_ₒₙₛₑₜ (vs Fc/Fc⁺) + 4.8]

  • Electrochemical Band Gap (E_g):

    • E_g (eV) = E_LUMO - E_HOMO

Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. Some references may use values up to 5.1 eV; consistency is key.

Table 2: Representative CV Data for a Carbazole Derivative
ParameterSymbolTypical ValueSignificance
Onset Oxidation PotentialEₒₓ_ₒₙₛₑₜ+0.95 V vs Fc/Fc⁺Energy required to remove an electron; used to calculate E_HOMO.
Onset Reduction PotentialEᵣₑᏧ_ₒₙₛₑₜ-1.80 V vs Fc/Fc⁺Energy required to add an electron; used to calculate E_LUMO.
HOMO EnergyE_HOMO-5.75 eVGoverns hole injection/extraction efficiency.
LUMO EnergyE_LUMO-3.00 eVGoverns electron injection/extraction efficiency.
Electrochemical Band GapE_g2.75 eVDetermines the energy of light absorption/emission.

Protocol II: Electrochemical Impedance Spectroscopy (EIS)

This protocol is designed to investigate the charge transfer kinetics at the electrode-solution interface. It is particularly useful when evaluating the material as a thin film for device applications.

Workflow for Electrochemical Impedance Spectroscopy

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Step-by-Step Methodology
  • Setup: Use the same three-electrode cell and deoxygenated solution as in the CV experiment.

  • Set Potential: Apply a DC potential to the working electrode. This is typically set at the formal potential (E₁/₂) of the redox event of interest, as determined by CV, to study the system at equilibrium.

  • AC Perturbation: Superimpose a small amplitude AC voltage (e.g., 5-10 mV) over the DC potential.

  • Frequency Sweep: Sweep the frequency of the AC perturbation over a wide range (e.g., from 100 kHz down to 0.1 Hz).

  • Data Acquisition: Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

Data Interpretation: The Nyquist Plot and Equivalent Circuits

The data is typically visualized in a Nyquist plot. For a simple one-step redox process, the plot often shows a semicircle at high frequencies and a straight line at low frequencies. This response can be modeled by a Randles equivalent circuit.

Caption: A simple Randles equivalent circuit model.

  • Solution Resistance (Rₛ): The high-frequency intercept on the real axis, representing the resistance of the electrolyte solution.

  • Charge-Transfer Resistance (R_ct): The diameter of the semicircle.[11] A smaller R_ct value indicates faster electron transfer kinetics, a desirable property for efficient electronic devices.

  • Double-Layer Capacitance (C_dl): The capacitance of the ionic layer that forms at the electrode surface, which can be calculated from the frequency at the top of the semicircle.

Table 3: Representative EIS Data
ParameterSymbolTypical Value RangeSignificance
Solution ResistanceRₛ50 - 200 ΩQuality check of the electrolyte/solvent system.
Charge-Transfer ResistanceR_ct1 - 50 kΩMeasures the kinetic barrier to electron transfer. Lower is better.
Double-Layer CapacitanceC_dl1 - 20 µF/cm²Characterizes the electrode-electrolyte interface.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive . By systematically applying Cyclic Voltammetry and Electrochemical Impedance Spectroscopy, researchers can determine critical parameters including redox potentials, electrochemical stability, HOMO/LUMO energy levels, and charge-transfer kinetics. These data points are essential for establishing structure-property relationships and rationally designing next-generation carbazole derivatives for advanced applications in organic electronics and beyond.

References

Application Notes and Protocols: 1,4-Dimethyl-9H-carbazole-3-carbaldehyde in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Carbazole Scaffolds in Third-Generation Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a significant advancement in third-generation photovoltaic technology, offering a cost-effective and efficient alternative to conventional silicon-based solar cells. The performance of a DSSC is intrinsically linked to the properties of its constituent components, with the sensitizing dye playing a pivotal role in light absorption and electron injection. Carbazole-based organic dyes have emerged as a promising class of sensitizers due to their exceptional thermal and chemical stability, high hole-transporting capability, and the ease with which their photophysical and electrochemical properties can be tuned through molecular engineering.[1][2]

The 1,4-Dimethyl-9H-carbazole-3-carbaldehyde moiety is a key building block in the synthesis of high-performance carbazole dyes. Its rigid, electron-rich carbazole core serves as an excellent electron donor, while the strategically positioned carbaldehyde group provides a reactive site for the introduction of π-conjugated linkers and electron acceptor/anchoring groups. This modular design allows for the creation of dyes with a classic Donor-π-Acceptor (D-π-A) architecture, which is crucial for efficient intramolecular charge transfer and subsequent electron injection into the semiconductor's conduction band.

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the development of dye-sensitized solar cells. We will detail the synthesis of this key intermediate, its conversion into a representative D-π-A sensitizing dye, and provide step-by-step protocols for the fabrication and characterization of high-performance DSSCs.

Molecular Design and Mechanism of Action

The efficacy of a carbazole-based dye in a DSSC is underpinned by the careful arrangement of its functional components within the D-π-A framework.

  • Donor (D): The 1,4-Dimethyl-9H-carbazole unit acts as the primary electron donor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), initiating the charge separation process.

  • π-Linker (π): A conjugated spacer, typically introduced via the carbaldehyde group, connects the donor and acceptor moieties. This linker facilitates the delocalization of electrons and promotes efficient intramolecular charge transfer from the donor to the acceptor.

  • Acceptor (A): An electron-withdrawing group, such as cyanoacrylic acid, serves a dual purpose. It acts as the electron acceptor, pulling the photoexcited electron away from the donor, and as an anchoring group, firmly attaching the dye molecule to the surface of the TiO₂ semiconductor.

The overall mechanism of a DSSC employing a carbazole-based dye is a multi-step process involving light absorption, electron transfer, and charge regeneration, as illustrated in the energy level diagram below.

DSSC_Energy_Levels cluster_dssc DSSC Energy Level Diagram cluster_external TiO2_CB TiO₂ Conduction Band (~ -4.0 eV) External_Circuit External Circuit TiO2_CB->External_Circuit 4. Electron Transport Dye_LUMO Dye LUMO Dye_LUMO->TiO2_CB 2. Electron Injection Dye_HOMO Dye HOMO Dye_HOMO->Dye_LUMO 1. Light Absorption (hν) Electrolyte I⁻/I₃⁻ Redox Potential (~ -4.8 eV) Electrolyte->Dye_HOMO 3. Dye Regeneration Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Counter_Electrode->Electrolyte 5. Electrolyte Regeneration

Caption: Energy level diagram of a typical DSSC with a carbazole-based dye.[3][4][5]

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of the key intermediate via the Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole.[6][7]

Materials:

  • 1,4-Dimethyl-9H-carbazole

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichlorobenzene

  • Ice

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.05 eq.) to N-methylformanilide (1.2 eq.) in 1,2-dichlorobenzene under a nitrogen atmosphere at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,4-dimethyl-9H-carbazole (1.0 eq.) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Stir the mixture until the ice has completely melted, resulting in the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Alternatively, the product can be extracted from the aqueous mixture using an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Characterization:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10.5 ppm), the NH proton of the carbazole (~8.5-9.0 ppm), aromatic protons (7.0-8.4 ppm), and two singlets for the methyl groups (2.5-3.0 ppm).[6]

  • ¹³C NMR: The aldehyde carbon should appear at ~191.7 ppm, with methyl carbons around 14.9 and 16.8 ppm.[6]

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z 223.[6]

Part 2: Synthesis of a Representative D-π-A Dye

This protocol describes the Knoevenagel condensation of this compound with cyanoacetic acid to form a D-π-A sensitizing dye.[8][9][10]

Materials:

  • This compound

  • Cyanoacetic acid

  • Piperidine or ammonium acetate (catalyst)

  • Acetonitrile or acetic acid (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and cyanoacetic acid (1.5 eq.) in acetonitrile or acetic acid.

  • Add a catalytic amount of piperidine or ammonium acetate (0.1-0.3 eq.).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude dye.

  • Collect the solid by vacuum filtration and wash with deionized water.

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final D-π-A dye.

Dye_Synthesis Aldehyde This compound Dye D-π-A Dye Aldehyde->Dye Knoevenagel Condensation Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Dye Catalyst Piperidine / Acetonitrile Catalyst->Dye

Caption: Workflow for the synthesis of a D-π-A dye.

Part 3: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the fabrication of a DSSC using the synthesized carbazole-based dye.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Synthesized carbazole dye

  • Ethanol

  • Acetonitrile

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinum precursor (e.g., H₂PtCl₆) for counter electrode

  • Spacer material (e.g., Surlyn)

  • Doctor blade or screen printer

  • Hot plate and furnace

  • Binder clips

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass by sonicating in a detergent solution, deionized water, and ethanol.

    • Apply TiO₂ paste to the conductive side of the FTO glass using the doctor blade method or screen printing.

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to create a mesoporous structure.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Prepare a solution of the synthesized carbazole dye in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol).

    • Immerse the cooled TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours in the dark.

    • After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.

  • Counter Electrode Preparation:

    • Clean another FTO glass slide.

    • Apply a few drops of the platinum precursor solution onto the conductive side.

    • Heat the FTO glass at 400°C for 15-20 minutes to form a catalytic platinum layer.

    • Let the counter electrode cool to room temperature.

  • Cell Assembly:

    • Place a spacer (e.g., a thin Surlyn film) on the dye-sensitized photoanode.

    • Heat the assembly to melt the spacer and create a seal.

    • Introduce the iodide-based electrolyte into the cell through a small hole in the counter electrode via capillary action.

    • Seal the hole with a small piece of Surlyn and a coverslip.

    • Use binder clips to hold the cell together for characterization.

DSSC_Fabrication FTO_Cleaning Clean FTO Glass TiO2_Deposition Deposit TiO₂ Paste FTO_Cleaning->TiO2_Deposition Sintering Sinter TiO₂ Film TiO2_Deposition->Sintering Dye_Sensitization Immerse in Carbazole Dye Solution Sintering->Dye_Sensitization Assembly Assemble Cell with Electrolyte Dye_Sensitization->Assembly Counter_Electrode Prepare Pt Counter Electrode Counter_Electrode->Assembly Final_Cell Finished DSSC Assembly->Final_Cell

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Part 4: Characterization of the Dye-Sensitized Solar Cell

Instrumentation:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter (for I-V measurements)

  • Monochromator and light source (for IPCE measurements)

  • Potentiostat with a frequency response analyzer (for EIS)

Procedures:

  • Current-Voltage (I-V) Measurements:

    • Place the fabricated DSSC under the solar simulator.

    • Connect the photoanode and counter electrode to the source meter.

    • Sweep the voltage from a negative bias to a positive bias and measure the corresponding current.

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

    • Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100 where P_in is the power of the incident light (100 mW/cm²).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Illuminate the DSSC with monochromatic light of varying wavelengths.

    • Measure the short-circuit current at each wavelength.

    • Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × P_λ) × 100 where λ is the wavelength of the incident light and P_λ is the power density of the monochromatic light.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the dark at a forward bias equivalent to the Voc of the cell.

    • Apply a small AC voltage perturbation over a range of frequencies.

    • Analyze the resulting Nyquist plot to determine the charge transfer resistance at the TiO₂/dye/electrolyte interface and the electron lifetime.[11][12]

Representative Performance Data

While specific performance data for a dye derived directly from this compound is not yet extensively published, the following table presents representative performance parameters for a DSSC based on a closely related carbazole dye with a D-π-A architecture. This data serves to illustrate the potential of this class of sensitizers.

Dye ArchitectureVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
Carbazole-Phenyl-Cyanoacrylic Acid0.8314.250.647.54[13]

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for the synthesis of efficient organic dyes for dye-sensitized solar cells. Its inherent electronic properties and synthetic accessibility make it an attractive starting material for the development of novel sensitizers with tailored photophysical and electrochemical characteristics. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound and to contribute to the advancement of next-generation photovoltaic technologies.

Future research directions could involve the systematic modification of the π-linker and acceptor units attached to the this compound core to further optimize the light-harvesting properties and energy level alignment of the resulting dyes. Additionally, investigating the long-term stability of DSSCs sensitized with these dyes will be crucial for their eventual commercialization.

References

Application Note & Protocol: Mastering the Deposition of Carbazole-Based Thin Films for Advanced Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Carbazole-based materials are at the forefront of organic electronics, prized for their exceptional charge-transport properties and thermal stability, which are critical for high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. The morphology and quality of the carbazole thin film are paramount, directly influencing device efficiency, stability, and reproducibility. This document provides a comprehensive guide to the two most prevalent deposition techniques: vacuum thermal evaporation (VTE) and solution-based spin coating. We will explore the underlying principles, provide detailed, field-tested protocols, and discuss critical parameters and characterization methods to ensure the fabrication of high-quality, uniform carbazole thin films.

Introduction: The Critical Role of Carbazole Thin Films

Carbazole and its derivatives have emerged as indispensable components in a variety of optoelectronic devices. Their rigid molecular structure and high hole mobility make them ideal as hole transport layers (HTLs), where they facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer. The performance of these devices is not solely dependent on the intrinsic properties of the carbazole material but is critically governed by the quality of the deposited thin film. A well-formed film should be uniform, pinhole-free, and possess the desired morphology and thickness. This guide provides the foundational knowledge and practical protocols for achieving such films.

Choosing Your Deposition Weapon: VTE vs. Spin Coating

The selection of a deposition technique is a critical decision dictated by the specific carbazole derivative's properties (e.g., molecular weight, solubility), the desired film characteristics, and the device architecture.

Parameter Vacuum Thermal Evaporation (VTE) Spin Coating (Solution-Based)
Material State Solid (Powder/Crystals)Soluble in a suitable solvent
Process Environment High Vacuum (<10⁻⁶ Torr)Ambient or Inert Atmosphere (Glovebox)
Film Uniformity Excellent over large areasGood, but can be affected by edge effects
Thickness Control Angstrom-level precisionNanometer-level, dependent on spin speed & concentration
Material Waste Higher, due to deposition on chamber wallsLower, but some material is spun off
Scalability Well-established for industrial productionSuitable for lab-scale and some large-area techniques
Common Carbazole Materials Small molecules (e.g., CBP, TCTA)Polymers (e.g., PVK), dendrimers, and some small molecules

Protocol I: Vacuum Thermal Evaporation (VTE) of CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)

VTE is the gold standard for depositing small-molecule organic materials like CBP. The process involves heating the source material in a high-vacuum environment until it sublimes. The vapor then travels and condenses onto a cooler substrate, forming a thin film.

The "Why": Causality in the VTE Process
  • High Vacuum: A high vacuum is essential to (1) increase the mean free path of the evaporated molecules, ensuring they travel in a straight line to the substrate without colliding with background gas molecules, and (2) prevent the oxidation or contamination of the highly reactive organic material at elevated temperatures.

  • Temperature Control: Precise control over the source (crucible) temperature dictates the deposition rate. A stable rate is crucial for achieving a uniform film with reproducible thickness.

  • Substrate Temperature: The substrate temperature can influence the morphology of the growing film. For amorphous layers like CBP, substrates are typically kept at room temperature.

Experimental Workflow: VTE

VTE_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition S_Prep Substrate Cleaning (Sonication in IPA, Acetone, DI Water) M_Prep Material Loading (CBP powder into crucible) Pump Pump Down to High Vacuum (<10⁻⁶ Torr) S_Prep->Pump Heat Ramp Source Temperature (Monitor Rate) Pump->Heat Depo Deposit Film (Control Thickness via QCM) Heat->Depo Cool Cool Down Source & Vent Chamber Depo->Cool Char Film Characterization Cool->Char

Caption: Workflow for Vacuum Thermal Evaporation of Carbazole Films.

Step-by-Step Protocol for VTE of a 40 nm CBP Film
  • Substrate Preparation:

    • Sequentially sonicate the substrate (e.g., ITO-coated glass) in baths of acetone, and isopropyl alcohol (IPA) for 15 minutes each.

    • Rinse thoroughly with deionized (DI) water and dry with a nitrogen gun.

    • Immediately transfer to the vacuum chamber to prevent re-contamination.

  • System Setup:

    • Load high-purity CBP powder (99.9%+) into a clean quartz or refractory metal crucible.

    • Mount the cleaned substrates in the holder, facing the source crucible.

    • Ensure the quartz crystal microbalance (QCM) sensor is clean and properly calibrated.

  • Pump Down & Deposition:

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

    • Once the base pressure is stable, begin to slowly ramp up the current to the crucible heater.

    • Monitor the deposition rate on the QCM. A typical rate for CBP is 0.5-1.5 Å/s. Adjust the temperature to maintain a stable rate.

    • Open the shutter to begin deposition onto the substrate.

    • Close the shutter once the desired thickness (e.g., 400 Å or 40 nm) is reached.

  • Cooldown and Venting:

    • Turn off the power to the crucible and allow it to cool completely. This prevents oxidation when venting.

    • Vent the chamber slowly with an inert gas like nitrogen.

    • Remove the coated substrates for storage in a desiccator or glovebox.

Protocol II: Spin Coating of PVK (Poly(N-vinylcarbazole))

Spin coating is a widely used technique for depositing polymeric carbazole materials like PVK from solution. It is valued for its simplicity, speed, and low material consumption in laboratory settings.

The "Why": Causality in the Spin Coating Process
  • Solvent Choice: The solvent is critical. It must completely dissolve the carbazole material without causing aggregation and have appropriate volatility. Common solvents include chlorobenzene, toluene, or dichlorobenzene.

  • Solution Concentration: This directly impacts the final film thickness. Higher concentrations generally result in thicker films.

  • Spin Speed & Acceleration: The spin speed (rpm) is the primary determinant of film thickness. During the spin-off stage, centrifugal force causes the fluid to thin until it is uniform. A higher spin speed results in a thinner film. The acceleration rate can affect the film's uniformity, especially for viscous solutions.

Experimental Workflow: Spin Coating

SpinCoat_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Sol_Prep Solution Preparation (PVK in Chlorobenzene) Sub_Prep Substrate Cleaning & Surface Treatment (e.g., UV-Ozone) Dispense Dispense Solution onto Substrate Sol_Prep->Dispense Spin Spin Coat (Spread & Thinning Stages) Dispense->Spin Anneal Post-Deposition Annealing (Solvent Removal) Spin->Anneal Char Film Characterization Anneal->Char

Caption: Workflow for Spin Coating of Carbazole Polymer Films.

Step-by-Step Protocol for Spin Coating a 50 nm PVK Film
  • Solution Preparation:

    • Prepare a 10 mg/mL solution of PVK in chlorobenzene.

    • Dissolve by stirring overnight on a magnetic stir plate at a gentle speed in a sealed vial to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Substrate Preparation:

    • Perform the same solvent cleaning procedure as for VTE.

    • For improved wettability and adhesion, it is highly recommended to treat the substrate with UV-Ozone or an oxygen plasma for 5-10 minutes immediately before spin coating.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the PVK solution (e.g., 50 µL for a 1x1 inch substrate) onto the center of the substrate.

    • Immediately start the spin program. A typical two-step program is:

      • Step 1 (Spread): 500 rpm for 10 seconds (acceleration of 500 rpm/s).

      • Step 2 (Thinning): 3000 rpm for 40 seconds (acceleration of 2000 rpm/s).

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.

    • Anneal at 80-100°C for 10-15 minutes to drive off any residual solvent. This step is crucial for achieving a stable and well-defined film.

Essential Characterization

After deposition, it is imperative to characterize the film to validate its quality.

Technique Purpose Typical Result for a Good Film
Profilometry / Ellipsometry Measures film thickness and optical constants.Uniform thickness across the substrate (e.g., 40 nm ± 2 nm).
Atomic Force Microscopy (AFM) Images surface topography and roughness.Low root-mean-square (RMS) roughness (< 1 nm).
UV-Vis Spectroscopy Determines optical absorption and bandgap.Characteristic absorption peaks of the carbazole material.
X-ray Diffraction (XRD) Probes the crystallinity of the film.Broad, featureless spectrum indicating an amorphous film (desirable for many HTLs).

Troubleshooting Common Issues

  • Pinhole Defects (VTE & Spin Coating): Often caused by particulate contamination. Ensure pristine substrate cleanliness and filter solutions for spin coating.

  • Non-Uniform Thickness (VTE): Can result from an unstable deposition rate or poor substrate-source geometry. Optimize temperature control and chamber setup.

  • "Comet-tail" Streaks (Spin Coating): Caused by insoluble particles in the solution. Always filter the solution immediately before use.

  • Poor Film Adhesion (Spin Coating): Indicates poor substrate wettability. Employ surface treatments like UV-Ozone or oxygen plasma.

By diligently following these protocols and understanding the causality behind each step, researchers can reliably produce high-quality carbazole-based thin films, paving the way for the next generation of efficient and stable organic electronic devices.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde. This crucial intermediate serves as a building block for pharmacologically active molecules, including antitumor agents like ellipticine.[1][2] The following content provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you navigate the common challenges associated with its synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Question 1: My reaction yield for the Vilsmeier-Haack formylation is consistently low (<40%). What are the likely causes and how can I improve it?

Answer: Low yield is the most common challenge and can stem from several factors, primarily related to reagent integrity, reaction conditions, and workup procedures.

  • Causality—Reagent Integrity: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF) or N-methylformanilide, is highly moisture-sensitive.[3] Any water contamination will rapidly decompose both POCl₃ and the active chloroiminium ion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled, high-purity POCl₃ and DMF. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Causality—Reaction Conditions: Inadequate temperature control or insufficient reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can promote the formation of undesired side products and tar.

    • Solution:

      • Monitor Progress: Track the reaction's progress by Thin-Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system. The disappearance of the starting material (1,4-dimethyl-9H-carbazole) is a key indicator.

      • Temperature Control: The formation of the Vilsmeier reagent should be performed at 0 °C to control its exothermic nature.[3] The subsequent reaction with the carbazole substrate is typically heated (e.g., 80-100 °C), but this temperature should be carefully optimized.[4][5]

      • Microwave Irradiation: Consider using a microwave reactor. Studies have shown that microwave-assisted synthesis can significantly reduce reaction times (e.g., to ~100 minutes) and improve yields by providing efficient and uniform heating.[5]

  • Causality—Workup Losses: The product is isolated after quenching the reaction mixture in ice water and hydrolyzing the intermediate iminium salt.[4] Improper pH control or inefficient extraction can lead to significant product loss.

    • Solution: During the quench, add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring to dissipate heat. For hydrolysis, carefully neutralize the mixture with a base like sodium hydroxide or sodium acetate solution until the product precipitates or is ready for extraction.[3] Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) by performing multiple extractions.

G Start Low Yield Observed CheckReagents Verify Reagent Quality (Anhydrous, High Purity) Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckWorkup Review Workup & Extraction Start->CheckWorkup Moisture Moisture Contamination? CheckReagents->Moisture TempTime Suboptimal Temp/Time? CheckConditions->TempTime pH_Loss Incorrect pH or Extraction Loss? CheckWorkup->pH_Loss Moisture->CheckConditions No Sol_Inert Solution: Use dry glassware, anahydrous solvents, inert atmosphere. Moisture->Sol_Inert Yes TempTime->CheckWorkup No Sol_Monitor Solution: Monitor via TLC. Optimize temperature. Consider microwave synthesis. TempTime->Sol_Monitor Yes pH_Loss->Start No, Re-evaluate Sol_Quench Solution: Slow quench in ice. Controlled neutralization. Multiple extractions. pH_Loss->Sol_Quench Yes End Yield Improved Sol_Inert->End Sol_Monitor->End Sol_Quench->End G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF + POCl₃ Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Attack & Elimination Carbazole 1,4-Dimethyl- 9H-carbazole Sigma Sigma Complex (Cationic Intermediate) Carbazole->Sigma Nucleophilic Attack at C-3 Iminium Iminium Salt Intermediate Sigma->Iminium Deprotonation Product Final Aldehyde Product Iminium->Product Aqueous Workup (H₂O)

References

Technical Support Center: Purification of Carbazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of carbazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity carbazole aldehyde derivatives. Carbazole aldehydes are crucial intermediates in the synthesis of pharmaceuticals and organic electronic materials, making their purity paramount for reliable downstream applications.

This document moves beyond simple protocols to explain the underlying principles of common purification techniques, providing you with the rationale to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns that arise during the purification of carbazole aldehydes.

Q1: What is the most common impurity I should expect after synthesizing a carbazole aldehyde?

A common impurity in aromatic aldehydes, including carbazole aldehydes, is the corresponding carboxylic acid. This is typically formed by the oxidation of the aldehyde group by atmospheric oxygen.

Q2: How can I remove the carboxylic acid impurity before attempting chromatography or recrystallization?

A simple and effective preliminary purification step is a liquid-liquid extraction. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate. Wash this organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while your desired, less acidic aldehyde remains in the organic layer.

Q3: My carbazole aldehyde seems to be degrading on the silica gel column. What are my options?

Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] If you observe streaking or the appearance of new, unexpected spots on your TLC analysis of the collected fractions, consider the following:

  • Deactivate the Silica Gel: Add a small amount of a tertiary amine, like triethylamine (0.1–2.0%), to your mobile phase.[1] This will neutralize the acidic sites on the silica.

  • Switch to a Different Stationary Phase: Alumina is a good alternative to silica gel.[1] Neutral alumina is particularly useful for the separation of aldehydes.[1]

Q4: I'm struggling to find a good solvent system for column chromatography. Where should I start?

A mixture of hexane and ethyl acetate is an excellent starting point for the column chromatography of carbazole aldehydes. Begin with a low polarity mixture, such as 95:5 or 90:10 (hexane:ethyl acetate), and gradually increase the polarity. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate, as this generally provides the best separation on a column.

Troubleshooting Purification Methods

This section provides detailed troubleshooting guides for the most common purification techniques in a question-and-answer format.

Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Product does not dissolve in the hot solvent. Incorrect solvent choice; Insufficient solvent volume.Select a more suitable solvent by testing small batches (see solvent selection table below). Gradually add more hot solvent until the product dissolves.
No crystals form upon cooling. The solution is not sufficiently saturated; The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Allow the solution to cool more slowly.
The product "oils out" instead of crystallizing. The boiling point of the solvent is too high; The product is significantly impure.Use a lower-boiling point solvent. Try a solvent pair, dissolving in a good solvent and adding a poor solvent dropwise until turbidity persists. Consider a preliminary purification by column chromatography.
Crystals are colored or appear impure. Incomplete removal of colored impurities; Co-precipitation of impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling. A second recrystallization may be necessary for high purity.
Low recovery of the purified product. Too much solvent was used; Premature crystallization during hot filtration; Crystals are slightly soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated for hot filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor separation of the product from impurities. Inappropriate mobile phase polarity; Column overloading.Optimize the solvent system using TLC beforehand to achieve a good separation of spots. Decrease the amount of crude material loaded onto the column.
The product elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
The product elutes too slowly or not at all. The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Streaking or tailing of bands on the column. The compound is not very soluble in the mobile phase; The column was not packed properly; The compound is degrading on the column.Choose a mobile phase in which the compound is more soluble. Ensure the column is packed uniformly without any cracks or channels. Consider deactivating the silica with triethylamine or switching to an alumina stationary phase.[1]
Cracks or channels appear in the silica bed. The column has run dry; The packing has settled unevenly.Always keep the solvent level above the top of the silica gel. Ensure the silica gel is fully settled before loading the sample.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and have it crystallize in a purer form as the solution cools.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude carbazole aldehyde. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude carbazole aldehyde in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Diagram of Recrystallization Workflow:

G cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization & Isolation crude Crude Carbazole Aldehyde dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Ice Bath dissolve->cool If no charcoal step hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure pure dry->pure Pure Product

Caption: Workflow for the recrystallization of carbazole aldehydes.

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Step-by-Step Methodology:

  • Mobile Phase Selection: Determine the optimal mobile phase using analytical Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel (or alumina) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified carbazole aldehyde.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Diagram of Column Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution & Analysis cluster_isolation Isolation tlc TLC Analysis for Mobile Phase Selection pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure pure evaporate->pure Pure Product

Caption: Workflow for column chromatography purification.

Protocol 3: Purification by Preparative Thin Layer Chromatography (Prep TLC)

Prep TLC is a useful technique for purifying small quantities of a sample (typically <100 mg).[2]

Step-by-Step Methodology:

  • Solvent System Selection: As with column chromatography, first determine the optimal solvent system using analytical TLC.

  • Sample Application: Dissolve your crude sample in a low-boiling point solvent (e.g., dichloromethane). Using a capillary tube or pipette, carefully apply the sample as a thin, uniform line across the origin of the preparative TLC plate.[3]

  • Development: Place the plate in a developing chamber containing the chosen eluent. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Visualize the separated bands under UV light and lightly trace their outlines with a pencil.

  • Extraction: Carefully scrape the silica gel of the band containing your desired product onto a piece of weighing paper.

  • Isolation: Place the collected silica gel in a small flask and add a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) to dissolve the product off the silica.[2] Filter the mixture to remove the silica gel and collect the filtrate.

  • Solvent Removal: Evaporate the solvent from the filtrate to obtain your purified compound.

Data for Practical Application

Table of Suitable Solvents for Recrystallization of Carbazole Aldehydes
Solvent/Solvent SystemComments
Ethanol Known to be effective for some carbazole aldehyde isomers.
Ethyl Acetate A common and effective solvent for the recrystallization of many carbazole derivatives.
Toluene Can be effective but may require slower cooling to prevent the product from oiling out.
Hexane/Ethyl Acetate A versatile solvent pair for fine-tuning polarity and solubility.
Hexane/Acetone Another useful solvent system for adjusting polarity.
Representative Rf Values for Carbazole Aldehydes on Silica Gel TLC
Solvent System (Hexane:Ethyl Acetate)Approximate Rf Value RangeSuitability for Column Chromatography
95:50.5 - 0.7Too high; product will elute too quickly.
90:100.3 - 0.5Getting closer; good for faster separations.
80:200.2 - 0.35Optimal Range for good separation.
70:300.1 - 0.2Too low; product will elute very slowly.

Note: These are representative values. Actual Rf values will vary depending on the specific substitution pattern of the carbazole aldehyde.

Purity Assessment

Once you have purified your carbazole aldehyde, it is crucial to assess its purity.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed in an appropriate solvent system.

  • Melting Point Analysis: A pure crystalline organic compound will have a sharp melting point, typically over a narrow range of 0.5-1°C.[4] Impurities will cause a depression and broadening of the melting range.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and assessing its purity.[7][8] The absence of signals corresponding to impurities is a strong indicator of high purity.[9] The aldehyde proton typically appears as a singlet in the 9-10 ppm region of the 1H NMR spectrum.[10][11][12] Aromatic protons are generally found between 6.5-8.5 ppm.[10][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A pure compound will ideally show a single peak in the chromatogram.

Safety and Waste Disposal

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory at all times in the laboratory.[14][15][16]

  • Hand Protection: Nitrile gloves are recommended for handling organic solvents and chemicals.[14][15]

  • Body Protection: A lab coat should be worn to protect your skin and clothing.[14][15][17]

  • Ventilation: All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Waste Disposal:

  • Solvent Waste: Segregate halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., hexane, ethyl acetate, ethanol) organic solvent waste into appropriately labeled containers.[18][19][20][21][22]

  • Solid Waste: Silica gel and alumina contaminated with organic compounds should be collected in a designated solid waste container.[7][23]

By understanding the principles behind these purification techniques and anticipating potential challenges, you can significantly improve the efficiency and success of your experimental work with carbazole aldehydes.

References

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Dimethylcarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of dimethylcarbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will delve into the common side reactions, their mechanistic origins, and provide actionable troubleshooting strategies to optimize your experimental outcomes.

I. Understanding the Vilsmeier-Haack Formylation of Dimethylcarbazoles

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted carbazoles.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the carbazole nucleus.[3][4] For N-alkylcarbazoles, formylation predominantly occurs at the 3- and 6-positions due to the electronic directing effects of the nitrogen atom.

Reaction Mechanism Overview

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks the electrophilic POCl₃, leading to the formation of the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich dimethylcarbazole attacks the Vilsmeier reagent, forming an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the desired aldehyde.[1][2]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the formylation of dimethylcarbazoles in a question-and-answer format, providing detailed explanations and step-by-step solutions.

Question 1: My reaction is producing a significant amount of a di-formylated product alongside my desired mono-formylated dimethylcarbazole. How can I improve the selectivity?

Answer:

The formation of di-formylated products, such as 3,6-dicarbaldehyde derivatives, is a common side reaction, especially when using an excess of the Vilsmeier reagent or elevated reaction temperatures.[5] The initial mono-formylation at the 3-position can be followed by a second formylation at the electronically activated 6-position.

Causality and Solutions:

  • Stoichiometry of the Vilsmeier Reagent: An excess of the formylating agent is the primary driver for di-formylation.

    • Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of the dimethylcarbazole to the Vilsmeier reagent (DMF/POCl₃). You can perform a series of small-scale reactions to titrate the optimal amount of the Vilsmeier reagent for mono-formylation.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary activation energy for the second formylation to occur.

    • Solution: Conduct the reaction at a lower temperature. Start the addition of the dimethylcarbazole to the pre-formed Vilsmeier reagent at 0 °C and allow the reaction to proceed at this temperature or slowly warm to room temperature.[2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed and before significant di-formylated product appears.

  • Order of Addition: Adding the carbazole to a pre-formed excess of the Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting di-formylation.

    • Solution: Consider reverse addition, where the Vilsmeier reagent is added dropwise to a solution of the dimethylcarbazole. This maintains a low concentration of the electrophile throughout the reaction.

ParameterTo Favor Mono-formylationTo Favor Di-formylation
Dimethylcarbazole:Vilsmeier Reagent Ratio ~ 1:1 to 1:1.2> 1:2.5
Temperature 0 °C to Room TemperatureRoom Temperature to 100 °C
Reaction Time Monitor by TLC (typically shorter)Longer reaction times
Question 2: I've isolated an unexpected dimeric product, a methylene-bridged bis-carbazole. What is the cause and how can I avoid it?

Answer:

The formation of methylene-bridged bis-carbazole derivatives is an unusual but reported side reaction, particularly under forcing conditions (e.g., high temperatures and prolonged reaction times).[6] This side product arises from a complex reaction pathway involving the formylated carbazole product.

Plausible Mechanism and Prevention:

A proposed mechanism suggests that under harsh conditions, the initially formed carbazole-3-carbaldehyde can react with a source of formaldehyde or a formaldehyde equivalent, which can be generated from DMF under acidic and high-temperature conditions. This leads to the formation of a dimeric structure linked by a methylene bridge.[6]

Preventative Measures:

  • Avoid High Temperatures: This side reaction is strongly correlated with elevated temperatures (e.g., 100 °C).[6] Maintaining a lower reaction temperature (0 °C to room temperature) is the most effective way to prevent this dimerization.

  • Minimize Reaction Time: Do not let the reaction run for extended periods (e.g., days) after the starting material has been consumed. Prompt workup is crucial.

  • Alternative Formylation Reagents: If the desired formylation requires higher temperatures, consider alternative formylation methods that do not use DMF, such as the Duff reaction (using hexamethylenetetramine) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid).[5][7]

Question 3: My reaction is not proceeding to completion, and I'm recovering a lot of starting material. What could be the issue?

Answer:

Low conversion can be attributed to several factors, primarily related to the quality of reagents and the reaction setup.

Potential Causes and Solutions:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[8][9] Any water present will quench the reagent, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent should be prepared in situ and used promptly.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to cooled DMF (0 °C) and stir for 30-60 minutes at this temperature before adding the dimethylcarbazole substrate.[3]

  • Insufficient Reaction Temperature: While high temperatures can cause side reactions, some less reactive carbazole derivatives may require gentle heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, try gently heating the reaction mixture to 40-60 °C and monitor the progress by TLC.[9]

  • Steric Hindrance: The methyl groups on the carbazole ring can sterically hinder the approach of the Vilsmeier reagent.

    • Solution: For sterically hindered substrates, you may need to use a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) and potentially a longer reaction time or gentle heating.[10]

Question 4: I'm observing the formation of N-formylated dimethylcarbazole. How can this be avoided?

Answer:

While C-formylation at the 3- and 6-positions is electronically favored, N-formylation can occur, particularly if the nitrogen atom is not substituted or if the reaction conditions are not optimized. For dimethylcarbazoles, this is less common but can be influenced by the specific isomer and reaction conditions.

Mitigation Strategies:

  • Use of N-Alkyl Dimethylcarbazoles: Starting with an N-alkylated dimethylcarbazole will prevent N-formylation.

  • Alternative Formylation Methods: Some formylation methods are more prone to N-formylation. The Vilsmeier-Haack reaction is generally selective for C-formylation of electron-rich aromatics. If N-formylation is a persistent issue, re-evaluate your starting material and reaction conditions. Formylation using neat formic acid has been reported for N-formylation of carbazoles and should be avoided if C-formylation is desired.[11]

III. Experimental Protocols

Standard Protocol for Mono-Formylation of 3,6-Dimethyl-9-ethylcarbazole
  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, cool anhydrous DMF (5 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 45 minutes.[3]

  • Addition of Substrate: Dissolve 3,6-dimethyl-9-ethylcarbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[3] Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is ~7-8.[2]

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.[2] Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired 3-formyl-3,6-dimethyl-9-ethylcarbazole.

IV. Visualizing Reaction Pathways

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Carbazole Dimethylcarbazole Iminium Iminium Intermediate Carbazole->Iminium + Vilsmeier Reagent Aldehyde Formyl-Dimethylcarbazole (Product) Iminium->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism on dimethylcarbazole.

Troubleshooting_Side_Reactions Start Formylation Reaction DiFormyl Di-formylation Start->DiFormyl Excess Reagent / High Temp Dimer Dimerization Start->Dimer High Temp / Long Time LowYield Low Yield / No Reaction Start->LowYield Moisture / Inactive Reagent DesiredProduct Desired Mono-formylated Product Start->DesiredProduct Optimized Conditions Sol_DiFormyl Solution: - Adjust Stoichiometry (1:1) - Lower Temperature (0 °C) - Monitor with TLC DiFormyl->Sol_DiFormyl Sol_Dimer Solution: - Avoid High Temperatures - Minimize Reaction Time Dimer->Sol_Dimer Sol_LowYield Solution: - Use Anhydrous Reagents - Inert Atmosphere - Check Reagent Activity LowYield->Sol_LowYield

Caption: Troubleshooting common side reactions in carbazole formylation.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other acid chlorides besides POCl₃ to generate the Vilsmeier reagent? A1: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used. However, POCl₃ is the most common and generally provides good results. The reactivity of the Vilsmeier reagent can be tuned by the choice of the acid chloride.

Q2: How can I purify my formylated dimethylcarbazole if it is difficult to separate from the starting material or byproducts by column chromatography? A2: If column chromatography is not effective, consider recrystallization from a suitable solvent system. Alternatively, derivatization of the aldehyde to an imine or oxime, followed by purification and subsequent hydrolysis back to the aldehyde, can be an effective strategy.

Q3: Is it possible to achieve regioselective formylation at a specific position if multiple positions are activated? A3: Regioselectivity can be challenging. It is primarily governed by the electronic and steric effects of the substituents on the carbazole ring. In some cases, using a bulky Vilsmeier reagent or introducing a temporary blocking group can influence the regioselectivity. For 1,4-dimethylcarbazole, formylation occurs non-regioselectively, yielding a mixture of isomers.[12][13]

Q4: Are there any microwave-assisted methods for the formylation of carbazoles? A4: Yes, microwave-assisted Vilsmeier-Haack formylation has been reported to significantly reduce reaction times and, in some cases, improve yields for the synthesis of carbazole monoaldehydes.[14]

VI. References

  • An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. Benchchem. Available from: 3

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Vilsmeier-Haack Reaction. NROChemistry. Available from: --INVALID-LINK--

  • The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro-carbazole. ResearchGate. Available from: --INVALID-LINK--

  • Vilsmeier–Haack reaction. Wikipedia. Available from: --INVALID-LINK--

  • Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Publication Corporation. Available from: --INVALID-LINK--

  • Formylation Reaction of Amines Using N-Formylcarbazole. PubMed. Available from: --INVALID-LINK--

  • Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation. ResearchGate. Available from: --INVALID-LINK--

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. Available from: --INVALID-LINK--

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. Available from: --INVALID-LINK--

  • Troubleshooting guide for the formylation of aromatic amines. Benchchem. Available from: 8

  • Synthesis of Methylene Bridged Bis-pyrrolo[3,2-c]carbazoles via an Unusual Vilsmeier–Haack Product of N-Ethylcarbazole. Taylor & Francis Online. Available from: --INVALID-LINK--

  • Technical Support Center: Synthesis of N-Boc-Carbazole-3-Carboxaldehyde. Benchchem. Available from: 9

  • Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Available from: --INVALID-LINK--

  • ChemInform Abstract: Modifications to the Vilsmeier—Haack Formylation of 1,4-Dimethylcarbazole and Its Application to the Synthesis of Ellipticines. ResearchGate. Available from: --INVALID-LINK--

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. PMC - NIH. Available from: --INVALID-LINK--

  • Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. University College Cork. Available from: --INVALID-LINK--

References

Technical Support Center: A Guide to Optimizing the Synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this crucial intermediate in their work. Carbazole derivatives are foundational scaffolds in numerous pharmacologically active compounds and materials science applications, making reliable and high-yield synthetic routes essential.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind procedural choices, troubleshoot common experimental hurdles, and provide validated protocols to enhance the reproducibility and yield of your synthesis. The most prevalent and direct method for this transformation is the Vilsmeier-Haack formylation of the 1,4-Dimethyl-9H-carbazole precursor.[1][3] Our focus will be on mastering this powerful reaction.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction resulted in a very low or zero yield of the desired product. What are the most probable causes?

A1: A low or non-existent yield in a Vilsmeier-Haack reaction typically points to issues with the Vilsmeier reagent itself or improper reaction conditions. Consider the following critical factors:

  • Reagent Quality and Handling: The Vilsmeier reagent is highly sensitive to moisture. Both phosphorus oxychloride (POCl₃) and the solvent (typically DMF or N-methylformanilide) must be anhydrous.[4] The presence of water will rapidly quench the POCl₃ and the active chloroiminium ion (Vilsmeier reagent), halting the reaction before it begins. Always use freshly opened solvents or properly dried reagents.

  • Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent, is formed in situ by the reaction of POCl₃ with a formamide.[3][5] This step is exothermic and must be performed at a low temperature (typically 0 °C) with careful, dropwise addition of POCl₃ to the formamide.[3][6] Adding the reagents too quickly or at a higher temperature can lead to decomposition and a lower concentration of the active formylating agent.

  • Reaction Temperature: While reagent formation requires cold conditions, the subsequent electrophilic attack by the carbazole substrate may require warming. If the reaction mixture is kept at 0 °C after the addition of the carbazole, the activation energy barrier for the formylation may not be overcome, leading to an incomplete reaction.[4][7] It is often necessary to allow the reaction to warm to room temperature or even apply gentle heat, monitoring progress carefully by Thin-Layer Chromatography (TLC).[4][8]

  • Improper Work-up: The reaction does not directly yield the aldehyde. It first produces an iminium salt intermediate which must be hydrolyzed to the final product.[9] This is achieved by quenching the reaction mixture in a large volume of ice-cold water or a basic solution like potassium carbonate.[1][6] Insufficient hydrolysis will result in a loss of product.

Q2: My final product is contaminated with a significant byproduct. How do I identify and prevent it?

A2: The most common byproduct in the formylation of electron-rich carbazoles is a di-formylated species, likely 1,4-Dimethyl-9H-carbazole-3,6-dicarbaldehyde .[4] The carbazole ring is highly activated by the nitrogen atom, making it susceptible to a second electrophilic attack, particularly at the C-6 position which is also electronically enriched and sterically accessible.[4]

  • Cause: This side reaction is favored by an excess of the Vilsmeier reagent, elevated reaction temperatures, or prolonged reaction times.[4]

  • Prevention Strategy:

    • Control Stoichiometry: Use a precise molar ratio of the carbazole substrate to the formylating agents. A slight excess of the Vilsmeier reagent (e.g., 1.05 to 1.2 equivalents relative to the carbazole) is often sufficient to drive the reaction to completion without promoting significant di-formylation.[4][10]

    • Temperature Management: Avoid excessive heating. Maintain the lowest temperature that allows for a reasonable reaction rate, as determined by TLC monitoring.

    • Monitor Reaction Progress: Use TLC to track the consumption of the starting material. Once the 1,4-Dimethyl-9H-carbazole spot has disappeared or is very faint, the reaction should be quenched to prevent the formation of the di-formylated product.

Q3: TLC analysis shows a large amount of unreacted starting material even after several hours. How can I improve conversion?

A3: This indicates that the reaction conditions are not optimal for the electrophilic substitution step.

  • Increase Reaction Temperature: As mentioned in A1, after the initial formation of the Vilsmeier reagent at 0 °C, the reaction with the carbazole substrate often needs to be conducted at a higher temperature. Gradually warm the mixture to room temperature and continue to monitor by TLC. If the reaction is still sluggish, gentle heating (e.g., 40-80 °C) may be required.[1][8]

  • Verify Reagent Activity: If temperature adjustments do not work, the issue may lie with deactivated reagents. Ensure your POCl₃ is fresh and your DMF is anhydrous.

  • Ensure Homogeneity: Vigorous stirring is essential to ensure the reagents are well-mixed, especially if the carbazole substrate has limited solubility in the reaction medium.

Q4: I am struggling to purify the crude product. What are the recommended procedures?

A4: this compound is typically a yellow solid that can be purified effectively using standard laboratory techniques.[1]

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and di-formylated byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A solvent system of hexane and ethyl acetate is commonly used.[4] The optimal ratio should be determined by TLC analysis first to achieve good separation (Rf value of ~0.3 is ideal for the product).

  • Recrystallization: This is an excellent method for obtaining highly pure material if the main impurities have different solubility profiles.

    • Solvent Selection: Ethanol is often a suitable solvent for recrystallizing carbazole aldehydes.[4][11] Other potential solvents include mixtures of chloroform and hexane. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.[11] Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of 1,4-Dimethyl-9H-carbazole?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of the formamide (e.g., N-methylformanilide or DMF) attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich carbazole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C-3 position. The resulting intermediate loses a proton to restore aromaticity, forming an iminium salt.

  • Hydrolysis: During aqueous work-up, water attacks the iminium carbon, and subsequent elimination of a secondary amine yields the final this compound.[9]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF / N-Methylformanilide VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl₃ (at 0°C) POCl3 POCl₃ Iminium Iminium Salt Intermediate VR->Iminium Carbazole 1,4-Dimethyl- 9H-carbazole Carbazole->Iminium + Vilsmeier Reagent Product 1,4-Dimethyl-9H-carbazole- 3-carbaldehyde Iminium->Product + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction on carbazole.

Q2: Why is the formylation highly regioselective for the C-3 position?

A2: The regioselectivity is governed by the powerful electron-donating effect of the carbazole's nitrogen atom via resonance. This effect increases the electron density at the C-3, C-6, and C-8 positions. The C-3 and C-6 positions are electronically and sterically the most favored for electrophilic attack.[4] For 1,4-Dimethyl-9H-carbazole, the C-3 position is electronically activated and readily accessible, making it the primary site of formylation.

Q3: What are the most critical experimental parameters to control for achieving the highest possible yield?

A3: To maximize your yield, focus on meticulously controlling these four parameters:

ParameterRecommended ConditionRationale & Impact on Yield
Reagent Purity Anhydrous POCl₃ and formamide/solventPrevents premature quenching of the Vilsmeier reagent, which is the primary cause of reaction failure.[4]
Stoichiometry 1.05 - 1.2 equivalents of Vilsmeier reagentSufficient to drive the reaction to completion while minimizing the formation of the di-formylated byproduct.[4][10]
Temperature 0 °C for reagent formation; Room temp. to 80 °C for formylationOptimal temperature control prevents reagent decomposition and balances reaction rate against side product formation.[1][3][7]
Reaction Monitoring TLC with Hexane/Ethyl Acetate eluentAllows for precise determination of the reaction endpoint, preventing both incomplete reaction and over-reaction (di-formylation).[4]

Q4: How can I definitively confirm the structure and purity of the synthesized this compound?

A4: A combination of spectroscopic and physical methods is required for full characterization:

  • ¹H and ¹³C NMR: This is the most definitive method for structural confirmation. The ¹³C NMR spectrum should show a characteristic peak for the aldehyde carbon around 191.7 ppm.[1]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₅H₁₃NO, MW: 223.27 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group (typically ~1650-1700 cm⁻¹) and a characteristic N-H stretch (~3300-3400 cm⁻¹).

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol is adapted from established literature procedures.[1][6]

Materials:

  • 1,4-Dimethyl-9H-carbazole

  • N-methylformanilide (or anhydrous DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichlorobenzene (or other suitable anhydrous solvent)

  • Deionized water, Ice

  • Chloroform (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-methylformanilide (1.2 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (1.1 eq) dropwise to the stirred N-methylformanilide over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 1,4-Dimethyl-9H-carbazole (1.0 eq) in a minimal amount of 1,2-dichlorobenzene and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature, then heat to 80 °C. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed (typically 3-4 hours), cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt. A precipitate (the crude product) should form.

  • Extraction: Extract the aqueous mixture three times with chloroform.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental_Workflow Synthetic Workflow A 1. Reagent Prep (POCl₃, Formamide at 0°C) B 2. Add Carbazole Substrate A->B C 3. Reaction (Warm to RT, then Heat to 80°C) B->C D 4. Monitor by TLC C->D Check for completion D->C Incomplete E 5. Quench in Ice Water (Hydrolysis) D->E Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate Solvent G->H I 9. Purify Crude Product (Column or Recrystallization) H->I

Caption: General experimental workflow for the synthesis.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane) and then adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with the hexane/ethyl acetate mixture, starting with a lower polarity and gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified solid.[11]

References

Technical Support Center: Navigating Stability Challenges in Carbazole-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazole-based organic semiconductors. Carbazole and its derivatives are cornerstone materials in modern organic electronics, prized for their excellent hole-transport properties, high thermal stability, and tunable electronic structure.[1][2][3] These characteristics make them indispensable in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] However, realizing their full potential requires a deep understanding of the intrinsic and extrinsic factors that affect their operational stability.

This guide is structured to provide researchers and developers with practical, field-proven insights into diagnosing and resolving common stability issues. We will move beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions in your experimental work.

Section 1: Troubleshooting Guide for Device Instability

This section addresses the most common failure modes observed during the operation of devices incorporating carbazole-based materials. Each issue is broken down into probable causes and actionable solutions.

Issue 1: Rapid Decrease in Device Luminance and External Quantum Efficiency (EQE)

A swift decline in performance is one of the most critical issues, often pointing to irreversible degradation of the active materials.

Possible Cause A: Intrinsic Chemical Instability (C-N Bond Scission)

  • Scientific Rationale: The carbon-nitrogen (C-N) bond within the carbazole moiety is often the weakest link.[4] Under electrical stress, the formation of excitons or polarons (charged molecules) can introduce enough energy to cleave this bond, particularly in the anionic state.[5][6][7][8] This dissociation, with energies as low as ~1.6 eV, is especially problematic for high-energy blue emitters and leads to the creation of non-radiative recombination centers and charge traps.[5][6][7][8]

  • Troubleshooting & Mitigation:

    • Re-evaluate Material Selection: For demanding applications (e.g., blue PhOLEDs), select host materials where the triplet energy is high, but the C-N bond dissociation energy is also maximized through molecular design.[5][8]

    • Employ Strategic Molecular Design: Investigate carbazole derivatives with substituents that can favorably modulate the electron affinity of the carbazole radical, thereby increasing the C-N bond dissociation energy.[5][7][8]

    • Balance Charge Transport: An imbalance of charge carriers can increase the population of unstable anionic species. Introduce appropriate electron- or hole-blocking layers (EBLs/HBLs) to confine recombination to the emissive layer and ensure a more balanced charge flux.[9]

Possible Cause B: Environmental Degradation (Oxygen & Moisture Ingress)

  • Scientific Rationale: Organic semiconductors are notoriously sensitive to atmospheric oxygen and moisture. These contaminants can act as quenching sites for excitons and electrochemically react with the organic materials, particularly at interfaces or pinholes. This leads to the growth of non-emissive regions, often visible as "dark spots," which expand over time and reduce the active device area.[10][11]

  • Troubleshooting & Mitigation:

    • Verify Encapsulation Integrity: The first line of defense is a flawless encapsulation barrier. Inspect the encapsulation layer (e.g., glass lid with UV-cured epoxy) for any signs of delamination, bubbles, or incomplete sealing at the edges.

    • Strict Environmental Control: All device fabrication, testing, and storage must be conducted within a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with oxygen and water levels below 1 ppm.

    • Incorporate Getters: For long-term stability studies, consider placing a moisture/oxygen getter inside the encapsulated device package to scavenge any residual contaminants.

Possible Cause C: Thermal Stress and Morphological Change

  • Scientific Rationale: While carbazoles are known for high thermal stability, Joule heating during device operation can elevate the local temperature significantly.[9][10] If the temperature exceeds the material's glass transition temperature (Tg), the amorphous thin film can undergo morphological changes, such as crystallization or aggregation.[11][12] These new microstructures can act as exciton traps and disrupt charge transport pathways.[11]

  • Troubleshooting & Mitigation:

    • Improve Thermal Management: Ensure the device substrate has an adequate heat sink to dissipate the heat generated during operation. Operating the device at a lower current density can also mitigate thermal effects.[9][10]

    • Select High-Tg Materials: Synthesize or select carbazole derivatives with high Tg values (>150 °C is desirable for many applications) to ensure morphological stability at operational temperatures.[12]

    • Perform Thermal Annealing Tests: Pre-annealing the films below their Tg can help relax the morphology and prevent further changes during operation. However, annealing above Tg can induce the very crystallization you aim to avoid.

Issue 2: Unstable Electroluminescence (EL) Spectrum (Color Shift Over Time)

A change in the emission color during operation indicates a change in the emissive species or the recombination zone within the device.

Possible Cause: Exciton-Induced Molecular Aggregation

  • Scientific Rationale: Under prolonged electrical bias, the high concentration of excitons within the emissive layer can induce molecular aggregation in some carbazole-based materials, such as the widely used host 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP).[4][13] These aggregates (e.g., dimers or oligomers) can have different energy levels from the monomeric molecule, leading to the appearance of new, often red-shifted, emission bands in the EL spectrum.[4][13]

  • Troubleshooting & Mitigation:

    • Optimize Device Architecture: Use hole-blocking and electron-blocking layers to precisely confine the recombination zone within the doped emissive layer. This prevents excitons from accumulating in a neat host layer (like CBP), which can trigger aggregation.[9]

    • Analyze Film Morphology: Use Atomic Force Microscopy (AFM) to compare the surface morphology of pristine and degraded films. Increased surface roughness or the appearance of crystalline domains in the degraded film can be evidence of aggregation.[10][14][15]

    • Cross-linkable Materials: Employ carbazole-based materials that can be cross-linked in situ. This creates a rigid 3D network that is highly resistant to morphological changes during device operation.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical degradation pathway for carbazole-based materials in OLEDs?

A: The most commonly cited intrinsic degradation pathway is the homolytic cleavage of the C-N bond.[4][13] This is particularly prevalent when the molecule is in an electronically excited state or an anionic state, where the bond dissociation energy can become lower than the energy of the emitted photons (especially for blue OLEDs).[5][6][7] This process generates reactive radical species that disrupt the semiconductor's function.

Q2: How does molecular structure (e.g., substitution) affect the stability of carbazole derivatives?

A: The molecular structure has a profound impact. Strategic substitution on the carbazole core can:

  • Increase Bond Strength: Electron-withdrawing or -donating groups can alter the electronic structure and increase the C-N bond dissociation energy, making the molecule more robust.[5][7][8]

  • Enhance Thermal Stability: Bulky side groups or specific substitution patterns (e.g., 3,6- vs. 2,7- substitution in polymers) can increase the glass transition temperature (Tg) and improve thermal stability by restricting molecular motion and packing.[12][17]

  • Improve Morphological Stability: Introducing bulky groups can sterically hinder the close packing required for crystallization, helping to maintain a stable amorphous film.

Q3: My device performance is inconsistent. What role does material purity play, and how can I verify it?

A: Material purity is paramount. Impurities, even at ppm levels, can act as deep charge traps or non-radiative recombination centers (quenching sites), severely limiting device efficiency and lifetime.[10]

  • Verification: Use High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to assess chemical purity.[10]

  • Purification: The gold standard for purifying organic semiconductors is thermal gradient sublimation. This process separates materials based on their volatility under high vacuum, effectively removing less volatile and more volatile impurities.[10][11]

Q4: What are the best practices for device encapsulation to maximize operational lifetime?

A: Proper encapsulation is non-negotiable for achieving long-term stability.

  • Environment: The entire process must be performed in a high-purity inert atmosphere (glovebox).

  • Materials: Use a glass or metal lid as a barrier. Apply a bead of high-quality, low-outgassing UV-curable epoxy around the device's perimeter.

  • Process: Place the lid onto the substrate, ensuring the epoxy creates a complete hermetic seal without contacting the active area. Cure the epoxy with a UV lamp of the appropriate wavelength and intensity. For ultimate protection, include a getter material inside the sealed cavity.

Q5: My carbazole film shows signs of crystallization upon annealing. How can I prevent this?

A: Crystallization in thin films can create grain boundaries that trap charges and scatter light, degrading performance.[11]

  • Optimize Deposition: For thermally evaporated films, adjust the deposition rate and substrate temperature. A slower rate and a cooled substrate often favor amorphous growth.

  • Solution Processing: For spin-coated films, experiment with different solvents and drying speeds. Rapid solvent removal can often "freeze" the molecules in a disordered, amorphous state.

  • Molecular Design: Use molecules with bulky, non-planar side groups that disrupt π-π stacking and inhibit crystallization.

Section 3: Key Experimental Protocols

Protocol 1: Verifying Material Purity via Thermal Gradient Sublimation

This protocol is essential for ensuring the intrinsic stability of your carbazole-based material.

  • Preparation: Thoroughly clean a multi-zone tube furnace and the associated quartz sublimation tube.

  • Loading: In an inert atmosphere, load the crude carbazole material into a quartz boat and place it in the hottest zone of the sublimation tube.

  • Evacuation: Connect the tube to a high-vacuum pump (pressure should be < 10⁻⁵ Torr).

  • Heating: Slowly heat the source zone to the material's sublimation temperature. Set the other zones to create a temperature gradient along the tube.

  • Deposition: The purified material will deposit as a crystalline solid on the walls of a cooler zone, while impurities will remain in the hot zone (less volatile) or be pumped away (more volatile).

  • Collection: After cooling the system to room temperature, backfill with an inert gas and carefully collect the purified material in the glovebox.[11]

Protocol 2: Standard Device Encapsulation Procedure

This protocol describes a common and effective method for protecting devices from environmental degradation.

  • Environment: Perform all steps inside a glovebox with O₂ and H₂O levels < 1 ppm.

  • Preparation: Have the completed device on its substrate and a clean glass cover slip ready.

  • Epoxy Application: Using a syringe dispenser, carefully apply a continuous, thin bead of UV-curable epoxy around the perimeter of the active device area on the substrate. Ensure there are no breaks in the bead.

  • Sealing: Gently place the glass cover slip over the device, pressing down lightly to make contact with the epoxy bead, forming a complete seal.

  • Curing: Transfer the sealed device to a UV curing system (still within the glovebox if possible, or using a portable UV lamp). Expose the device to UV light for the manufacturer-recommended time to fully cure the epoxy.

  • Verification: After curing, inspect the seal under a microscope to ensure it is uniform and free of bubbles or cracks.

Section 4: Data Summaries & Visualization

Table 1: Summary of Common Stability Issues and Mitigation Strategies
Observed IssuePrimary Mechanism(s)Recommended Mitigation Strategies
Rapid Luminance Decay Chemical degradation (C-N bond scission); Environmental contamination (O₂/H₂O); Thermal stress.Select chemically robust materials; Ensure hermetic encapsulation; Improve device heat sinking.
Color Shift (EL Spectrum) Exciton-induced molecular aggregation; Formation of emissive degradation byproducts.Optimize device architecture with blocking layers; Utilize high-Tg or cross-linkable materials.
Increased Operating Voltage Formation of charge traps from impurities or degradation; Morphological instability (crystallization).Purify materials via sublimation; Optimize film deposition to maintain amorphous morphology.
Diagrams

Below are graphical representations of key degradation and troubleshooting workflows.

cluster_0 Intrinsic Degradation Pathway A Carbazole Material in Device B Electrical / Photo Stress (Excitons, Polarons) A->B C Excited State or Anionic Species B->C D C-N Bond Cleavage C->D E Formation of Reactive Radicals & Non-Radiative Centers D->E F Device Failure (Luminance Loss, Increased Voltage) E->F

Caption: Core chemical degradation pathway in carbazole semiconductors.

cluster_1 Troubleshooting Workflow start Device Instability Observed issue1 Rapid Luminance Decay? start->issue1 check_purity Verify Material Purity (HPLC, Sublimation) check_encap Inspect Encapsulation Integrity analyze_morph Analyze Morphology (AFM, PL Spectroscopy) redesign_stack Redesign Device Stack (Add Blocking Layers) thermal_mgmt Improve Thermal Management issue1->check_encap Yes issue1->thermal_mgmt Yes issue2 EL Spectrum Shift? issue1->issue2 No issue2->analyze_morph Yes issue2->redesign_stack Yes issue3 Operating Voltage Increase? issue2->issue3 No issue3->check_purity Yes issue3->analyze_morph Yes

Caption: A decision-tree for diagnosing common device stability issues.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Carbazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving carbazole substrates. Carbazoles are a vital heterocyclic motif in pharmaceuticals and functional materials, but their unique electronic and structural properties can present challenges in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to be your first stop when a Suzuki coupling with a carbazole substrate does not proceed as expected.

Q1: My reaction has a very low yield or isn't working at all. Where should I start troubleshooting?

A1: When facing low to no conversion, a systematic check of your reagents and reaction setup is the most effective approach. Several factors could be at play, from reagent quality to catalyst deactivation.

  • Inert Atmosphere Integrity: The Pd(0) active catalyst and phosphine ligands are highly sensitive to oxygen.[1] Incomplete removal of oxygen is a primary suspect for failed reactions.

    • Actionable Insight: Ensure your reaction flask is rigorously purged. A minimum of three vacuum/inert gas (Argon or Nitrogen) backfill cycles is recommended. Ensure solvents are thoroughly degassed by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[1][2]

  • Reagent Quality & Stability:

    • Carbazole Substrate: While generally stable, ensure its purity.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[3][4] Using more stable boronic esters, such as pinacol or MIDA esters, can significantly improve outcomes by providing a "slow release" of the boronic acid, minimizing its concentration and the potential for side reactions.[1][3][5]

    • Palladium Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade or oxidize over time.[1] Use fresh reagents or those stored properly under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) can be inefficient, stalling the reaction.

  • The Carbazole N-H Proton: The N-H proton on the carbazole ring is weakly acidic. In the presence of a strong base, it can be deprotonated. This can lead to catalyst inhibition by forming stable Pd(II)-carbazolyl complexes, which can act as a catalyst resting state and slow down the reaction.[6][7][8]

    • Actionable Insight: If C-C coupling is the goal, using a milder base like K₃PO₄ or Cs₂CO₃ may be preferable to very strong bases. If N-arylation is a competing reaction, protecting the carbazole nitrogen might be necessary, though modern methods often aim to avoid this extra step.[6]

Q2: I'm observing significant amounts of a side product that corresponds to my starting boronic acid homocoupling. What causes this and how can I stop it?

A2: The formation of a biaryl product from two molecules of your boronic acid (homocoupling) is a common side reaction that directly competes with your desired cross-coupling, reducing your yield.[2]

  • Primary Cause - Oxygen: The most frequent cause of homocoupling is the presence of molecular oxygen.[1][9] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing and maintaining an inert atmosphere are the most critical preventative measures.[2][10]

  • Catalyst Choice: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes promote homocoupling during its in-situ reduction to the active Pd(0) species.[1][10]

    • Actionable Insight: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can often minimize this issue.[1]

  • Reaction Parameters:

    • Slow Addition: Slowly adding the boronic acid/ester to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

    • Stoichiometry: Using a slight excess of the carbazole halide partner (e.g., 1.1-1.2 equivalents) relative to the boronic acid can help consume the boronic acid in the desired cross-coupling pathway.

Below is a troubleshooting workflow to diagnose and mitigate homocoupling.

G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 eval_pd Are you using a Pd(II) precatalyst? check_o2->eval_pd Yes improve_degas Improve degassing protocol: - Sparging - Freeze-Pump-Thaw check_o2->improve_degas optimize_conditions Optimize Reaction Conditions eval_pd->optimize_conditions No, using Pd(0) switch_pd Switch to a Pd(0) source: - Pd₂(dba)₃ - Pd(PPh₃)₄ eval_pd->switch_pd Still an issue adjust_params Slowly add boronic acid Use slight excess of aryl halide Lower reaction temperature optimize_conditions->adjust_params solution Homocoupling Minimized improve_degas->solution switch_pd->optimize_conditions Still an issue adjust_params->solution

Caption: Troubleshooting workflow for homocoupling.
Q3: My main byproduct is the deboronated arene. How can I prevent this protodeboronation?

A3: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, and it is a well-known side reaction in Suzuki couplings.[3] This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.

  • Use More Stable Boron Reagents: This is the most robust solution. Boronic acids are in equilibrium with their trimeric anhydrides (boroxines) and are susceptible to hydrolysis. Converting the boronic acid to a more stable derivative like a potassium trifluoroborate (ArBF₃K) or a boronate ester (e.g., pinacol or MIDA) protects it from premature decomposition.[1][3][5] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.[3]

  • Choice of Base and Solvent: The base is necessary to activate the boronic acid for transmetalation but can also promote protodeboronation.[1][11]

    • Actionable Insight: While aqueous bases are common, water is the proton source for this side reaction. Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[1] Weaker bases are generally preferred to minimize this pathway.[1]

  • Reaction Time and Temperature: Minimize reaction time and temperature where possible. Over-extending the reaction time after the starting materials are consumed only allows more time for side reactions like protodeboronation to occur.[1] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Optimizing Reaction Components for Carbazole Couplings
Q4: Which palladium catalyst and ligand system is best for carbazole substrates?

A4: The choice of ligand is critical and often determines the success of a challenging Suzuki coupling. For electron-rich and potentially sterically hindered substrates like carbazoles, simple catalysts like Pd(PPh₃)₄ often fail. Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.[12][13] These ligands are both bulky and electron-donating, which promotes the rate-limiting oxidative addition step and stabilizes the active Pd(0) species.[12]

LigandStructure TypeKey Advantages for Carbazole Couplings
SPhos Biaryl PhosphineExcellent for sterically hindered substrates and couplings involving aryl chlorides. Often provides high turnover rates.[6]
XPhos Biaryl PhosphineBroadly applicable, highly active ligand. Effective for creating sterically congested C-C bonds.[6]
RuPhos Biaryl PhosphineParticularly effective for transformations of heteroaromatic substrates.
P(t-Bu)₃ Alkyl PhosphineVery electron-rich, promotes oxidative addition of less reactive aryl chlorides, but can be sensitive to air.
PEPPSI-IPr NHC PrecatalystAir and moisture stable precatalyst. The N-heterocyclic carbene (NHC) ligand is highly electron-donating and suitable for challenging couplings.[4]

Recommendation: Start with a screen of second-generation Buchwald precatalysts like SPhos-G2 or XPhos-G2. These are air-stable solids that are easily handled and activate reliably. A typical catalyst loading is 1-3 mol %.[6]

Q5: How do I choose the right base and solvent for my carbazole coupling?

A5: The base plays multiple crucial roles: it activates the organoboron species for transmetalation, and its choice can dictate the reaction's success or failure.[12][14][15] The solvent must solubilize all components and be compatible with the chosen conditions.

BaseStrengthCommon SolventsComments
K₃PO₄ Moderate/StrongDioxane/H₂O, Toluene/H₂O, THF/H₂OOften an excellent choice for carbazoles. Strong enough for activation but minimizes N-H related side reactions and protodeboronation.[6]
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective, particularly for difficult couplings, due to the high solubility of its salts. Can be used in aqueous or anhydrous conditions.[16]
K₂CO₃ ModerateDioxane/H₂O, Ethanol/H₂O, DMFA standard, cost-effective choice. May be less effective for more challenging couplings.[17]
KF WeakTHF, DioxaneUsed under anhydrous conditions. Particularly useful when base-sensitive functional groups (like esters) are present.[18]

Solvent Systems: A mixture of an organic solvent with water is most common, as water helps to dissolve the inorganic base and facilitate the reaction.[4] Common choices include 1,4-dioxane/water, toluene/water, or THF/water, typically in ratios from 4:1 to 10:1.[6] For substrates with poor solubility, DMF or DME might be used.[18]

Understanding the Mechanism: The Suzuki Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. Each step presents a potential point of failure.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_sides Common Failure Points A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar¹-Pd(II)(X)L₂ A->B + Ar¹-X Fail_OA Slow or No Oxidative Addition (Inactive Ar¹-X, Bad Ligand) Decomp Catalyst Decomposition (e.g., Oxygen) A->Decomp C Transmetalation Ar¹-Pd(II)(Ar²)L₂ B->C + [Ar²-B(OH)₃]⁻ (Base Activated) Fail_TM Failed Transmetalation (Weak Base, Unstable Boronic Acid) D Reductive Elimination C->D D->A + Ar¹-Ar² (Product)

Caption: The Suzuki catalytic cycle and key failure points.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbazole-halide (Ar¹-X) bond. Electron-rich carbazoles or unreactive halides (Ar-Cl) can make this step slow. This is where bulky, electron-rich ligands are critical.[12][13]

  • Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by the base to form a more nucleophilic borate species.[12][15][19] Failure here can be due to an inappropriate base, or decomposition of the boronic acid.[14]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is typically fast.[12]

By identifying which step is likely failing, you can make more targeted adjustments to your reaction conditions. For example, if starting material is recovered unchanged, the oxidative addition step is likely the problem, pointing towards a need for a more active ligand/catalyst system.

References

Technical Support Center: Synthesis of Carbazole Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of carbazole aldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to navigate the complexities of carbazole aldehyde synthesis effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the synthesis of carbazole aldehydes, with a primary focus on the widely used Vilsmeier-Haack reaction.

Q1: What is the primary product when formylating an N-substituted carbazole using the Vilsmeier-Haack reaction?

Under standard Vilsmeier-Haack conditions, the formylation of an N-substituted carbazole, such as 9-ethyl-9H-carbazole, predominantly yields the 3-carbaldehyde isomer (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde).[1] The nitrogen atom's electron-donating nature directs electrophilic substitution to the electronically rich and sterically accessible 3 and 6 positions of the carbazole ring.[1]

Q2: What are the critical reagents in the Vilsmeier-Haack formylation of carbazole and their specific roles?

The key reagents and their functions are outlined in the table below:

ReagentRoleCausality
N-substituted Carbazole SubstrateThe aromatic core that undergoes electrophilic formylation.
Phosphorus oxychloride (POCl₃) Activating AgentReacts with DMF to generate the electrophilic Vilsmeier reagent.[1][2]
N,N-Dimethylformamide (DMF) Solvent & ReactantServes as the reaction medium and the source of the formyl group after activation by POCl₃.[1][2]

Q3: What is the most common impurity encountered in the Vilsmeier-Haack synthesis of carbazole aldehyde?

The most prevalent impurity is the di-formylated byproduct, such as 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.[1][3] This occurs when the Vilsmeier reagent reacts at both the 3 and 6 positions of the carbazole ring.

Q4: How can the formation of the di-formylated impurity be minimized?

The formation of the di-formylated byproduct is influenced by reaction conditions. To minimize its formation, consider the following:

  • Stoichiometry of the Vilsmeier Reagent: Using a significant excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can promote di-formylation.[1] Careful control of the molar equivalents of the formylating agent is crucial.

  • Reaction Temperature: Higher reaction temperatures can also favor the formation of the di-formylated product.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) helps in determining the optimal temperature.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an effective method for obtaining mono-aldehydes in high yield by allowing for precise temperature control and shorter reaction times.[4][5]

Q5: My reaction is sluggish or shows low conversion. What are the potential causes and solutions?

Low reactivity can often be attributed to the following:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use of anhydrous DMF is also essential.[1]

  • Sub-optimal Reaction Temperature: While the initial formation of the Vilsmeier reagent is typically performed at 0°C, the subsequent reaction with the carbazole substrate may necessitate gentle heating to proceed at a reasonable rate.[1]

Q6: Are there alternative methods for the formylation of carbazoles?

Yes, the Duff reaction is another method for the formylation of electron-rich aromatic compounds, including carbazoles.[6][7][8] This reaction utilizes hexamine as the formyl carbon source.[6][7] However, the Duff reaction is generally considered less efficient for this transformation.[6] One study noted that the formylation of 9-butyl-9H-carbazole with hexamethylenetetramine (HMTA) resulted in a low yield.[3][9]

II. Troubleshooting Guide: Purification

Purification of the crude carbazole aldehyde is critical to obtaining a product of high purity. The most common techniques are recrystallization and column chromatography.

Troubleshooting Recrystallization

IssuePotential Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Select a more appropriate solvent or solvent system.- Gradually add more hot solvent until the product dissolves.[10]
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Allow for a longer and slower cooling period, potentially in a refrigerator.[10]
Low recovery of pure product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation.[10]
Crystals are colored or appear impure. - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product.- Perform a hot filtration step to remove any insoluble impurities.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[10]

Troubleshooting Column Chromatography

IssuePotential Cause(s)Suggested Solution(s)
Poor separation of product and impurities. - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system using TLC beforehand. A hexane/ethyl acetate mixture is often a good starting point for carbazole derivatives.- Reduce the amount of crude material loaded onto the column.[10]
Product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent.
Product elutes too quickly with impurities. - The mobile phase is too polar.- Decrease the polarity of the eluent.

III. Experimental Protocols

Protocol 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures.[11][12]

Materials:

  • 9-ethyl-9H-carbazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • Dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of POCl₃ (1.05 eq) in DMF to the cooled mixture with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and stir for an additional 30 minutes.

  • Extract the aqueous mixture with chloroform (3x the volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole-3-carbaldehyde.[11]

IV. Visualizing Reaction Pathways

Diagram 1: Vilsmeier-Haack Formylation of 9-Ethylcarbazole

Vilsmeier_Haack cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products & Byproducts DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Carbazole 9-Ethyl-9H-carbazole Iminium_intermediate Iminium Intermediate Carbazole->Iminium_intermediate Electrophilic Attack Vilsmeier_reagent->Iminium_intermediate Product 9-Ethyl-9H-carbazole-3-carbaldehyde Iminium_intermediate->Product Hydrolysis Byproduct 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde Product->Byproduct Further Formylation (Excess Reagent/High Temp)

Caption: Vilsmeier-Haack reaction pathway for carbazole aldehyde synthesis.

V. Analytical Characterization of Impurities

Identifying and quantifying impurities is crucial for process optimization and quality control.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product from impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps in identifying functional groups present in the synthesized compounds.

VI. References

  • improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde - Benchchem. 1

  • 9H-Carbazole-3,6-dicarboxaldehyde, 9-ethyl- - ChemBK. 16

  • Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchGate. --INVALID-LINK--

  • 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC - PubMed Central. --INVALID-LINK--

  • purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography - Benchchem. 10

  • Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects - ResearchGate. --INVALID-LINK--

  • Synthesis of 2-Formyl Carbazoles via Tandem Reaction of Indolyl Nitrones with 2-Methylidene Cyclic Carbonate | Organic Letters - ACS Publications. --INVALID-LINK--

  • Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation | Request PDF - ResearchGate. --INVALID-LINK--

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchGate. --INVALID-LINK--

  • Duff reaction - Wikipedia. --INVALID-LINK--

  • Formylation Reaction of Amines Using N-Formylcarbazole - J-Stage. --INVALID-LINK--

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Duff Reaction. 7

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands - PMC - NIH. --INVALID-LINK--

  • Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchGate. --INVALID-LINK--

  • Synthesis and Characterization of Novel Carbazole Based Dyes | Asian Journal of Chemistry. --INVALID-LINK--

  • Synthesis of new 9H-Carbazole derivatives - Iraqi Journal of Science. --INVALID-LINK--

  • An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole - Benchchem. 17

  • Duff reaction - chemeurope.com. --INVALID-LINK--

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. --INVALID-LINK--

  • Vilsmeier–Haack reaction - Wikipedia. --INVALID-LINK--

  • Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Publishing. --INVALID-LINK--

  • Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde - Benchchem. 12

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages - Dalton Transactions (RSC Publishing). --INVALID-LINK--

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. --INVALID-LINK--

  • How to react NH of carbazole with any aldehyde to form iminium ion? - ResearchGate. --INVALID-LINK--

  • 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- | 262291-69-0 - ChemicalBook. --INVALID-LINK--

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. | Sigma-Aldrich. --INVALID-LINK--

  • Carbazole synthesis - Organic Chemistry Portal. --INVALID-LINK--

  • Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Publishing. --INVALID-LINK--

  • 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | C16H13NO2 | CID 3716675 - PubChem. --INVALID-LINK--

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde - ResearchGate. --INVALID-LINK--

  • Duff Reaction | Chem-Station Int. Ed. --INVALID-LINK--

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS | Request PDF - ResearchGate. --INVALID-LINK--

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. --INVALID-LINK--

  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. --INVALID-LINK--

  • Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS - ResearchGate. --INVALID-LINK--

  • 9H-Carbazole-3-carbaldehyde | 51761-07-0 - Sigma-Aldrich. --INVALID-LINK--

  • 9H-carbazole-3-carboxaldehyde, 51761-07-0 - The Good Scents Company. --INVALID-LINK--

References

Technical Support Center: Carbazole Derivative Stability in Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole derivatives in electronic devices. This guide is designed to provide field-proven insights and actionable troubleshooting protocols to address common challenges related to material degradation during your experiments.

Introduction: The Stability Challenge of Carbazole Derivatives

Carbazole and its derivatives are cornerstone materials in organic electronics, prized for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.[1][2] They are integral components in Organic Light-Emitting Diodes (OLEDs), solar cells, and other advanced electronic systems.[1] However, the long-term operational stability of devices incorporating these materials remains a critical hurdle. Degradation, whether chemical or morphological, can lead to diminished efficiency, color shifts, and premature device failure.[3] This guide provides a structured approach to diagnosing and mitigating these degradation pathways.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific issues you may encounter in the lab, providing not just solutions, but the underlying scientific rationale to inform your experimental design.

Q1: My OLED's emission spectrum is shifting to longer wavelengths (red-shift) and showing new peaks over time. Is my material chemically decomposing?

Short Answer: Not necessarily. While chemical decomposition is a possibility, these spectral changes are frequently caused by morphological degradation , specifically exciton-induced molecular aggregation.[4][5][6]

Scientific Explanation: Under electrical stress, the accumulation of excitons (electron-hole pairs) within the carbazole layer can induce molecules to aggregate into dimers, trimers, or other ordered domains.[4][6][7] These aggregates can form new, lower-energy emissive states known as electroplexes or electromers, which emit light at longer wavelengths, causing a red-shift in the overall electroluminescence (EL) spectrum.[6][7] This phenomenon is distinct from the irreversible breaking of chemical bonds.

Troubleshooting Protocol:

  • Correlate EL with Photoluminescence (PL):

    • Fabricate a thin film of your carbazole material on a quartz substrate.

    • Subject this film to the same stressors as your device (e.g., UV irradiation, thermal annealing above its glass transition temperature, T_g).[4][5]

    • Measure the PL spectrum of the stressed film. If the changes in the PL spectrum (e.g., new red-shifted peaks) mirror the changes you observed in the device's EL spectrum, it strongly suggests a morphological origin.[4]

  • Surface Morphology Analysis:

    • Use Atomic Force Microscopy (AFM) to examine the surface morphology of your carbazole film before and after subjecting the device to prolonged electrical bias.

    • An increase in surface roughness or the appearance of distinct domains post-stress is a strong indicator of molecular aggregation.[4][7]

  • Chemical Integrity Check:

    • Use Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the chemical structure of the film before and after stress. The absence of significant changes in the vibrational modes (i.e., no new peaks or disappearance of existing ones) indicates that widespread chemical decomposition, such as C-N bond cleavage, has not occurred.[4][5]

Q2: My device's brightness is decreasing rapidly, but the emission color remains stable. What is the most likely degradation pathway?

Short Answer: This symptom points towards the formation of non-radiative recombination centers or luminescence quenchers due to chemical degradation.[8][9]

Scientific Explanation: The operational lifetime of an OLED is often limited by chemical reactions that create "dark states" within the emissive layer. For many carbazole derivatives like 4,4′-bis(N-carbazolyl)biphenyl (CBP), the key degradation step is the homolytic cleavage of weaker bonds, particularly the exocyclic Carbon-Nitrogen (C-N) bond, within an excited-state molecule.[5][8][9] This cleavage generates highly reactive radical species. These radicals can then react with neighboring molecules, leading to the accumulation of products that act as traps for charge carriers or quenchers of excitons, effectively reducing the device's quantum efficiency without necessarily creating new light-emitting species.[9]

Troubleshooting Protocol:

  • Identify Chemical Byproducts:

    • This is an advanced technique requiring sensitive analytical equipment.

    • Carefully disassemble a degraded device in an inert atmosphere.

    • Extract the organic layers using an appropriate solvent.

    • Analyze the extract using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) to isolate and identify degradation products. Studies have successfully identified products like carbazole and 4-phenyl-N,N-diphenylaniline (BPC) in degraded CBP devices.[8][9]

  • Assess Electrochemical Stability:

    • Perform cyclic voltammetry (CV) on your carbazole material before and after subjecting a solution or thin film to electrical or UV stress.

    • The appearance of new, irreversible redox peaks in the stressed sample's voltammogram suggests the formation of electrochemically active degradation products that can act as charge traps.[10][11]

  • Evaluate Interfacial Effects:

    • The interaction between the carbazole host and adjacent layers, especially the electron transport layer (ETL), can significantly influence stability.[4][5]

    • Fabricate a series of devices keeping all layers constant except for the ETL material. Comparing the lifetime and degradation rates among these devices can reveal if interfacial reactions are accelerating the formation of quenchers.

Q3: I'm struggling with the poor solubility of my new 3,6-disubstituted carbazole derivative. How can I prepare a uniform thin film for my experiments?

Short Answer: Poor solubility in planar, π-conjugated systems is a common challenge due to strong intermolecular packing. A combination of solvent screening, physical methods, and long-term molecular design strategies can resolve this.

Scientific Explanation: The planar structure of the carbazole core promotes strong π-π stacking between molecules. This intermolecular attraction is strong and makes it difficult for solvent molecules to intervene and dissolve the material. Enhancing solubility requires disrupting this efficient packing.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Do not rely on a single solvent. Test the solubility of a small amount of your compound in a range of solvents with varying polarities.[12]

    • Recommended Solvents to Screen: Toluene (non-polar), Chloroform (non-polar), Tetrahydrofuran (THF, polar aprotic), N,N-Dimethylformamide (DMF, polar aprotic).

  • Employ Physical Dissolution Aids:

    • Gentle Heating: Warm the solvent/solute mixture in a water bath to 40-60°C. This increases kinetic energy and can significantly improve solubility.[12] Caution: Be aware of the solvent's boiling point and note that this may create a supersaturated solution that could precipitate as it cools.

    • Sonication: Place the vial in an ultrasonic bath. The high-frequency vibrations are effective at breaking up solid aggregates and accelerating the dissolution process.[12]

  • Consider Molecular Design for Future Synthesis:

    • N-Substitution: The most effective strategy to enhance solubility is to substitute the nitrogen atom of the carbazole ring (position 9) with flexible alkyl chains (e.g., ethyl, octyl).[12][13] These chains disrupt the planar packing and dramatically improve processability.

    • Bulky Substituents: Introducing bulky groups at other positions (e.g., 3,6) can also serve the same purpose of hindering intermolecular stacking.

Frequently Asked Questions (FAQs)

  • Q: What is the primary chemical degradation mechanism for carbazole hosts like CBP?

    • A: The key mechanism is the homolytic cleavage of the exocyclic C-N bond when the molecule is in an excited state.[5][8][9] This is often triggered by interactions between excitons and polarons (charge carriers) and is followed by radical addition reactions that create degradation products.[4][8]

  • Q: How does temperature impact the stability of carbazole derivatives?

    • A: High temperatures, particularly those exceeding the material's glass transition temperature (T_g), can induce significant morphological changes like crystallization or aggregation.[4][14] These changes can create charge traps, alter energy levels at interfaces, and ultimately lead to device failure. Therefore, materials with a high T_g are generally preferred for better morphological and operational stability.[13][15]

  • Q: Are carbazole derivatives more susceptible to degradation in the presence of electrons or holes?

    • A: Theoretical and experimental studies suggest that the presence of excess electrons (i.e., the formation of an anion) is a primary factor behind irreversible chemical degradation.[16] Most covalent bonds in these organic materials are weakened in the anionic state, which can significantly lower the bond dissociation energy of critical bonds like the C-N linkage, making them more prone to cleavage.[16][17][18]

Visualizing Degradation Pathways

Understanding the sequence of events in degradation is crucial for intervention. The following diagrams illustrate the dominant pathways.

cluster_0 Chemical Degradation Pathway (e.g., CBP) A CBP in Excited State (from e-h recombination) B Homolytic C-N Bond Cleavage A->B Exciton-Polaron Interaction C Formation of Reactive Radicals (Carbazolyl + BPC Radical) B->C D Radical Addition to Neighboring CBP Molecule C->D E Accumulation of Stable Degradation Products D->E F Luminescence Quenching & Non-Radiative Recombination Centers E->F

Caption: Chemical degradation of CBP via C-N bond cleavage.

cluster_1 Morphological Degradation Pathway M1 Electrical / Optical Stress M2 Exciton Accumulation in Emissive Layer M1->M2 M3 Molecular Aggregation (Dimers, Trimers) M2->M3 Intermolecular Interactions M4 Formation of New Emissive States (Electroplexes, Electromers) M3->M4 M5 Appearance of Red-Shifted Emission in EL Spectrum M4->M5

Caption: Morphological degradation via molecular aggregation.

Start Device Failure Observed Q1 Is there a significant spectral shift (color change)? Start->Q1 P1 Investigate Morphological Changes Q1->P1 Yes P2 Investigate Non-Radiative Decay Q1->P2 No A1 Perform AFM on degraded film Compare stressed PL vs. EL P1->A1 A2 Perform FTIR for chemical changes Use LC-MS to identify byproducts Assess electrochemical stability (CV) P2->A2

Caption: Troubleshooting workflow for device degradation analysis.

Quantitative Data Summary

High thermal stability is a prerequisite for durable organic electronic materials. The decomposition temperature (T_d), often measured at 5% weight loss by TGA, and the glass transition temperature (T_g) are key metrics.

Material Type / CompoundDecomposition Temp. (T_d, °C)Glass Transition Temp. (T_g, °C)Reference
Carbazole-π-Imidazole (BCzB-PPI)47899[19]
Carbazole-π-Imidazole (MoCzB-PIM)394155[19]
Carbazole-Benzocarbazole (CBC1)~350107[13]
Carbazole-Benzocarbazole (CBC2)~35080[13]
General Carbazole Hosts278 - 43580 - 150[20]

Note: These values are highly dependent on the specific molecular structure and substituents.

Key Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the decomposition temperature (T_d) of your carbazole derivative.

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed amount (typically 3-10 mg) of the purified carbazole derivative into an inert TGA sample pan (e.g., alumina).[15]

    • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant ramp rate (e.g., 10°C/min).

    • Data Acquisition: Continuously record the sample's mass as a function of temperature.

    • Data Analysis: The T_d is typically reported as the temperature at which 5% of the initial mass has been lost.[15] This indicates the onset of significant thermal decomposition.

Protocol 2: Cyclic Voltammetry (CV) for Electrochemical Stability

  • Objective: To determine the oxidation and reduction potentials and assess the electrochemical stability of your material.

  • Methodology:

    • Solution Preparation: Prepare a dilute solution (e.g., 10⁻³ M) of your carbazole derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Electrochemical Cell Setup: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

    • Potential Sweep: Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.[10]

    • Data Acquisition: Record the current response as a function of the applied potential to generate a voltammogram.

    • Data Analysis: Reversible redox peaks indicate stable oxidized/reduced species. The appearance of new peaks or the loss of reversibility after multiple cycles indicates electrochemical decomposition.[11] From the onset potentials of oxidation and reduction, you can estimate the HOMO and LUMO energy levels, respectively.[1]

References

Technical Support Center: Solvent Effects on the Photophysical Properties of Carbazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole aldehydes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the influence of solvents on the photophysical properties of these versatile compounds. Carbazole aldehydes are known for their sensitivity to the local environment, which can be both a powerful experimental tool and a source of experimental inconsistency. This document aims to clarify these complexities and provide practical solutions.

Troubleshooting Guide

This section addresses common problems encountered during the photophysical characterization of carbazole aldehydes in different solvent environments.

Q1: My fluorescence emission maximum (λem) unexpectedly shifts to a longer wavelength (red-shift) as I increase the solvent polarity. Is this normal?

A: Yes, a red-shift in the fluorescence emission spectrum of carbazole aldehydes with increasing solvent polarity is a commonly observed phenomenon known as positive solvatochromism.

Causality: This effect stems from the change in the dipole moment of the carbazole aldehyde molecule upon excitation. Typically, the excited state (S₁) of these molecules is more polar than the ground state (S₀) due to intramolecular charge transfer (ICT) from the electron-donating carbazole moiety to the electron-accepting aldehyde group.

Here's a step-by-step explanation of the underlying mechanism:

  • Excitation (Franck-Condon Principle): When a photon is absorbed, the molecule is promoted to an excited state. This electronic transition is much faster than the reorganization of the surrounding solvent molecules. At this moment, the excited molecule is in a non-equilibrium solvent shell that is oriented to the ground state dipole moment.

  • Solvent Relaxation: In the short time the molecule exists in the excited state (typically nanoseconds), the polar solvent molecules reorient themselves to stabilize the larger dipole moment of the excited state.[1][2] This stabilization lowers the energy of the excited state.

  • Emission: When the molecule returns to the ground state by emitting a photon (fluorescence), it does so from this stabilized, lower-energy excited state. The energy difference between the relaxed excited state and the ground state is smaller than it would be in a non-polar solvent, resulting in the emission of a lower-energy (longer wavelength) photon.[1][3]

The extent of this red-shift is generally proportional to the polarity of the solvent.[4]

Q2: I'm observing a significant decrease in fluorescence intensity (quenching) in polar, protic solvents like ethanol or methanol. What is causing this?

A: This is a common issue and can be attributed to several factors, primarily specific solute-solvent interactions and non-radiative decay pathways.

Possible Causes and Solutions:

  • Hydrogen Bonding: The aldehyde oxygen and the carbazole nitrogen can participate in hydrogen bonding with protic solvents. These interactions can promote non-radiative decay pathways, such as intersystem crossing (ISC) to the triplet state or internal conversion (IC), thus decreasing the fluorescence quantum yield.[5]

  • Twisted Intramolecular Charge Transfer (TICT) State Formation: In some carbazole derivatives, polar solvents can stabilize a non-emissive or weakly emissive "twisted" conformation in the excited state, known as a TICT state. This provides an efficient non-radiative decay channel, leading to fluorescence quenching.

  • Presence of Quenchers: Ensure your solvents are of high purity (spectroscopic grade). Impurities, such as dissolved oxygen or trace amounts of acids/bases, can act as fluorescence quenchers.[6][7] It is advisable to deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon, especially for quantitative measurements.

Troubleshooting Steps:

  • Solvent Purity Check: Run a blank spectrum of the solvent to check for fluorescent impurities.

  • Deoxygenation: Compare the fluorescence intensity of your sample before and after deoxygenation. A significant increase in intensity after deoxygenation points to oxygen quenching.

  • Comparative Solvent Study: Compare the fluorescence in a polar aprotic solvent (e.g., acetonitrile, DMSO) with a polar protic solvent (e.g., ethanol, methanol) of similar polarity. A much stronger quenching in the protic solvent suggests hydrogen bonding is a major contributor.

Q3: My absorption maximum (λabs) also shows a slight red-shift with increasing solvent polarity, but it's much smaller than the shift in my fluorescence spectrum. Why is there a difference?

A: This is expected and is a direct consequence of the timescale of absorption versus fluorescence.

Explanation: The absorption of a photon is an almost instantaneous process (femtoseconds).[8] The surrounding solvent molecules do not have time to reorient during this process. Therefore, the absorption energy is influenced by the solvent's interaction with the ground state of the molecule. While there is some stabilization of the ground state in polar solvents, it is generally less pronounced than the stabilization of the more polar excited state.

The significant red-shift in fluorescence, on the other hand, is due to the solvent relaxation that occurs during the lifetime of the excited state (nanoseconds), as explained in Q1.[9][10] The difference in the magnitude of the solvent effect on absorption and emission is what gives rise to a large Stokes shift in polar solvents.[3]

Q4: The shape of my emission spectrum changes, and a new, broad, red-shifted band appears in highly polar solvents. What does this indicate?

A: The appearance of a new, broad, and significantly red-shifted emission band in highly polar solvents is often a hallmark of dual fluorescence, which can arise from different excited state species.

Possible Origins:

  • Excimer/Exciplex Formation: At higher concentrations, excited molecules can interact with ground-state molecules of the same kind (excimer) or a different kind (exciplex) to form a new, lower-energy species that emits at a longer wavelength. This is concentration-dependent.

  • Twisted Intramolecular Charge Transfer (TICT) Emission: As mentioned in Q2, some carbazole aldehydes can form a TICT state in polar solvents. While often non-emissive, in some cases, this state can be weakly emissive, giving rise to a broad, structureless, and red-shifted emission band. The locally excited (LE) state gives the "normal" emission, while the TICT state gives the new red-shifted band.

  • Photo-Fries Rearrangement: Some carbazole derivatives can undergo photochemical reactions in the excited state, leading to the formation of a new species with different photophysical properties.[11]

Diagnostic Experiments:

  • Concentration Dependence Study: Acquire emission spectra at different concentrations. If the new band is due to excimer formation, its relative intensity will increase with increasing concentration.

  • Time-Resolved Fluorescence Spectroscopy: Measure the fluorescence lifetime at the wavelengths of both emission bands. Different lifetimes would confirm the presence of two distinct emissive species.

  • Quantum Chemical Calculations: Computational modeling can help predict the energies and geometries of different excited states (LE and TICT) and their potential for emission.

Frequently Asked Questions (FAQs)

Q1: What is a Jablonski diagram and how does it help understand solvent effects?

A: The Jablonski diagram is a visual representation of the electronic states of a molecule and the transitions between them.[8][9] It illustrates processes like absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.[8] Solvent effects can be visualized on the Jablonski diagram as a lowering of the energy of the excited singlet state (S₁) due to solvent relaxation, which leads to a smaller energy gap for fluorescence and thus a red-shift in the emission spectrum.[1][2]

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption S1->S0 Fluorescence (in Non-polar Solvent) S1_relaxed S₁ (Relaxed in Polar Solvent) S1->S1_relaxed Solvent Relaxation (Non-radiative) T1 T₁ S1->T1 Intersystem Crossing (ISC) S1_relaxed->S0 Fluorescence (Red-shifted)

Caption: Jablonski diagram illustrating solvent relaxation.

Q2: How can I quantitatively analyze the solvatochromic shifts I am observing?

A: The Lippert-Mataga plot is a powerful tool for this purpose. It correlates the Stokes shift (the difference in wavenumbers between the absorption and fluorescence maxima) with the solvent polarity function, Δf (also known as the orientation polarizability).[12][13]

The Lippert-Mataga equation is:

ν̄abs - ν̄em = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant

where:

  • ν̄abs and ν̄em are the wavenumbers of the absorption and emission maxima.

  • h is Planck's constant, and c is the speed of light.

  • μe and μg are the dipole moments of the excited and ground states, respectively.

  • a is the radius of the solvent cavity in which the fluorophore resides (Onsager radius).

  • Δf = [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] is the solvent polarity function, where ε is the dielectric constant and n is the refractive index of the solvent.

By plotting the Stokes shift (in cm⁻¹) against Δf for a series of solvents, a linear relationship is often observed for molecules exhibiting ICT.[13] The slope of this plot is proportional to the square of the change in dipole moment upon excitation (μe - μg)², providing a quantitative measure of the charge transfer character.

Q3: What is the importance of determining the fluorescence quantum yield and how is it affected by the solvent?

A: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8]

Φf = kf / (kf + knr)

where kf is the rate of fluorescence and knr is the sum of the rates of all non-radiative decay processes (e.g., internal conversion, intersystem crossing).

The solvent can significantly impact the quantum yield. As discussed in Q2, polar and especially protic solvents can introduce or enhance non-radiative decay pathways (increase knr), leading to a lower quantum yield.[3] Therefore, measuring the quantum yield in a series of solvents provides valuable information about how the environment influences the excited-state deactivation pathways of your carbazole aldehyde.

Experimental Protocols

Protocol 1: Solvatochromism Study

Objective: To investigate the effect of solvent polarity on the absorption and fluorescence spectra of a carbazole aldehyde.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the carbazole aldehyde in a high-purity, relatively non-polar solvent in which it is highly soluble (e.g., THF or dichloromethane).

  • Solvent Selection: Choose a series of high-purity, spectroscopic grade solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO).

  • Sample Preparation: For each solvent, prepare a dilute solution from the stock solution. The final concentration should be low enough to avoid inner filter effects (typically resulting in an absorbance of < 0.1 at the excitation wavelength).

  • UV-Vis Absorption Spectroscopy:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Excite the sample at or near its λabs.

    • Record the emission spectrum, ensuring to scan a range that covers the entire emission profile.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Tabulate λabs, λem, and the Stokes shift (in nm and cm⁻¹) for each solvent.

    • If desired, create a Lippert-Mataga plot by calculating the Δf for each solvent and plotting it against the Stokes shift in cm⁻¹.

Solvatochromism_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution C Prepare Dilute Samples A->C B Select Solvents of Varying Polarity B->C D Record UV-Vis Spectra (λ_abs) C->D E Record Fluorescence Spectra (λ_em) C->E F Calculate Stokes Shift D->F E->F G Create Lippert-Mataga Plot F->G

Caption: Workflow for a solvatochromism study.

Protocol 2: Relative Fluorescence Quantum Yield Determination

Objective: To determine the relative fluorescence quantum yield of a carbazole aldehyde in different solvents using a standard fluorophore.

Methodology:

  • Standard Selection: Choose a well-characterized quantum yield standard that absorbs and emits in a similar spectral region as your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the standard and the sample in the desired solvent(s).

    • The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Data Summary

The following table provides a hypothetical example of how to present solvatochromic data for a generic carbazole aldehyde.

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.3753504003597
Toluene2.381.4963524154367
Dichloromethane8.931.4243554355488
Acetonitrile37.51.3443584606643
DMSO46.71.4793604807639

References

Validation & Comparative

A Comparative Analysis of Carbazole Aldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole and its derivatives are foundational scaffolds in materials science and drug discovery, prized for their unique electronic, photophysical, and biological properties.[1][2][3] The introduction of a formyl (aldehyde) group onto the carbazole core unlocks a versatile building block, pivotal for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and complex pharmaceutical agents.[4][5] The position of this single functional group dramatically influences the molecule's overall characteristics, creating distinct isomers with unique performance profiles.

This guide provides an in-depth comparative analysis of the key carbazole carbaldehyde isomers, focusing on the 1-, 2-, 3-, and 4-formylcarbazole. We will delve into their synthesis, spectroscopic signatures, electrochemical behavior, and thermal stability, offering both theoretical insights and practical experimental protocols to empower researchers in selecting and utilizing the optimal isomer for their specific application.

The Landscape of Carbazole Aldehyde Isomers

The carbazole nucleus offers several positions for functionalization. The formylation of the carbazole ring primarily occurs at the 3, 6, 1, and 8 positions, with the 3 and 6 positions being the most electronically favorable for electrophilic substitution. The isomers are numbered as follows:

Caption: Numbering of the carbazole ring system.

Synthesis of Carbazole Aldehyde Isomers: A Regioselective Challenge

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic compounds like carbazole.[6] The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituent on the carbazole nitrogen.

General Experimental Protocol: Vilsmeier-Haack Formylation of Carbazole

This protocol provides a general framework for the formylation of N-substituted carbazoles. The choice of solvent, temperature, and reaction time can be adjusted to optimize the yield of the desired isomer.

Materials:

  • N-substituted carbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent in situ.[7] Stir the mixture at 0 °C for 30-60 minutes.

  • Dissolve the N-substituted carbazole in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-90 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution until it becomes alkaline.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start vilsmeier_reagent Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->vilsmeier_reagent add_carbazole Add N-substituted Carbazole vilsmeier_reagent->add_carbazole reaction Heat and Stir (Monitor by TLC) add_carbazole->reaction quench Quench with Ice reaction->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: General workflow for the Vilsmeier-Haack formylation.

Regioselectivity Insights:

  • 3- and 6- Isomers: The 3 and 6 positions are the most electronically activated sites for electrophilic aromatic substitution, making 3-formylcarbazole and 3,6-diformylcarbazole common products.[7] Microwave-assisted synthesis has been shown to produce 3-monoaldehydes in high yields.[4]

  • 2- Isomer: While the 3 and 6 positions are more reactive, careful control of reaction conditions can favor the formation of the 2-carbaldehyde isomer.[8] A tandem reaction of indolyl nitrones with 2-methylidene cyclic carbonate has also been developed for the synthesis of 2-formyl carbazoles.[9]

  • 1- and 4- Isomers: The synthesis of 1- and 4-formylcarbazoles is more challenging due to steric hindrance. However, directed lithiation strategies can be employed. For instance, using a bulky triisopropylsilyl (TIPS) group on the carbazole nitrogen can direct lithiation to the 4- and 5-positions.

Comparative Physicochemical and Spectroscopic Properties

The position of the electron-withdrawing aldehyde group significantly impacts the electronic distribution within the carbazole ring system, leading to distinct spectroscopic and electrochemical properties for each isomer.

Property1-Formylcarbazole2-Formylcarbazole3-Formylcarbazole4-Formylcarbazole
UV-Vis (λmax in THF, nm) ~340-360~340-365~340-365~340-360
Fluorescence (λem in THF, nm) ~400-420~400-420~400-420~400-420
Predicted ¹H NMR (Aldehyde Proton, ppm) ~10.0-10.5~9.8-10.2~9.9-10.3~10.0-10.5
Predicted ¹³C NMR (Carbonyl Carbon, ppm) ~190-195~190-195~190-195~190-195

Note: The values in the table are approximate and based on data for related derivatives and general trends.[10][11] Experimental values can vary with solvent and substitution on the nitrogen atom.

Spectroscopic Characterization Protocols

1. UV-Visible and Fluorescence Spectroscopy:

  • Objective: To determine the absorption and emission maxima, which provide insights into the electronic transitions and conjugation within the molecule.

  • Procedure:

    • Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the carbazole aldehyde isomers in a suitable solvent like THF.

    • Record the UV-Vis absorption spectra using a spectrophotometer, typically from 200 to 600 nm.

    • Record the fluorescence emission spectra using a spectrofluorometer, exciting at the wavelength of maximum absorption (λmax).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Procedure:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The aldehyde proton (CHO) will appear as a singlet in the downfield region of the ¹H NMR spectrum (typically 9.8-10.5 ppm). The position of this peak and the coupling patterns of the aromatic protons will be characteristic of the isomer.

    • The carbonyl carbon will appear in the downfield region of the ¹³C NMR spectrum (typically 190-195 ppm).

Electrochemical Properties: Tuning the Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of organic materials.[12] The position of the aldehyde group, an electron-withdrawing moiety, influences these energy levels.

General Protocol for Cyclic Voltammetry (CV)
  • Objective: To determine the oxidation and reduction potentials of the isomers, from which the HOMO and LUMO energy levels can be estimated.

  • Procedure:

    • Prepare a solution of the carbazole aldehyde isomer (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

    • Scan the potential to measure the oxidation and reduction peaks.

    • The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction potentials, respectively, often referenced to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

Expected Trends: The electron-withdrawing nature of the aldehyde group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted carbazole. The extent of this effect will depend on the position of the aldehyde group and its influence on the overall electronic distribution. Isomers with the aldehyde group at positions that allow for greater conjugation with the carbazole nitrogen (e.g., the 3-position) are likely to show more significant shifts in their redox potentials.

Thermal Stability: A Key Parameter for Device Performance

For applications in organic electronics, high thermal stability is crucial for device longevity and performance.[13] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate the thermal properties of materials.

General Protocol for Thermal Analysis
  • Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of the carbazole aldehyde isomers.

  • Procedure:

    • TGA: Heat a small sample of the material under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature. The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.

    • DSC: Heat the sample at a constant rate and measure the heat flow. The glass transition temperature will appear as a step-change in the heat flow.

While specific comparative data for the unsubstituted isomers is limited, studies on carbazole derivatives show that the carbazole core generally imparts good thermal stability.[13]

Applications: Versatile Building Blocks

Carbazole aldehydes are not just final products but crucial intermediates for a wide range of applications:

  • Organic Light-Emitting Diodes (OLEDs): They serve as precursors for the synthesis of hole-transporting materials, host materials, and emitters.[2]

  • Fluorescent Sensors: The aldehyde group can be readily converted into Schiff bases or other functionalities to create chemosensors for ions and small molecules.[4]

  • Medicinal Chemistry: The carbazole scaffold is present in many biologically active compounds, and the aldehyde functionality provides a handle for further molecular elaboration.[3]

  • Conjugated Polymers: The aldehyde groups can participate in polymerization reactions to form conjugated polymers with interesting optoelectronic properties.[5]

Conclusion

The positional isomerism of the formyl group on the carbazole ring provides a powerful tool for tuning the physicochemical properties of this important class of molecules. While the 3- and 6- isomers are more readily accessible through traditional synthetic methods, targeted strategies are enabling the exploration of the 1-, 2-, and 4- isomers. The choice of isomer will have a profound impact on the resulting material's spectroscopic, electrochemical, and thermal properties. This guide has provided a framework for understanding these differences and the experimental methodologies required for their characterization, empowering researchers to make informed decisions in the design and synthesis of novel carbazole-based materials for a wide array of applications.

References

A Comparative Guide to the Structural Validation of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. The seemingly minor difference of a substituent's position can drastically alter a compound's biological activity, solubility, and safety profile. This guide provides a comparative analysis of the gold-standard technique, single-crystal X-ray diffraction (SC-XRD), against essential orthogonal spectroscopic methods for the structural validation of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry.

Carbazole derivatives are of immense interest due to their broad spectrum of biological activities, including antitumor and anti-inflammatory properties.[1] The title compound serves as a crucial building block in the synthesis of more complex pharmacologically active agents.[2] Its synthesis is most commonly achieved via a Vilsmeier-Haack formylation of the 1,4-dimethyl-9H-carbazole precursor, a reaction that leverages the electron-rich nature of the carbazole ring system to introduce a formyl group.[2][3][4] While this reaction is generally regioselective for the 3-position, absolute confirmation of the resulting isomer is non-negotiable for regulatory submission and advancing a drug discovery program.

This document will dissect the experimental protocols and performance metrics of SC-XRD, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing the in-depth technical rationale needed to design a robust and self-validating structural elucidation workflow.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the definitive method for structural elucidation, providing an unambiguous, three-dimensional map of atomic positions in the solid state. This technique moves beyond mere connectivity to define precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While no public crystal structure for this compound is currently available, the methodology presented here is based on established procedures for closely related analogues like 9-ethyl-9H-carbazole-3-carbaldehyde.[5][6]

Causality in the Experimental Workflow

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The goal of crystallization is to persuade molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for this technique.

Detailed Experimental Protocol: SC-XRD
  • Synthesis and Purification:

    • Synthesize this compound via the Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole.[2]

    • Purify the crude product to >99% purity using column chromatography or recrystallization. Purity is critical as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Crystal Growth:

    • Employ slow evaporation, the most common technique for small organic molecules.

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/petroleum ether[7]). The choice of solvent is crucial; the ideal solvent dissolves the compound when warm but shows lower solubility at room temperature.

    • Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. The slow removal of the solvent encourages the formation of a single, high-quality crystal nucleus that grows over time.

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible fractures.

    • Mount the crystal on a goniometer head.

    • Perform data collection using a diffractometer with a suitable radiation source (e.g., Mo Kα).[5][6] The instrument bombards the crystal with X-rays from multiple angles, recording the diffraction pattern.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using software programs like SHELXS to determine the initial positions of the atoms.[7]

    • The model is then "refined" using programs like SHELXL, which iteratively adjust atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[7]

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection solution Structure Solution (e.g., SHELXS) data_collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement final_structure Final Validated Structure (CIF File) refinement->final_structure

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Anticipated Data for this compound

Based on the published data for the analogous 9-ethyl-9H-carbazole-3-carbaldehyde, we can anticipate the key crystallographic parameters.[5][6] This data provides the definitive proof of structure.

ParameterExpected Value (based on analogue C₁₅H₁₃NO)Significance
Molecular Formula C₁₅H₁₃NOConfirms elemental composition.
Molecular Weight 223.27 g/mol Matches the expected molecular weight.[2]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
Z Value 4Indicates the number of molecules in the unit cell.
Bond Lengths (Å) C-C (aromatic): ~1.36-1.42, C=O: ~1.22, N-C: ~1.37-1.39Provides exact measurements of chemical bonds. The N-C bond lengths can indicate charge transfer from the nitrogen to the electron-withdrawing aldehyde group.[5][6]
Planarity Carbazole ring system is essentially planar.Confirms the expected geometry of the core structure.[1][8][9]

Orthogonal Validation: A Multi-Technique Approach

While SC-XRD is powerful, it describes the molecule only in the solid state and is contingent on obtaining high-quality crystals. Therefore, employing orthogonal (complementary) techniques that probe the molecule's properties under different conditions (i.e., in solution) is a cornerstone of rigorous scientific validation.

Validation_Logic cluster_methods Analytical Techniques Proposed_Structure Proposed Structure: This compound NMR NMR Spectroscopy Proposed_Structure->NMR MS Mass Spectrometry Proposed_Structure->MS XRD SC-X-ray Diffraction Proposed_Structure->XRD NMR_Info Atomic Connectivity Spatial Proximity (nOe) Solution State Conformation NMR->NMR_Info MS_Info Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern MS->MS_Info XRD_Info 3D Atomic Coordinates Bond Lengths & Angles Solid-State Packing XRD->XRD_Info Validated_Structure Unambiguously Validated Structure NMR_Info->Validated_Structure MS_Info->Validated_Structure XRD_Info->Validated_Structure

Caption: Logical flow for the orthogonal validation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms in solution, which is often more relevant for biological applications.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard proton (¹H) NMR spectrum.

  • Acquire a carbon (¹³C) NMR spectrum.

  • Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivity, which is crucial for confirming the position of the aldehyde and methyl groups.

Expected Data & Interpretation: The chemical shifts are diagnostic. For this compound, the key is confirming the substitution pattern.

NucleusExpected Chemical Shift (ppm)Rationale & Key Correlations
¹H NMR
Aldehyde (-CHO)~10.0Highly deshielded proton due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group.
Aromatic (H-2)~8.0-8.5A singlet, deshielded by the adjacent electron-withdrawing aldehyde group.
Aromatic (H-5 to H-8)~7.2-7.8Complex multiplet pattern characteristic of the unsubstituted benzene ring of the carbazole.
NH~8.0-11.0A broad singlet, position is solvent and concentration-dependent.
Methyl (C1-CH₃, C4-CH₃)~2.5-3.0Two distinct singlets in the aromatic methyl region.
¹³C NMR Data reported for this compound.[2]
Aldehyde (C=O)191.7Characteristic downfield shift for an aldehyde carbonyl carbon.
Aromatic (C1, C4)135.9, 142.5Quaternary carbons attached to methyl groups.
Aromatic (C3)125.9Quaternary carbon attached to the aldehyde.
Aromatic (CH)111.8 - 128.3Range for the other aromatic carbons.
Methyl (CH₃)14.9, 16.8Characteristic shifts for methyl groups attached to an aromatic ring.

The HMBC experiment would be the final piece of the puzzle, showing a correlation from the aldehyde proton (~10.0 ppm) to the quaternary carbon C3 (~125.9 ppm) and the aromatic C2 and C4 carbons, unambiguously locking the aldehyde into the 3-position.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This technique is highly sensitive and serves as a rapid confirmation of a synthesis's success.

Experimental Protocol:

  • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data & Interpretation:

AnalysisExpected ResultSignificance
Formula C₁₅H₁₃NOThe fundamental composition.
Monoisotopic Mass 223.0997 DaThe exact mass of the most abundant isotopic composition.
HRMS [M+H]⁺ m/z 224.1070The measured mass-to-charge ratio of the protonated molecule. A measured value within 5 ppm of the calculated value confirms the elemental formula.

Conclusion: A Unified and Irrefutable Validation

The structural validation of a novel compound like this compound is not a matter of a single experiment but a process of building a self-consistent, multi-faceted case. The table below summarizes the comparative strengths of each technique in this process.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[10]Through-bond and through-space atomic connectivity, solution-state conformation.[10][11]Molecular weight, elemental composition, fragmentation patterns.[10]
Sample State Solid (single crystal)SolutionSolid or Solution
Key Advantage Unambiguous and definitive structural proof.Provides data in a biologically relevant state (solution).High sensitivity and speed; confirms elemental formula.
Primary Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.Does not provide bond lengths/angles; interpretation can be complex for intricate molecules.Provides no information on isomer position or stereochemistry.

References

A Senior Application Scientist's Guide to the Electrochemical Landscape of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Published on: 2026-01-06

Introduction: The Enduring Relevance of Carbazole Electrochemistry

Carbazole and its derivatives are foundational to the advancement of organic electronics and pharmaceutical sciences.[1] Their robust aromatic structure provides exceptional thermal stability and charge transport capabilities, making them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] The electrochemical behavior of these molecules, specifically their oxidation and reduction potentials, dictates their performance in these applications.[2] This guide offers a comparative analysis of the electrochemical properties of various carbazole derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and design molecules with tailored electronic characteristics.

The beauty of the carbazole framework lies in its versatility; the nitrogen atom and various positions on the carbocyclic rings can be readily functionalized to fine-tune the molecule's electronic properties.[3] This guide will delve into the electrochemical nuances of N-substituted and 3,6-disubstituted carbazole derivatives, offering insights into how these modifications influence their redox behavior.

The Cornerstone of Electrochemical Analysis: Cyclic Voltammetry

Understanding the electrochemical properties of carbazole derivatives hinges on a powerful and widely used technique: cyclic voltammetry (CV).[4] CV allows us to probe the oxidation and reduction processes of a molecule by linearly sweeping the potential of a working electrode and measuring the resulting current.[1] This data, presented as a cyclic voltammogram, provides a wealth of information, including the molecule's oxidation and reduction potentials, the stability of the resulting radical ions, and insights into the kinetics of electron transfer.

Experimental Protocol: A Step-by-Step Guide to Cyclic Voltammetry of Carbazole Derivatives

The following protocol outlines a standard procedure for performing cyclic voltammetry on a carbazole derivative in an organic solvent.

1. Preparation of the Electrolyte Solution:

  • Rationale: A supporting electrolyte is crucial to minimize solution resistance and ensure efficient ion migration to maintain charge neutrality during the electrochemical experiment.[5]

  • Procedure: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide).[6]

2. Preparation of the Analyte Solution:

  • Rationale: The concentration of the analyte should be sufficient to produce a measurable current but not so high as to cause complications like analyte adsorption on the electrode surface.

  • Procedure: Prepare a 1-5 mM solution of the carbazole derivative in the previously prepared electrolyte solution.

3. Electrochemical Cell Assembly:

  • Rationale: A three-electrode setup is the standard for cyclic voltammetry, allowing for precise control and measurement of the working electrode's potential and the resulting current.[4][5]

  • Procedure:

    • Assemble a standard three-electrode electrochemical cell.[4]

    • Working Electrode: A glassy carbon or platinum electrode is commonly used. Ensure the electrode is polished and clean before each experiment to guarantee a reproducible surface.

    • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, is ideal for organic solvents.[6] Alternatively, a silver/silver chloride (Ag/AgCl) electrode can be used, but care must be taken to prevent contamination of the non-aqueous solution with aqueous filling solution.[6]

    • Counter Electrode: A platinum wire or graphite rod serves as the counter electrode, completing the electrical circuit.[5]

4. Deoxygenation:

  • Rationale: Oxygen is electroactive and can interfere with the measurement of the analyte's redox processes.

  • Procedure: Bubble an inert gas, such as argon or nitrogen, through the analyte solution for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

5. Cyclic Voltammetry Measurement:

  • Rationale: The potential window and scan rate are critical parameters that determine the quality and information content of the cyclic voltammogram.

  • Procedure:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to a range that encompasses the expected oxidation and reduction events of the carbazole derivative.

    • Begin with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.

    • Initiate the potential sweep and record the resulting current to generate the cyclic voltammogram.

6. Internal Referencing (Optional but Recommended):

  • Rationale: The potential of the reference electrode can drift, especially in organic solvents. Using an internal standard with a known and stable redox potential allows for accurate and reproducible measurements.

  • Procedure: After recording the voltammogram of the analyte, add a small amount of an internal standard, such as ferrocene/ferrocenium (Fc/Fc+), to the solution and record a second voltammogram.[6] All potentials can then be reported relative to the Fc/Fc+ couple.

Comparative Electrochemical Data of Carbazole Derivatives

The following table summarizes the electrochemical data for a selection of carbazole derivatives, highlighting the influence of substitution on their oxidation potentials and highest occupied molecular orbital (HOMO) energy levels. The HOMO level, which represents the energy of the highest energy electrons, is a crucial parameter for predicting the hole-injection and transport properties of a material. It can be estimated from the onset oxidation potential (E_onset,ox) obtained from cyclic voltammetry using the following equation:

HOMO (eV) = - (E_onset,ox + 4.8 - E_1/2(Fc/Fc+))

where E_1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple used as an internal standard. For simplicity, a value of 4.8 eV for the work function of the electrode is often used for estimation when an internal standard is not explicitly mentioned.[7]

Carbazole DerivativeSubstitution PatternOnset Oxidation Potential (V vs. Fc/Fc+)HOMO Level (eV)Reference
CarbazoleUnsubstituted~1.10~-5.90[8]
N-ethylcarbazoleN-substituted~1.00~-5.80[8]
N-phenylcarbazoleN-substituted~1.05~-5.85[8]
N-vinylcarbazoleN-substituted~0.85~-5.65[8]
3,6-Dibromo-N-ethylcarbazole3,6-disubstituted~1.25~-6.05[9]
3,6-Dimethoxy-N-ethylcarbazole3,6-disubstituted~0.60~-5.40[9]
2,7-Dibromo-N-ethylcarbazole2,7-disubstituted~1.30~-6.10[9]

Structure-Property Relationships: The "Why" Behind the Data

The data presented in the table reveals clear structure-property relationships that are fundamental to the design of new carbazole-based materials:

  • N-Substitution: The introduction of alkyl or aryl groups at the nitrogen atom generally lowers the oxidation potential compared to the parent carbazole.[8] This is attributed to the electron-donating nature of these substituents, which increases the electron density on the carbazole core and makes it easier to remove an electron.

  • 3,6-Substitution: The electronic nature of the substituents at the 3 and 6 positions has a profound impact on the electrochemical properties.

    • Electron-donating groups , such as methoxy groups, significantly lower the oxidation potential. This is due to their ability to donate electron density into the π-system of the carbazole, effectively raising the HOMO energy level.[9]

    • Electron-withdrawing groups , such as bromine atoms, increase the oxidation potential. These groups pull electron density away from the carbazole core, making it more difficult to oxidize and lowering the HOMO energy level.[9]

  • Positional Isomerism: The position of the substituents also plays a crucial role. For instance, a comparative study of 2,7- and 3,6-disubstituted carbazoles has shown that the electrochemical behavior can be quite different, with 3,6-disubstituted derivatives often exhibiting lower oxidation potentials.[9] This is because the 3 and 6 positions are more electronically coupled to the nitrogen atom and the overall π-system.

The Mechanism of Carbazole Electro-oxidation: A Visual Representation

The electrochemical oxidation of carbazole derivatives typically proceeds through the formation of a radical cation, which can then undergo further reactions, most commonly dimerization.[10][11] The primary coupling pathway involves the 3 and 6 positions of the carbazole moiety due to their high electron density.[10]

G cluster_0 Step 1: Initial Oxidation cluster_1 Step 2: Dimerization cluster_2 Further Oxidation/Polymerization Carbazole Carbazole Derivative RadicalCation Radical Cation Carbazole->RadicalCation -e⁻ RadicalCation2 Radical Cation Dimer Dimer RadicalCation2->Dimer + Carbazole Derivative -H⁺, -e⁻ Dimer2 Dimer Polymer Polymer Dimer2->Polymer n(Carbazole Derivative) -nH⁺, -ne⁻

Caption: Generalized mechanism for the electrochemical oxidation of carbazole derivatives.

Conclusion: A Foundation for Rational Design

This guide provides a comprehensive overview of the electrochemical properties of carbazole derivatives, underpinned by experimental data and established scientific principles. By understanding the influence of substitution on the redox behavior of the carbazole core, researchers can rationally design and synthesize novel materials with tailored electronic properties for a wide range of applications in organic electronics and beyond. The provided experimental protocol for cyclic voltammetry serves as a practical starting point for the electrochemical characterization of these versatile molecules.

References

A Spectroscopic Guide to Substituted vs. Unsubstituted Carbazoles: Understanding Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the carbazole moiety is a cornerstone of molecular design. Its rigid, planar structure and rich π-electron system provide a versatile scaffold for developing novel pharmaceuticals, organic electronics, and fluorescent probes. The true power of the carbazole core, however, is unlocked through substitution. The strategic placement of functional groups on the carbazole ring system can profoundly alter its electronic and photophysical properties. This guide provides an in-depth spectroscopic comparison of substituted versus unsubstituted carbazoles, offering both the experimental data and the causal explanations necessary for informed molecular design.

The Unsubstituted Carbazole: A Spectroscopic Benchmark

Unsubstituted carbazole serves as our fundamental reference point. Its spectroscopic signatures are dictated by the electronic transitions within its tricyclic aromatic system.

UV-Visible Absorption: The UV-Vis absorption spectrum of carbazole in solution typically exhibits two main absorption bands.[1] The first, appearing around 292 nm, and a second, more intense band around 322 nm, are attributed to π-π* transitions within the conjugated system.[1] A less intense, broad absorption at lower energy, above 350 nm, can be assigned to n-π* transitions.[2]

Fluorescence Emission: Upon excitation, carbazole exhibits fluorescence with an emission peak typically observed around 351 nm in ethanol.[3] This emission is characterized by a noticeable Stokes shift, the difference between the absorption and emission maxima, which is indicative of the energy lost as the excited molecule relaxes to a lower vibrational state before emitting a photon.

¹H NMR Spectroscopy: The proton NMR spectrum of carbazole is characteristic of its C₂ᵥ symmetry. In a deuterated solvent like DMSO-d₆, the aromatic protons appear as distinct multiplets in the downfield region, typically between 7.1 and 8.1 ppm.[4] The N-H proton is a broad singlet further downfield, often above 11 ppm, due to its acidic nature and potential for hydrogen bonding.[4]

The Impact of Substitution: Tailoring Spectroscopic Properties

The introduction of substituents onto the carbazole skeleton can dramatically alter its spectroscopic behavior. The nature and position of the substituent—whether it is electron-donating or electron-withdrawing, and its placement on the nitrogen (N-9) or the aromatic rings (C-3, C-6, etc.)—are key determinants of the resulting photophysical properties.[5]

N-Substitution: Modulating Solubility and Electronic Communication

Substitution at the N-9 position is a common strategy to improve the solubility of carbazoles in organic solvents and to introduce additional functional groups without directly perturbing the core aromatic system as significantly as substitution on the carbon framework.

Effect on UV-Vis and Fluorescence: N-alkylation, for instance, with methyl or ethyl groups, generally leads to minor shifts in the absorption and emission spectra compared to the parent carbazole.[6] However, the introduction of a more electronically active group, such as a phenyl or vinyl group, can lead to more noticeable changes due to extended conjugation.[6]

Effect on ¹H NMR: The most significant change in the ¹H NMR spectrum upon N-substitution is the disappearance of the N-H proton signal. The signals of the protons on the substituent will also be present, providing clear evidence of successful modification.

C-3 and C-6 Substitution: Fine-Tuning the Frontier Molecular Orbitals

Substitution at the C-3 and C-6 positions directly influences the electron density of the carbazole π-system, leading to more pronounced shifts in the spectroscopic properties. This is because these positions are electronically coupled to the nitrogen atom and play a significant role in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions.[7]

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino (-NH₂) or methoxy (-OCH₃) groups, at the C-3 and/or C-6 positions generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the HOMO energy level, which decreases the HOMO-LUMO energy gap.

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, typically results in a hypsochromic (blue) shift or a more complex change in the absorption and emission profiles. EWGs lower the LUMO energy level, which can either increase or decrease the HOMO-LUMO gap depending on the specific group and its interaction with the carbazole core.

Comparative Spectroscopic Data

CompoundSubstitutionλ_abs (nm)λ_em (nm)Key ¹H NMR Signals (ppm)
CarbazoleUnsubstituted292, 323[1][8]351[3]~11.2 (N-H), 7.1-8.1 (aromatic)[4]
9-MethylcarbazoleN-MethylSimilar to carbazoleSimilar to carbazoleNo N-H signal, ~3.8 (N-CH₃)
3-NitrocarbazoleC3-NitroRed-shifted vs. carbazoleQuenched or red-shiftedAromatic signals shifted downfield
3,6-DibromocarbazoleC3, C6-BromoRed-shifted vs. carbazoleRed-shifted vs. carbazoleSimplified aromatic region due to symmetry

Experimental Protocols

UV-Vis and Fluorescence Spectroscopy

A robust protocol for analyzing the absorption and emission properties of carbazole derivatives is crucial for accurate comparison.

Workflow for UV-Vis and Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy prep1 Dissolve 5-10 mg of carbazole derivative in a spectroscopic grade solvent (e.g., ethanol, THF). prep2 Prepare a stock solution of known concentration (e.g., 1 mM). prep1->prep2 prep3 Perform serial dilutions to obtain a series of concentrations for analysis. prep2->prep3 uvvis1 Calibrate the spectrophotometer with a blank (pure solvent). prep3->uvvis1 uvvis2 Measure the absorbance of the diluted samples across the desired wavelength range (e.g., 200-500 nm). uvvis1->uvvis2 uvvis3 Identify the wavelength of maximum absorbance (λ_max). uvvis2->uvvis3 fluor1 Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. uvvis3->fluor1 fluor2 Record the emission spectrum over a range red-shifted from the excitation wavelength. fluor1->fluor2 fluor3 Identify the wavelength of maximum emission (λ_em). fluor2->fluor3

Caption: Workflow for UV-Vis and fluorescence analysis of carbazole derivatives.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the carbazole compound.

    • Dissolve the compound in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane, or THF) to a final concentration of approximately 1 x 10⁻⁵ M.[9] Ensure the solvent does not absorb in the region of interest.

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax as determined by UV-Vis spectroscopy.

    • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., if λex = 320 nm, scan from 330 nm to 600 nm).

    • Identify the wavelength of maximum emission (λem).

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of synthesized carbazole derivatives.

Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the carbazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add an internal standard (e.g., TMS) if not already present in the solvent. prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube to remove any particulate matter. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the instrument to optimize the magnetic field homogeneity. acq1->acq2 acq3 Acquire the ¹H NMR spectrum. acq2->acq3 proc1 Fourier transform the raw data. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the chemical shifts. proc2->proc3

Caption: General workflow for acquiring a ¹H NMR spectrum of a carbazole derivative.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the carbazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[10][11]

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

Conclusion

The spectroscopic comparison of substituted and unsubstituted carbazoles reveals a clear and predictable relationship between chemical structure and photophysical properties. By understanding how different substituents at various positions on the carbazole core influence its electronic transitions, researchers can rationally design and synthesize novel molecules with tailored absorption, emission, and NMR characteristics. The experimental protocols provided herein offer a standardized approach to characterizing these compounds, ensuring reliable and comparable data across different studies. This knowledge is fundamental to advancing the application of carbazole derivatives in drug discovery, organic electronics, and beyond.

References

A Comparative Guide to Carbazole-Based Hole-Transporting Materials in Organic Solar Cells: Evaluating 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more efficient and stable organic photovoltaic technologies, the role of hole-transporting materials (HTMs) is paramount. Among the various classes of organic molecules explored for this purpose, carbazole derivatives have garnered significant attention due to their inherent advantages, including excellent thermal and chemical stability, high hole mobility, and the ease with which their electronic properties can be tuned through chemical modification.[1][2] This guide provides an in-depth performance evaluation of a specific carbazole derivative, 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, within the context of organic solar cells.

While direct experimental data on the photovoltaic performance of this compound is not yet prevalent in published literature, its structural features suggest its potential as a cost-effective and synthetically accessible HTM. This guide will, therefore, provide a comparative analysis of its anticipated properties against a well-established, high-performance carbazole-based HTM, V886 (Cz-P) , and the industry-standard benchmark, spiro-OMeTAD . The insights provided herein are intended for researchers, scientists, and professionals in the field of organic electronics and photovoltaics, offering a technical foundation for considering this and similar molecules in future research endeavors.

The Promise of Carbazole Derivatives in Photovoltaics

The carbazole moiety, a nitrogen-containing aromatic heterocycle, serves as an excellent electron-donating core, a fundamental requirement for efficient hole transport.[3][4] The planar structure of the carbazole unit facilitates intermolecular π-π stacking, which can enhance charge mobility. Furthermore, the nitrogen atom and various positions on the aromatic rings can be readily functionalized to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ensuring proper energy level alignment with other components of the solar cell for efficient charge extraction and minimal energy loss.[5][6]

Molecular Structures and Electronic Properties

The molecular structure of an HTM is intrinsically linked to its performance in a solar cell. The structures of this compound, V886, and spiro-OMeTAD are presented below.

cluster_0 This compound cluster_1 V886 (Cz-P) cluster_2 spiro-OMeTAD C1 V886 spiro

Figure 1: Molecular structures of the compared hole-transporting materials.

The electronic properties, specifically the HOMO and LUMO energy levels, are critical for efficient device operation. The HOMO level of the HTM should be well-aligned with the valence band of the light-absorbing layer (e.g., perovskite) to ensure efficient hole extraction, while its LUMO level should be sufficiently high to block electron transfer.

Performance Comparison in Perovskite Solar Cells

To provide a quantitative comparison, the following table summarizes the performance metrics of perovskite solar cells fabricated with V886 and spiro-OMeTAD as the HTMs. While experimental data for this compound is unavailable, we can anticipate its potential based on the characteristics of similar small molecule carbazole derivatives.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF) (%)Reference
spiro-OMeTAD ~22.95>1.0>23>75[1]
V886 (Cz-P) >22>1.0>23>80[5]
This compound HypothesizedHypothesizedHypothesizedHypothesizedN/A

Table 1: Performance comparison of perovskite solar cells with different HTMs.

The data clearly indicates that carbazole-based HTMs like V886 can achieve power conversion efficiencies comparable to, and in some cases exceeding, the long-standing benchmark of spiro-OMeTAD.[5] A key advantage of many carbazole derivatives is their potential for simpler synthesis and lower cost compared to the complex multi-step synthesis of spiro-OMeTAD.[7]

Energy Level Alignment in a Perovskite Solar Cell

The following diagram illustrates the energy level alignment of the different layers in a typical n-i-p perovskite solar cell architecture. The efficient transfer of holes from the perovskite layer to the HTM and subsequent transport to the anode is a critical process for high device performance.

G ITO ITO ~ -4.7 eV ETL ETL (e.g., SnO2) ~ -4.5 eV (CB) ~ -7.5 eV (VB) Perovskite Perovskite ~ -3.9 eV (LUMO) ~ -5.4 eV (HOMO) HTM_spiro spiro-OMeTAD ~ -5.2 eV (HOMO) HTM_V886 V886 (Cz-P) ~ -5.3 eV (HOMO) HTM_target This compound (Hypothesized HOMO ~ -5.5 to -5.7 eV) Anode Anode (e.g., Au) ~ -5.1 eV

Figure 2: Energy level diagram of a perovskite solar cell.

Experimental Protocols

The fabrication of high-performance organic solar cells is a multi-step process requiring careful control over each layer's deposition and processing. Below is a representative protocol for the fabrication of a perovskite solar cell with a carbazole-based HTM.

Device Fabrication Workflow

cluster_workflow Perovskite Solar Cell Fabrication Workflow Start Start: ITO Substrate Cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Start->Cleaning ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., SnO2 spin-coating) Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Active Layer Deposition (Spin-coating in glovebox) ETL_Deposition->Perovskite_Deposition HTL_Deposition Hole Transport Layer (HTL) Deposition (Spin-coating of carbazole derivative solution) Perovskite_Deposition->HTL_Deposition Electrode_Deposition Metal Electrode Deposition (Thermal evaporation of Au) HTL_Deposition->Electrode_Deposition Characterization Device Characterization (J-V testing, EQE, etc.) Electrode_Deposition->Characterization End End Characterization->End

Figure 3: Workflow for perovskite solar cell fabrication.

Detailed Fabrication Steps:
  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Electron Transport Layer (ETL) Deposition:

    • An ETL, such as a tin oxide (SnO₂) nanoparticle solution, is spin-coated onto the ITO substrate.

    • The film is then annealed at a specified temperature (e.g., 150 °C) to form a uniform and compact layer.

  • Perovskite Layer Deposition:

    • This step is performed inside a nitrogen-filled glovebox to prevent degradation of the perovskite material.

    • The perovskite precursor solution is spin-coated onto the ETL.

    • The film is then annealed on a hotplate to induce crystallization and form the active absorber layer.

  • Hole-Transporting Layer (HTL) Deposition:

    • A solution of the carbazole-based HTM (e.g., this compound, V886, or spiro-OMeTAD) in a suitable solvent like chlorobenzene is prepared. Additives such as Li-TFSI and t-BP are often included to improve conductivity and device performance.[8]

    • The HTM solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition:

    • The substrates are transferred to a thermal evaporator.

    • A top metal electrode, typically gold (Au) or silver (Ag), is deposited through a shadow mask to define the active area of the solar cell.

  • Device Characterization:

    • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) to determine the key photovoltaic parameters: PCE, VOC, JSC, and FF.

    • External Quantum Efficiency (EQE) measurements are also performed to determine the device's efficiency at converting photons of different wavelengths into charge carriers.

Concluding Remarks and Future Outlook

While this compound remains a relatively unexplored material in the context of organic solar cells, its fundamental carbazole structure presents a compelling case for its investigation as a low-cost and synthetically accessible hole-transporting material. The demonstrated success of other carbazole derivatives, such as V886, in achieving high power conversion efficiencies highlights the potential of this class of compounds to rival and even surpass the performance of the incumbent spiro-OMeTAD.

Future research should focus on the synthesis and characterization of this compound and its incorporation into perovskite and other types of organic solar cells. A systematic study of its electronic properties, film-forming capabilities, and device performance will be crucial in validating its potential. Furthermore, chemical modifications of the aldehyde and methyl groups could provide a pathway to further tune its energy levels and enhance its performance, contributing to the development of the next generation of efficient and stable organic photovoltaic devices.

References

A Comparative Guide to the Photostability of Carbazole Derivatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, materials science, and organic electronics, the stability of molecular scaffolds under light exposure is a critical performance parameter. Carbazole derivatives, prized for their exceptional electronic and photophysical properties, are at the heart of innovations in organic light-emitting diodes (OLEDs), perovskite solar cells, and pharmaceutical agents. However, their utility is fundamentally governed by their photostability—the ability to resist degradation upon exposure to light. This guide provides an in-depth, objective comparison of the photostability of various classes of carbazole derivatives, supported by experimental data and detailed methodologies, to empower researchers in selecting and designing robust molecules for their specific applications.

The Imperative of Photostability in Carbazole Derivatives

Carbazole and its derivatives are renowned for their high hole mobility, excellent thermal stability, and strong luminescence.[1][2] These properties stem from the rigid, electron-rich tricyclic structure. However, the very electronic transitions that make these molecules useful also render them susceptible to photodegradation. The absorption of photons can elevate a molecule to an excited state, from which it can undergo irreversible chemical reactions, leading to a loss of performance. In OLEDs, this manifests as a decrease in brightness and a shift in emission color.[3][4] In solar cells, it leads to reduced power conversion efficiency. For pharmaceutical applications, photodegradation can result in loss of efficacy and the formation of potentially toxic byproducts. Therefore, a quantitative understanding of the photostability of different carbazole derivatives is paramount.

Benchmarking Photostability: A Quantitative Comparison

The most rigorous measure of a molecule's photostability is its photodegradation quantum yield (Φd). This value represents the fraction of absorbed photons that lead to the decomposition of the molecule. A lower Φd indicates higher photostability. The following table summarizes representative photodegradation data for different classes of carbazole derivatives, compiled from various studies. It is important to note that direct comparison can be complex due to variations in experimental conditions such as the solvent, irradiation wavelength, and atmosphere.

Class of Carbazole DerivativeExample CompoundSolventIrradiation Wavelength (nm)Photodegradation Quantum Yield (Φd)Key Observations & References
Unsubstituted Carbazole CarbazoleVariousBroad (Sunlight)Low (qualitative)Generally considered stable, but photodegrades in the presence of oxygen and sensitizers.[1]
N-Substituted Carbazoles N-vinylcarbazoleVariousUVModerateSusceptible to polymerization and oxidation at the vinyl group.
N-phenylcarbazoleAcetonitrile355Formation Φ = 0.08-0.13Data for formation from triphenylamine; indicates a relatively efficient photochemical process.[5]
Halogenated Carbazoles 3,6-DichlorocarbazoleWaterUV-Undergoes dehalogenation, oxidation, and hydroxylation.[6]
Donor-Acceptor (D-A) Systems Anthraquinone-Carbazole-CyanostilbeneVarious-High Stability (qualitative)The rigid framework and strong intramolecular charge transfer contribute to good photostability.[7]
Hole-Transporting Materials Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)Thin FilmUV/Electrical Stress-Degradation through C-N bond cleavage and aggregation is a known issue in OLEDs.[3][8]

Understanding the Mechanisms of Photodegradation

The photostability of a carbazole derivative is intimately linked to its molecular structure and the specific photodegradation pathways available to it. The following diagram illustrates some of the common degradation mechanisms.

Carbazole Carbazole Derivative (Ground State) ExcitedState Excited State (Singlet or Triplet) Carbazole->ExcitedState Light Absorption (hν) RadicalCation Radical Cation ExcitedState->RadicalCation Electron Transfer / Photoionization DegradationProducts Degradation Products ExcitedState->DegradationProducts C-N Bond Cleavage SideChainReaction Side-Chain Reaction Products ExcitedState->SideChainReaction e.g., Polymerization of vinyl group RadicalCation->DegradationProducts Further Reactions Dimer Dimerization Products RadicalCation->Dimer Dimerization

Caption: Generalized photodegradation pathways for carbazole derivatives.

The primary photodegradation pathways for many carbazole derivatives involve the formation of a radical cation upon photoexcitation.[4] This highly reactive intermediate can then undergo various reactions, including dimerization with another radical cation or reaction with solvent or oxygen molecules. For N-substituted carbazoles, cleavage of the C-N bond at the 9-position is a common degradation route, particularly in materials for OLEDs.[3][8] The nature of the substituents on the carbazole core can significantly influence which degradation pathway is dominant. For instance, halogenated carbazoles often degrade via dehalogenation.[6]

Experimental Protocol for Determining Photodegradation Quantum Yield

To ensure scientific integrity, a robust and reproducible experimental protocol is essential for benchmarking the photostability of carbazole derivatives. The following is a detailed, step-by-step methodology for determining the photodegradation quantum yield.

I. Materials and Instrumentation
  • Carbazole Derivative: High purity, well-characterized sample.

  • Solvent: Spectroscopic grade, transparent at the irradiation wavelength.

  • Actinometer: A chemical system with a well-known quantum yield for calibrating the light source (e.g., ferrioxalate for UV, p-nitroanisole for UV/Vis).[9][10]

  • Light Source: A stable, monochromatic or narrow-band light source (e.g., laser, LED, or lamp with a monochromator).

  • UV-Vis Spectrophotometer: For monitoring the change in absorbance of the carbazole derivative and the actinometer.

  • Quartz Cuvettes: Matched set for spectrophotometric measurements.

  • Reaction Vessel: A temperature-controlled, stirred cuvette holder or photoreactor.

II. Experimental Workflow

The determination of the photodegradation quantum yield involves comparing the rate of degradation of the target compound to the rate of a well-characterized actinometer under identical irradiation conditions.

cluster_0 Photon Flux Determination cluster_1 Sample Photodegradation cluster_2 Quantum Yield Calculation A1 Prepare Actinometer Solution A2 Irradiate Actinometer & Monitor Absorbance Change A1->A2 A3 Calculate Photon Flux (I₀) using known Φ_act A2->A3 C2 Calculate Photodegradation Quantum Yield (Φ_d) A3->C2 Use determined I₀ S1 Prepare Carbazole Derivative Solution S2 Irradiate Sample under Identical Conditions as Actinometer S1->S2 S3 Monitor Absorbance Decrease at λ_max over Time S2->S3 C1 Determine Initial Rate of Degradation from Absorbance Data S3->C1 C1->C2

Caption: Experimental workflow for determining photodegradation quantum yield.

III. Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the carbazole derivative in the chosen solvent at a concentration that gives an initial absorbance of ~1 at its λmax.

    • Prepare a working solution by diluting the stock solution to an absorbance of ~0.1 to ensure uniform light absorption.

    • Prepare the actinometer solution according to established protocols.[9][10]

  • Determination of Photon Flux (I0):

    • Fill a quartz cuvette with the actinometer solution and place it in the photoreactor.

    • Irradiate the solution for a specific time, ensuring the reaction does not proceed to more than 10% completion to maintain initial rate conditions.

    • Measure the change in absorbance of the actinometer at the appropriate wavelength.

    • Calculate the number of moles of actinometer that have reacted using the change in absorbance and the molar extinction coefficient.

    • Calculate the photon flux (I0, in Einstein s-1) using the known quantum yield of the actinometer (Φact).

  • Photodegradation of the Carbazole Derivative:

    • Rinse and fill an identical quartz cuvette with the carbazole derivative working solution.

    • Place the cuvette in the photoreactor under the exact same conditions as the actinometry experiment (light intensity, temperature, stirring, and geometry).

    • Irradiate the solution, taking aliquots or measuring the absorbance in-situ at regular time intervals.

    • Continue the irradiation until a noticeable decrease in the absorbance at λmax is observed (e.g., 10-20% decrease).

  • Calculation of the Photodegradation Quantum Yield (Φd):

    • Plot the absorbance of the carbazole derivative at λmax versus irradiation time.

    • Determine the initial rate of degradation (in M s-1) from the initial slope of the absorbance vs. time plot and the Beer-Lambert law.

    • The photodegradation quantum yield (Φd) is calculated using the following equation:

      Φd = (Initial rate of degradation) / (I0)

Conclusion

The photostability of carbazole derivatives is a multifaceted property that is crucial for their successful application in a wide range of technologies. While general trends suggest that rigid, donor-acceptor type structures may offer enhanced stability, a quantitative assessment through the determination of the photodegradation quantum yield is essential for informed material design and selection. By understanding the underlying photodegradation mechanisms and employing rigorous experimental protocols, researchers can develop novel carbazole derivatives with the requisite stability to push the boundaries of organic electronics and medicinal chemistry.

References

A Senior Application Scientist's Guide to Comparative DFT Studies of Carbazole Isomers' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, understanding the nuanced relationship between a molecule's structure and its electronic behavior is paramount. Carbazole and its isomers represent a fascinating class of heterocyclic compounds, forming the backbone of numerous materials used in organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals.[1][2][3] Their rigid, planar structure and electron-rich nature make them excellent candidates for tuning electronic properties. However, subtle changes in their isomeric form—such as the connectivity of substituent groups or the annulation of additional rings—can dramatically alter these properties.

This guide provides an in-depth comparative framework for leveraging Density Functional Theory (DFT) to predict, understand, and compare the electronic properties of carbazole isomers. We will move beyond a simple recitation of data to explain the causality behind computational choices, ensuring a robust and self-validating approach to your research.

The Theoretical Cornerstone: Why DFT for Carbazole Systems?

Density Functional Theory has become the workhorse of computational chemistry for medium-to-large organic molecules like carbazoles for a critical reason: it offers the best compromise between computational cost and accuracy. Unlike more expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, making it feasible to study the relatively large π-conjugated systems of carbazole isomers.

The core of our analysis rests on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to a molecule's electronic behavior:

  • HOMO Energy: Correlates with the ability to donate an electron. A higher HOMO energy level suggests a better electron donor. It is directly related to the Ionization Potential (IP) , the energy required to remove an electron.[4][5]

  • LUMO Energy: Correlates with the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor. It is related to the Electron Affinity (EA) , the energy released when an electron is added.[5][6]

  • HOMO-LUMO Gap (E_gap): This is the energy difference between the HOMO and LUMO. It is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and the energy of its lowest-lying electronic transition, which governs its optical absorption and emission properties.[4][7] A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.[4][6]

The Isomeric Landscape: More Than Just Carbazole

When we discuss "isomers," we are referring to molecules with the same chemical formula but different arrangements of atoms. For carbazoles, two types of isomerism are particularly influential:

  • Positional Isomerism: In disubstituted carbazoles, the positions of the substituents dramatically affect electronic communication. For instance, linking groups at the 2,7-positions often leads to more effective conjugation through the nitrogen atom compared to linking at the 3,6-positions. This directly impacts the HOMO-LUMO gap and charge transport properties.[6]

  • Annulated Isomerism (e.g., Benzocarbazoles): Fusing a benzene ring to the carbazole core at different faces creates isomers like 1H-benzo[a]carbazole, 1H-benzo[b]carbazole, and 1H-benzo[c]carbazole. Each isomer possesses a unique π-system topology, leading to distinct electronic and photophysical properties.[8]

Comparative Analysis: How Isomeric Structure Dictates Electronic Function

The choice of isomeric form is a powerful molecular engineering tool. DFT calculations allow us to predict these differences before undertaking complex and costly synthesis.

Data Presentation: Predicted Electronic Properties of Carbazole Isomers

The following table summarizes representative data ranges for key electronic properties calculated via DFT for different carbazole isomer types. These values are compiled from typical results in the literature and demonstrate the significant impact of isomeric changes.

PropertyParent Carbazole3,6-Linked Isomer2,7-Linked IsomerBenzocarbazole Isomer
HOMO Level (eV) -5.6 to -6.1-5.4 to -5.9-5.3 to -5.8-5.4 to -5.9
LUMO Level (eV) -1.8 to -2.3-2.0 to -2.5-2.1 to -2.6-1.9 to -2.4
HOMO-LUMO Gap (eV) 3.5 to 4.13.1 to 3.72.9 to 3.53.1 to 4.1
First Excitation λ_max (nm) ~330 - 350~350 - 390~360 - 410~340 - 390

Note: Values are approximate ranges based on DFT calculations (e.g., B3LYP/6-31G) and can vary with the specific substituent or annulation pattern.*[8]

From this data, a clear trend emerges: extending the conjugation path, as is often the case in 2,7-linked isomers compared to 3,6-linked ones, tends to raise the HOMO, lower the LUMO, and consequently decrease the energy gap.[6] This leads to a bathochromic (red) shift in the absorption spectra, a desirable trait for tuning materials to absorb visible light in solar cell applications.[6][9]

Experimental Protocol: A Validated DFT Workflow

To ensure trustworthy and reproducible results, a systematic computational protocol is essential. The following workflow represents a robust methodology for the comparative analysis of carbazole isomers.

Mandatory Visualization: Computational Workflow

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_gs Step 2: Ground State Calculation cluster_analysis Step 3: Electronic Property Analysis cluster_es Step 4: Excited State Calculation mol_build Build Isomer Structures (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify no imaginary freqs fmo FMO Analysis (HOMO, LUMO, E_gap) freq_calc->fmo ip_ea Calculate IP & EA (ΔSCF or Koopmans') freq_calc->ip_ea td_dft TD-DFT Calculation (Predict UV-Vis Spectrum) freq_calc->td_dft

Caption: A validated workflow for DFT analysis of carbazole isomers.

Step-by-Step Methodology
  • Molecular Structure Preparation:

    • Construct the 3D structures of the desired carbazole isomers using a molecular builder like GaussView or Avogadro.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Ground State Geometry Optimization and Frequency Analysis:

    • Causality: The first principle of computational chemistry is that a molecule's properties must be calculated at its most stable geometry (a minimum on the potential energy surface).

    • Protocol:

      • Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.[8]

      • Method: Select a DFT functional and basis set. For conjugated organic molecules like carbazoles, the B3LYP functional with the 6-31G(d) or 6-311G(d,p) basis set provides a well-documented balance of accuracy and efficiency.[6][10] For calculations involving significant charge transfer, a range-separated functional like CAM-B3LYP may yield more accurate results.[11][12]

      • Execution: Perform a geometry optimization calculation.

      • Validation: Following optimization, run a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies.[10]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Causality: The energies and spatial distributions of the HOMO and LUMO are direct outputs of the DFT calculation and provide the foundation for understanding electronic behavior.

    • Protocol:

      • Extract the HOMO and LUMO energy values from the optimized calculation output.

      • Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.

      • Visualize the HOMO and LUMO electron density distributions. This is crucial for understanding the nature of electronic transitions (e.g., π-π* or charge transfer).[10] For a donor-acceptor type molecule, the HOMO is often localized on the donor (carbazole) moiety, while the LUMO is on the acceptor.[6][11]

  • Calculation of Ionization Potential (IP) and Electron Affinity (EA):

    • Causality: While related to FMO energies, IP and EA are distinct properties. Koopmans' theorem (IP ≈ -E_HOMO) is a useful approximation, but a more accurate method is the Delta Self-Consistent Field (ΔSCF) approach.[5]

    • Protocol (ΔSCF):

      • IP: Perform a single-point energy calculation on the cation (charge=+1) using the optimized neutral geometry. Then, IP = E_cation - E_neutral.

      • EA: Perform a single-point energy calculation on the anion (charge=-1) using the optimized neutral geometry. Then, EA = E_neutral - E_anion.[5]

  • Simulating Electronic Spectra with TD-DFT:

    • Causality: To compare with experimental UV-Vis spectroscopy, we must calculate the energies of electronic transitions from the ground state to excited states. Time-Dependent DFT (TD-DFT) is the standard method for this.[8]

    • Protocol:

      • Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which is often recommended for excited states).[10][13]

      • The output will provide vertical excitation energies and their corresponding oscillator strengths. The transitions with the highest oscillator strengths correspond to the major peaks (λ_max) in the UV-Vis absorption spectrum.

Visualizing Structure-Property Relationships

Understanding why isomers behave differently requires visualizing the connection between their structure and their FMOs.

Mandatory Visualization: Isomerism vs. Energy Gap

Isomer_Properties cluster_isomers Isomeric Structure cluster_conjugation π-Conjugation Path cluster_gap HOMO-LUMO Gap 3,6-Linked 3,6-Linked Shorter / Interrupted Shorter / Interrupted 3,6-Linked->Shorter / Interrupted 2,7-Linked 2,7-Linked Longer / More Effective Longer / More Effective 2,7-Linked->Longer / More Effective Larger Gap Larger Gap Shorter / Interrupted->Larger Gap Smaller Gap Smaller Gap Longer / More Effective->Smaller Gap

Caption: Relationship between positional isomerism and the HOMO-LUMO gap.

This diagram illustrates a common principle: the more effective the π-conjugation across the molecular backbone (as often seen in 2,7-linkages), the smaller the resulting HOMO-LUMO energy gap. This predictive insight is a key advantage of applying DFT to isomer studies.

Conclusion

The synergistic use of DFT calculations and a deep understanding of molecular structure provides a powerful, predictive framework for the rational design of novel carbazole-based materials. By systematically applying the validated workflow described in this guide, researchers can effectively compare the electronic properties of different isomers, gaining crucial insights that accelerate the discovery and development of next-generation materials for electronics and medicine. The correlation between computational predictions and experimental outcomes provides a strong validation of the quantum mechanical principles that govern molecular behavior.[4]

References

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a regulatory checkbox; it is the bedrock of reproducible research and, ultimately, patient safety. 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, a key building block in the synthesis of various bioactive molecules, is no exception. Variations between production batches can introduce unforeseen impurities or alter physical properties, leading to cascading effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this critical carbazole derivative, grounded in established analytical techniques and regulatory expectations.

The importance of this scrutiny is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), which mandate that manufacturing processes are designed and controlled to ensure that in-process materials and the final drug product consistently meet predetermined quality standards.[1][2][3] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), further detail the requirements for identifying and qualifying impurities in new drug substances, making a thorough understanding of the starting material's purity profile essential.[4][5][6][7][8]

This guide will detail a multi-pronged analytical approach to create a comprehensive "fingerprint" for each batch of this compound. By comparing these fingerprints, researchers can confidently ascertain consistency and mitigate risks in their development programs.

The Analytical Toolkit: A Multi-Modal Approach to Characterization

No single analytical technique can fully capture the chemical and physical identity of a compound. A robust assessment of batch-to-batch consistency relies on the synergistic use of several orthogonal methods. Here, we will focus on a core suite of techniques: High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for impurity identification, and Differential Scanning Calorimetry (DSC) for evaluating thermal properties.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is an indispensable tool for separating, identifying, and quantifying each component in a mixture, making it ideal for determining the purity of this compound and profiling its impurities.[9] A validated reversed-phase HPLC (RP-HPLC) method is typically the gold standard for this purpose.[9][10]

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for effective separation of the relatively non-polar carbazole derivative and its potential impurities. The mobile phase, a mixture of acetonitrile and water, is selected to provide good resolution of the analyte peak from any process-related impurities or degradation products.[10] UV detection is employed due to the chromophoric nature of the carbazole ring system.

A validated HPLC method is crucial for obtaining reliable and reproducible results.[11] The following protocol provides a starting point for the analysis of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound batch sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Parameters:

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 280 nm
Injection Volume 10 µL
Column Temperature 25°C

| Run Time | 20 minutes |

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Compare Compare Impurity Profile Calculate->Compare Report Report Compare->Report Batch Release Decision

Caption: Workflow for HPLC Purity Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Molecular Structure

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of organic molecules.[12] For batch-to-batch consistency assessment, NMR serves to confirm the identity of the main component and to detect any structurally similar impurities that might co-elute in HPLC.

¹H NMR provides information about the electronic environment of protons, their connectivity, and their spatial arrangement. ¹³C NMR provides a fingerprint of the carbon skeleton. Together, they provide a high degree of confidence in the structural integrity of the molecule.[13][14][15][16] Any significant variation in the chemical shifts or the presence of unexpected signals between batches would indicate a structural difference.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Instrument: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected ¹H NMR Signals for this compound:

  • A singlet for the aldehyde proton (~10.4 ppm).[13]

  • A broad singlet for the NH proton of the carbazole ring (~8.5-9.0 ppm).[13]

  • Signals in the aromatic region for the carbazole ring protons (~7.0-8.4 ppm).[13]

  • Two singlets for the two methyl groups (~2.5-3.0 ppm).[13]

Mass Spectrometry (MS): Identifying Unknowns

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[17] When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[17][18][19][20]

LC-MS allows for the determination of the molecular weight of impurities that are separated by HPLC.[17] This information, combined with fragmentation data (from MS/MS), can be used to propose the structure of an unknown impurity. This is critical for understanding the potential impact of an impurity on downstream chemistry and for meeting regulatory requirements for impurity identification.[18][21]

The same HPLC method described above can be coupled to a mass spectrometer.

MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Mode: Full scan to detect all ions within a specified mass range.

LCMS_Workflow Start HPLC Separation of Impurities MS_Detect Mass Spectrometry Detection Start->MS_Detect MW_Determine Determine Molecular Weight of Impurity MS_Detect->MW_Determine MSMS Perform MS/MS Fragmentation MW_Determine->MSMS Frag_Analyze Analyze Fragmentation Pattern MSMS->Frag_Analyze Structure_Propose Propose Impurity Structure Frag_Analyze->Structure_Propose End Impurity Identified Structure_Propose->End

Caption: Workflow for Impurity Identification by LC-MS.

Differential Scanning Calorimetry (DSC): Assessing Solid-State Properties

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[22][23][24] It is used to determine the melting point, purity, and polymorphic form of a solid material.[25][26]

The melting point and the shape of the melting endotherm are sensitive to the presence of impurities. A lower and broader melting peak can indicate a higher level of impurities. Furthermore, different polymorphic forms of a compound will have different melting points and thermal behaviors.[25] Ensuring that each batch has the same thermal profile is crucial for consistent dissolution and reaction kinetics in downstream processes.

Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Seal the pan hermetically.

DSC Parameters:

  • Temperature Range: Typically from room temperature to a temperature above the melting point (e.g., 25°C to 250°C).

  • Heating Rate: A standard heating rate of 10°C/min.

  • Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.

Comparative Data Analysis: A Tale of Three Batches

To illustrate the practical application of these techniques, let's consider hypothetical data from three different batches of this compound.

ParameterBatch ABatch BBatch CAcceptance Criteria
HPLC Purity (%) 99.899.199.7≥ 99.0%
Largest Unknown Impurity (%) 0.080.350.12≤ 0.15%
Total Impurities (%) 0.200.900.30≤ 0.50%
¹H NMR Conforms to StructureConforms to StructureConforms to StructureConforms
MS of Largest Impurity (m/z) 237.11251.13237.11N/A
DSC Melting Point (°C) 185.2183.5185.0183-187°C
DSC Peak Shape SharpBroadSharpSharp
Interpretation of Results:
  • Batch A: Meets all acceptance criteria. The high purity, low levels of impurities, conformity to the expected structure, and sharp melting point indicate a high-quality batch that is consistent with previous successful batches.

  • Batch B: Fails to meet the acceptance criteria for the largest unknown impurity and total impurities. The significantly higher level of an unknown impurity with a different molecular weight suggests a potential deviation in the manufacturing process. The broader DSC peak is also consistent with a higher impurity level. This batch should be rejected and an investigation into the cause of the deviation should be launched.

  • Batch C: Meets all acceptance criteria, but the level of the largest unknown impurity is approaching the upper limit. While this batch is acceptable for use, it may warrant closer monitoring in downstream processes. The consistency of the impurity profile with Batch A is a positive indicator.

Conclusion: A Foundation of Quality

A rigorous and multi-faceted approach to assessing the batch-to-batch consistency of this compound is not an academic exercise; it is a critical component of a robust drug development program. By employing a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this key starting material, thereby safeguarding the integrity of their research and the safety of future medicines. The data-driven insights gained from this comprehensive analysis provide the confidence needed to move forward in the complex and highly regulated world of pharmaceutical development.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the safe handling of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (CAS No: 14501-66-7). The following protocols are designed to establish a self-validating system of safety, ensuring minimal exposure and maximizing protection during its use in a laboratory setting.

Understanding the Hazard Profile

This compound is a carbazole derivative. While comprehensive toxicological data for this specific compound is not fully available, the hazard assessment must consider the known risks associated with its functional groups (aldehyde) and its core structure (carbazole).

The parent compound, 9H-Carbazole, is classified as a substance suspected of causing cancer and can cause skin, eye, and respiratory irritation.[1][2] Derivatives of carbazole have demonstrated significant biological activity, including potential anticancer and antimicrobial properties.[3][4][5] This inherent bioactivity necessitates a cautious approach, treating the compound as potentially toxic and carcinogenic.

A safety data sheet for a structurally similar compound, 1,4-Dimethyl-9H-carbazole-9-carbaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of dust or fumes.[6][7]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to redness, itching, and pain.[6][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6]

  • Carcinogenicity: The carbazole backbone is associated with a suspicion of causing cancer.[2][9]

  • Unknown Long-Term Effects: As with many research chemicals, the full toxicological profile is not yet established.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment (PPE), it is critical to emphasize the foundational role of engineering controls. All work with this compound in solid (powder) form or in volatile solvents must be conducted within a certified chemical fume hood.[10] This primary containment measure is non-negotiable and serves to minimize airborne concentrations of the chemical. Ensure that the fume hood has a verified face velocity appropriate for handling potent compounds.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is dictated by the specific tasks being performed. The following table summarizes the required PPE for common laboratory operations involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving: inner nitrile, outer chemical-resistant gloves (e.g., neoprene)Fully-buttoned lab coat, long pants, and closed-toe shoesN95 respirator (or higher) is recommended due to the risk of aerosolization
Solution Preparation and Transfers Chemical splash gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Fully-buttoned lab coat, long pants, and closed-toe shoesNot typically required if performed in a certified fume hood
Running Reactions and Work-up Chemical splash gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Fully-buttoned lab coat, long pants, and closed-toe shoesNot typically required if performed in a certified fume hood
Cleaning Glassware Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron over a lab coatNot typically required if performed in a certified fume hood
Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is mandatory.[6]

  • For handling solids and solutions: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.

  • For splash hazards: When handling solutions or performing transfers where splashing is possible, chemical splash goggles are necessary.[11] For significant splash risks, a face shield should be worn over the safety goggles.[11][12]

Hand Protection

To prevent skin contact, which can cause irritation, appropriate gloves must be worn.[6][8]

  • Glove Selection: Nitrile gloves offer good protection against a range of chemicals for short-term use.[12] For prolonged contact or when handling the compound in aggressive solvents, consult a glove manufacturer's chemical resistance guide to select the most appropriate material.[12][13]

  • Double Gloving: When handling the solid powder, especially during weighing, double gloving provides an additional layer of protection. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

Body Protection

A fully buttoned laboratory coat should be worn at all times to protect the skin and personal clothing.[7][11] Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[12] For tasks with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[11][13]

Respiratory Protection

The primary method for controlling respiratory exposure is the use of a chemical fume hood. However, when weighing the solid powder, fine particulates can become airborne. In such cases, respiratory protection is a necessary secondary measure.

  • For weighing solids: An N95 respirator is recommended to minimize the inhalation of fine dust particles.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used by trained personnel.[14] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 PPE Selection Start Start: Handling 1,4-Dimethyl-9H- carbazole-3-carbaldehyde FumeHood Work in a certified chemical fume hood Start->FumeHood IsSolid Is the material a solid powder? IsSplashRisk Is there a risk of splashing? IsSolid->IsSplashRisk No AddRespirator Add N95 Respirator and Double Gloves IsSolid->AddRespirator Yes UpgradeGoggles Upgrade to Chemical Splash Goggles IsSplashRisk->UpgradeGoggles Yes End End IsSplashRisk->End No BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses FumeHood->BasePPE BasePPE->IsSolid AddRespirator->IsSplashRisk AddFaceShield Consider adding a Face Shield UpgradeGoggles->AddFaceShield AddFaceShield->End

Caption: PPE selection workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of safe handling to prevent environmental contamination and accidental exposure.

Decontamination
  • Surfaces: All work surfaces must be decontaminated after use. Wipe the area with a solvent known to dissolve the compound, followed by a standard laboratory cleaning agent.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent in a fume hood. The solvent rinse must be collected as hazardous waste.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[10]

  • Solid Waste: This includes excess compound, contaminated gloves, pipette tips, and any absorbent materials used for cleaning spills. Collect these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a designated, sealed hazardous waste container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge this chemical into sewer systems.[7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[8] Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Spill: For small spills, absorb with an inert material and place it into a suitable disposal container.[6] Avoid generating dust.[8] Report all spills to your institution's Environmental Health and Safety department.

This guide is intended to provide a comprehensive framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.